Lumiflavin

Catalog No.
S533791
CAS No.
1088-56-8
M.F
C13H12N4O2
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumiflavin

CAS Number

1088-56-8

Product Name

Lumiflavin

IUPAC Name

7,8,10-trimethylbenzo[g]pteridine-2,4-dione

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19)

InChI Key

KPDQZGKJTJRBGU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lumiflavin; Lumilactoflavin; Lumiflavine

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C

The exact mass of the compound Lumiflavine is 256.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Flavins - Supplementary Records. It belongs to the ontological category of flavin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Physical Properties of Lumiflavin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical characteristics of lumiflavin:

Property Description
IUPAC Name 7,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione [1]
Chemical Formula C13H12N4O2 [2] [1]
Molecular Weight 256.26 g/mol [1] [3]
CAS Registry Number 1088-56-8 [3] [4]
Form and Color Dark yellow to dark green crystalline powder [3]
Melting Point ~320-330 °C [3]
Formation Formed from riboflavin by ultraviolet irradiation in alkaline solution [2] [5]
Fluorescence Yellow-green fluorescence [2] [3]
Solubility Very slightly soluble in methanol (heated, sonicated); soluble in chloroform and 0.1 M NaOH [3] [4]

Formation and Analytical Applications

This compound is primarily known as a photodegradation product of riboflavin (Vitamin B2) [5]. The formation pathway can be visualized as follows:

G Riboflavin Riboflavin AlkalineSolution Alkaline Solution (pH 10-12) Riboflavin->AlkalineSolution  in UVLight UV Light (Irradiation) AlkalineSolution->UVLight This compound This compound UVLight->this compound  produces

This specific reaction is utilized in the "this compound Method" for analytical chemistry. It is a specific assay for riboflavin in complex samples like foods, as other interfering flavins are not converted to this compound. After irradiation, this compound is extracted with chloroform for fluorescence measurement, offering a detection limit as low as 0.02 ng of riboflavin [6].

Mechanism of Action and Research in Oncology

This compound functions as a competitive inhibitor of riboflavin [7] [5]. It significantly inhibits riboflavin uptake by cells by interacting with the same transport systems, specifically the riboflavin transporter 2 (RFT2) [8] [5]. This interference disrupts the formation of vital flavin coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), which are crucial for cellular energy production and antioxidant activity [8].

This mechanism is being explored in cancer research, particularly against Ovarian Cancer Stem-like Cells (CSCs). CSCs are a subpopulation of tumor cells thought to be responsible for chemotherapy resistance and cancer recurrence [8] [7]. They have been found to have a high enrichment of riboflavin and overexpression of its transporter, RFT2 [8]. The proposed mechanism by which this compound sensitizes CSCs to chemotherapy like cisplatin (DDP) is summarized below:

G This compound This compound RiboflavinUptake Inhibits Riboflavin Uptake This compound->RiboflavinUptake CSCs Cancer Stem-like Cells (CSCs) RiboflavinUptake->CSCs Antioxidant Reduced Antioxidant Capacity CSCs->Antioxidant MitochondrialDamage Increased Mitochondrial Damage & DNA Damage Antioxidant->MitochondrialDamage Apoptosis Increased Apoptosis (Cell Death) MitochondrialDamage->Apoptosis Cisplatin Cisplatin (DDP) Chemotherapy Cisplatin->MitochondrialDamage

Key Experimental Findings and Protocols

The table below summarizes quantitative data from key experimental studies:

Study Model This compound Treatment (In Vitro) Cisplatin (DDP) Treatment Key Findings Reference
Ovarian CSCs (from HO8910 cell line) 10-40 µM for 48 h 20 µM for 48 h Synergistically increased mitochondrial damage & apoptosis rates; decreased clonal formation [8].
OVCAR-3/DDP (Cisplatin-resistant cells) 0-80 µM for 72 h - Reduced drug resistance; decreased proportion of CSCs; induced phenotypic differentiation [7].
Ovarian CSCs (In Vivo, nude mice) 4-16 mg/kg (s.c., daily, 25 days) Combined therapy Dose-dependently reduced tumor weight and inhibited tumor growth [7].
Ovarian CSCs (In Vivo, nude mice) 8 mg/kg (i.p., daily, 25 days) Combined therapy Enhanced DNA-damage response and increased apoptotic protein expression [8].

Detailed Experimental Protocol (Cell-based assay): A typical protocol for assessing this compound's chemosensitizing effect involves:

  • Cell Culture & CSC Isolation: Human ovarian cancer cell lines (e.g., HO8910, OVCAR-3) are cultured. CSCs are isolated using magnetic beads conjugated with CD133 antibodies via a magnetic cell sorting system (MACS) [8] [7].
  • Drug Treatment: CSCs are treated with a range of this compound concentrations (e.g., 0-80 µM) alone or in combination with cisplatin (e.g., 20 µM) for a set duration (e.g., 48-72 hours) [8] [7].
  • Viability Assay: Cell viability/proliferation is measured using assays like CCK-8 after 72 hours of treatment to determine half-maximal inhibitory concentration (IC50) values [7].
  • Downstream Analysis:
    • Apoptosis Rate: Analyzed using flow cytometry [8] [7].
    • Mitochondrial Membrane Potential: Assessed to evaluate mitochondrial function damage [8] [7].
    • Clonogenic Assay: Performed to test the colony-forming ability of cells after treatment [8].
    • Western Blot Analysis: Used to detect protein expression changes (e.g., in the Notch signaling pathway or apoptotic proteins) [8] [7].

Drug Profile and Commercial Availability

From a pharmaceutical perspective:

  • Status: this compound is an experimental small molecule and is not approved for medical use in any country [9].
  • Drug Category: It is classified as a "riboflavin analog" and is listed in databases like DrugBank (ID: DB04726) [9].
  • Commercial Source: It is available for research purposes from chemical and biochemical suppliers (e.g., Cayman Chemical, MedChemExpress, TRC). Prices vary, for example, approximately $76 for 10 mg [3] [4].

References

Chemical & Functional Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of riboflavin and its photodegradation product, lumiflavin.

Property Riboflavin (Vitamin B2) This compound
Chemical Name 7,8-dimethyl-10-(1'-D-ribityl)isoalloxazine [1] 7,8,10-trimethylisoalloxazine [2]
Chemical Structure Isoalloxazine ring with a ribitol side chain at N10 [2] Isoalloxazine ring with methyl group at N10 (no ribitol chain) [2]
Origin Dietary vitamin; precursor to FMN and FAD [2] [1] Photodegradation product of riboflavin in alkaline conditions [2] [1]
Solubility Sparingly soluble in water [2] Soluble in chloroform [2] [3]
Fluorescence Yellow-green in neutral/aqueous solution (ex ~444 nm, em ~530-565 nm) [2] Yellow-green in alkaline solution/chloroform (ex ~270-450 nm, em ~418-513 nm) [2] [3]
Biological Role Essential cofactor (FMN/FAD) for redox enzymes [2] [1] Riboflavin antagonist; inhibits riboflavin conversion to FMN/FAD and cellular uptake [4] [1]
Genotoxicity/Mutagenicity Mutagenic in Salmonella typhimurium TA102 only upon illumination; mediated by superoxide radicals [5] Mutagenic in Salmonella typhimurium TA102 only upon illumination; mediated by superoxide radicals [5]

Analytical Methods & Detection

This compound's specific properties are leveraged in analytical techniques, particularly for detecting and quantifying riboflavin.

Method Principle Key Application Details

| This compound Method | Conversion of riboflavin to this compound in alkaline solution (pH 10-12) under light; this compound is extracted with chloroform for fluorescence measurement [2] [3]. | - Specificity: Highly specific for riboflavin, as other flavins do not convert [2].

  • Yield: Transformation is not quantitative (60-70%) [2] [3].
  • Detection Limit: Can achieve 0.02 ng riboflavin per injection in HPLC applications [3]. | | HPLC with Fluorescence Detection | Separation of flavins (FAD, FMN, riboflavin) followed by native fluorescence detection [3]. | - Differentiation: Can separately quantify FAD, FMN, and free riboflavin [3].
  • Pre-column Derivatization: Can be coupled with this compound conversion for increased sensitivity [3]. | | Sample Handling | Riboflavin and flavins are extremely light-sensitive [2] [3]. | Critical Step: All extraction and analysis procedures must be carried out in the dark or under subdued red light to prevent degradation [2] [3]. |

Experimental Insights & Research Applications

Recent research explores this compound's potential in oncology, particularly in overcoming chemotherapy resistance.

  • Mechanism of Action in Cancer Cells: A 2019 study demonstrated that this compound acts as a chemosensitizer in ovarian cancer [4]. The proposed mechanism involves:

    • Inhibition of Riboflavin Uptake: Cancer stem-like cells (CSCs) overexpress the riboflavin transporter 2 (RFT2) and accumulate high levels of riboflavin, which is thought to contribute to chemoresistance [4].
    • Metabolic Interference: this compound, as a riboflavin antagonist, interferes with the riboflavin metabolic pathway, reducing the vitamin's availability in CSCs [4].
    • Synergistic Cytotoxicity: By depleting riboflavin, this compound sensitizes CSCs to cisplatin (DDP), leading to increased mitochondrial damage, apoptosis, and DNA damage in vitro and in murine models [4]. This effect was reversed by adding exogenous riboflavin, confirming the specificity of the pathway [4].
  • Experimental Protocol for Chemosensitization: The following workflow, used in the ovarian cancer study [4], can be adapted for similar investigations:

G Start Start: Culture Human Ovarian Cancer Cell Line (e.g., HO8910) A Magnetic-Activated Cell Sorting (MACS) Isolate CD133+ Cancer Stem-like Cells (CSCs) Start->A B Characterize CSCs (Flow Cytometry for CD44+/CD24-) A->B C Verify RFT2 Overexpression (qPCR, Western Blot, Immunofluorescence) B->C D Treat CSCs with: Group 1: Vehicle Control Group 2: this compound alone Group 3: Cisplatin (DDP) alone Group 4: this compound + Cisplatin C->D E Assess Outcomes: - Clonogenic Assay - Apoptosis (Flow Cytometry) - Mitochondrial Function - In vivo Tumor Growth (Mouse Model) D->E

Experimental workflow for this compound chemosensitization studies.

  • Molecular Interaction Studies: A 2025 computational study used this compound as a model compound to investigate how the isoalloxazine ring system inserts into the riboflavin-binding protein [6]. The research characterized π-π stacking interactions between this compound and aromatic amino acids (tryptophan and tyrosine), revealing displaced parallel stacking arrangements with precise interplanar distances and binding energies [6]. This provides a structural model for riboflavin transport.

Key Takeaways for Researchers

  • This compound is a Specific Riboflavin Analog and Antagonist: Its primary research utility stems from its ability to competitively inhibit riboflavin transporters and interfere with flavocoenzyme synthesis [4] [1].
  • A Promising Avenue in Oncology: Leveraging this compound to target riboflavin-dependent pathways in CSCs represents a novel strategy to combat chemoresistance in cancers like ovarian carcinoma [4]. The experimental workflow provided offers a template for such research.
  • Critical Analytical Tool: The conversion of riboflavin to this compound remains a highly specific, though non-quantitative, method for riboflavin analysis, underscoring the importance of strict light control during sample preparation [2] [3].

References

Comprehensive Technical Guide: Lumiflavin Hydrogen Bonding and Its Implications for Research and Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Structure of Lumiflavin

This compound (7,8,10-trimethylisoalloxazine) is a fundamental flavin derivative that serves as a minimal model compound for studying the more complex biological flavins such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavin cofactors are essential in a wide array of biological processes, ranging from redox catalysis in enzymatic reactions to light perception in photoreceptor proteins [1]. The core structure of this compound consists of a tricyclic isoalloxazine ring system with hydrogen bonding capabilities that profoundly influence its chemical behavior, spectral properties, and biological interactions. Unlike naturally occurring flavins that possess more complex side chains, this compound features methyl groups at the N10 and N7 positions, making it an ideal simplified system for computational studies and experimental investigations aiming to understand the fundamental aspects of flavin chemistry [2] [3].

The significance of this compound in scientific research stems from its role as a structural analog for protein-bound flavins. Recent research has revealed that this compound exhibits photochemical properties and hydrogen-bonding capabilities remarkably similar to those of its more complex counterparts, making it an invaluable model system [3]. Particularly in computational chemistry, this compound's relatively small molecular size allows for more extensive benchmarking studies with various density functionals and basis sets, providing insights that can be translated to understand the behavior of flavoproteins [2]. Furthermore, emerging evidence suggests that this compound itself possesses biological activity, with recent studies demonstrating its ability to modulate cancer stem-like cell behavior and potentially overcome chemoresistance in ovarian cancer models [4].

Hydrogen Bonding Patterns and Interactions

Hydrogen Bonding Sites and Strengths

The isoalloxazine ring system of this compound contains multiple hydrogen bond acceptors and one key hydrogen bond donor, creating a complex pattern of potential interactions with surrounding molecules. The most significant hydrogen bonding sites include:

  • Carbonyl oxygen at C2 position: This site acts as a strong hydrogen bond acceptor and typically forms the strongest interactions with protic solvents and protein residues.
  • Carbonyl oxygen at C4 position: Similar to the C2=O group, this carbonyl also serves as a potent hydrogen bond acceptor, though often with slightly different characteristics due to its position in the conjugated system.
  • N3 hydrogen: This position functions as an effective hydrogen bond donor due to the relatively acidic nature of the N3-H proton resulting from the aromaticity of the isoalloxazine ring.
  • N1 and N5 positions: These nitrogen atoms can act as moderate hydrogen bond acceptors, though their involvement depends on the specific molecular environment.

The strength of hydrogen bonding interactions at these sites can be quantified through local mode analysis, which provides insights into the relative contribution of each interaction to the overall stability of complexes formed between this compound and solvent molecules or protein residues [1].

Table 1: Hydrogen Bond Strengths at Key Positions in this compound

Position Role in H-bonding Relative Strength (ka) Cooperative Factor (n)
C2=O Acceptor 1.42-1.58 1.12-1.17
C4=O Acceptor 1.40-1.55 1.10-1.15
N3-H Donor 1.38-1.52 1.08-1.14
N5 Acceptor 0.85-0.95 0.75-0.85
Structural and Electronic Consequences

Hydrogen bonding interactions significantly impact both the structural configuration and electronic properties of this compound. When this compound engages in hydrogen bonding with water molecules or protein residues, several key changes occur:

  • Bond length alterations: The C=O and C=N bonds involved in hydrogen bonding typically experience slight elongation due to the redistribution of electron density, which can be measured through precise structural analyses.
  • Electronic polarization: The conjugated π-system of the isoalloxazine ring undergoes polarization when carbonyl groups or nitrogen atoms participate in hydrogen bonds, affecting the overall electron distribution.
  • Vibrational frequency shifts: The stretching frequencies of C=O and C=N groups show characteristic red-shifts (decreases in wavenumber) when involved in hydrogen bonding, with the magnitude of the shift correlating with the strength of the interaction.
  • Redox potential modulation: Hydrogen bonding networks can significantly alter the reduction potential of this compound, potentially changing its efficacy as an electron transfer agent in biological systems by up to 100 mV in strongly hydrogen-bonding environments.

The interplay between these multiple hydrogen bonding sites creates a complex hydrogen bonding network that fine-tunes the chemical reactivity and spectral properties of this compound in different environments, explaining its remarkable adaptability in various biological contexts from enzyme active sites to photoreceptor proteins [1].

G This compound This compound Structural Changes Structural Changes This compound->Structural Changes induces Electronic Effects Electronic Effects This compound->Electronic Effects modulates Spectral Shifts Spectral Shifts This compound->Spectral Shifts causes Water Water H-Bond Donor/Acceptor H-Bond Donor/Acceptor Water->H-Bond Donor/Acceptor acts as Protein Protein H-Bond Network H-Bond Network Protein->H-Bond Network forms Bond Elongation Bond Elongation Structural Changes->Bond Elongation Geometry Distortion Geometry Distortion Structural Changes->Geometry Distortion π-System Polarization π-System Polarization Electronic Effects->π-System Polarization Charge Redistribution Charge Redistribution Electronic Effects->Charge Redistribution IR Frequency Changes IR Frequency Changes Spectral Shifts->IR Frequency Changes Absorption Modulation Absorption Modulation Spectral Shifts->Absorption Modulation H-Bond Donor/Acceptor->this compound interacts with H-Bond Network->this compound stabilizes

Figure 1: Hydrogen bonding interactions and their effects on this compound properties

Analytical Methods for Characterizing Hydrogen Bonding

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) spectroscopy represents one of the most powerful methods for investigating hydrogen bonding in this compound systems. This technique detects characteristic shifts in vibrational frequencies that occur when specific functional groups participate in hydrogen bonds. The four most diagnostically useful bands appear in the 1450-1800 cm⁻¹ spectral region, which encompasses the stretching vibrations of C=O and C=N groups directly involved in hydrogen bonding interactions. When measured in D₂O solution, these bands typically appear near 1548 cm⁻¹ (assigned to C=C stretching), 1580 cm⁻¹ (C=N stretching), 1640 cm⁻¹ (C2=O stretching), and 1700 cm⁻¹ (C4=O stretching) [1]. The exact frequencies are highly sensitive to the hydrogen bonding environment, with shifts of up to 20-30 cm⁻¹ observed between strongly and weakly hydrogen-bonded states.

Resonance Raman spectroscopy provides complementary information, particularly when tuned to resonant with electronic transitions of the isoalloxazine ring. This technique enhances the signals from vibrational modes associated with the chromophore, effectively suppressing interference from non-resonant signals. The resulting spectra show enhanced sensitivity to specific vibrational modes that are most strongly coupled to the electronic transition, many of which involve hydrogen-bonding sensitive bonds. Time-resolved variants of this technique, particularly femtosecond stimulated Raman spectroscopy (FSRS), can track hydrogen bonding dynamics in real-time as this compound undergoes photochemical transformations or interacts with biological targets [2]. This approach has revealed that hydrogen bonding patterns can reorganize on picosecond timescales following electronic excitation, with significant implications for understanding flavin photochemistry.

Table 2: Diagnostic Vibrational Bands of this compound in Different Environments

Vibrational Mode Frequency in D₂O (cm⁻¹) H-bonded Shift (cm⁻¹) Sensitivity to H-bonding
C=N(out) stretch 1548 -10 to -25 High
C=N(in) stretch 1580 -5 to -15 Moderate
C2=O stretch 1640 -15 to -30 Very High
C4=O stretch 1700 -20 to -35 Very High
Experimental Protocols

Protocol for FTIR Spectroscopy of this compound in Aqueous Solution:

  • Sample Preparation: Dissolve this compound in D₂O (99.9% deuterium) to a final concentration of 2-5 mM. Using D₂O instead of H₂O eliminates interference from the strong water bending vibration near 1640 cm⁻¹ that would otherwise obscure important regions of the spectrum.

  • Instrument Setup: Utilize an FTIR spectrometer equipped with a liquid nitrogen-cooled MCT (mercury-cadmium-telluride) detector for optimal sensitivity in the mid-infrared region. Purge the instrument with dry, CO₂-free air or nitrogen to minimize atmospheric absorption contributions.

  • Data Collection: Acquire spectra with a minimum of 256 scans at 2 cm⁻¹ resolution. Collect a background spectrum using pure D₂O under identical conditions for subsequent subtraction.

  • Difference Spectroscopy: For investigating specific perturbations (redox changes, photoexcitation, ligand binding), collect spectra before and after the perturbation and compute difference spectra to highlight only the changes occurring as a result of the perturbation.

  • Data Analysis: Identify key vibrational bands and note their frequencies, full-width at half-maximum (FWHM), and relative intensities. Compare with computed spectra from quantum chemical calculations for assignment.

Protocol for Computational Vibrational Analysis:

  • Geometry Optimization: Begin with a density functional theory (DFT) optimization of the this compound structure using functionals such as B3LYP, OLYP, or TPSSh, which have demonstrated good performance for flavin systems, with basis sets of at least 6-31+G quality [2].

  • Solvent Incorporation: Employ implicit solvation models (PCM) to account for bulk solvent effects, followed by explicit inclusion of 5-13 water molecules positioned to form hydrogen bonds with key sites on the isoalloxazine ring based on molecular dynamics simulations [3].

  • Frequency Calculations: Compute vibrational frequencies and intensities using the same level of theory as for optimization. Apply appropriate scaling factors (typically 0.96-0.98) to correct for systematic overestimation.

  • Spectrum Simulation: Generate simulated spectra by applying Gaussian or Lorentzian broadening (8-16 cm⁻¹ FWHM) to the computed stick spectra. Compare directly with experimental results and iterate the computational model if necessary to improve agreement.

G Sample Preparation Sample Preparation FTIR Measurement FTIR Measurement Sample Preparation->FTIR Measurement Data Processing Data Processing FTIR Measurement->Data Processing Computational Modeling Computational Modeling FTIR Measurement->Computational Modeling Difference Analysis Difference Analysis Data Processing->Difference Analysis Spectrum Simulation Spectrum Simulation Computational Modeling->Spectrum Simulation H-bond Assessment H-bond Assessment Spectrum Simulation->H-bond Assessment Difference Analysis->H-bond Assessment Structural Insights Structural Insights H-bond Assessment->Structural Insights

Figure 2: Experimental workflow for this compound hydrogen bonding analysis

Computational Approaches and Modeling

Methodological Considerations

Computational modeling provides an essential tool for interpreting experimental data and developing a molecular-level understanding of hydrogen bonding in this compound systems. The choice of computational methodology involves several critical considerations:

  • Density functional selection: From benchmark evaluations of 42 different DFT functionals, HCTH, OLYP, and TPSSh have demonstrated particularly good performance for reproducing experimental resonance Raman spectra of this compound, with mean percent errors below 5% for key vibrational frequencies [2]. The popular B3LYP functional, while reasonable for excitation energies, shows limitations in accurately reproducing relative band intensities in vibrational spectra.

  • Solvent representation: Continuum solvation models (PCM) alone are insufficient for accurately capturing hydrogen bonding effects. A multiscale approach combining explicit inclusion of key water molecules (5-13 water molecules) within the quantum mechanical region, embedded in a larger molecular mechanics solvent box, with continuum solvation to account for bulk effects has shown significantly improved agreement with experimental infrared spectra [3] [1].

  • Dynamical averaging: Single-structure calculations often fail to reproduce experimental spectra due to the dynamic nature of hydrogen bonding in solution. Ensemble averaging over 100 or more snapshots from molecular dynamics simulations captures the structural fluctuations in hydrogen bonding patterns that lead to spectral broadening and intensity modifications [3].

  • Isotope effects: Proper modeling of experiments in D₂O requires explicit substitution of exchangeable protons (N3-H) with deuterium, which induces frequency shifts and potential mode coupling that must be accounted for in the computational model to achieve quantitative agreement with experimental observations.

QM/MM Protocols for Solvated this compound

Protocol M1 (Pure QM/MM): This approach treats this compound at the QM level while representing all solvent molecules at the MM level. The protocol involves: (1) Running molecular dynamics simulations of this compound in explicit water (TIP3P model) with at least 12 Å padding from the solute to the box edge; (2) Extracting 100+ snapshots at regular intervals from the production trajectory; (3) Performing ONIOM QM/MM geometry optimization for each snapshot with this compound as the high-level region and waters as the low-level region; (4) Computing vibrational frequencies at the same level of theory; (5) Applying frequency scaling and ensemble averaging to produce the final spectrum [3].

Protocol M2 (QM-Cluster/MM): This enhanced protocol incorporates key solvent molecules directly into the QM region: (1) Follow initial steps of M1 for MD simulation and snapshot extraction; (2) For each snapshot, identify all water molecules within 3.5 Å of this compound's carbonyl oxygen atoms; (3) Include these waters (typically 5-13 molecules) in the QM region during ONIOM calculations; (4) Optimize the geometry of the QM cluster (this compound + selected waters) embedded in the MM solvent field; (5) Compute vibrational frequencies and process as in M1. This approach more accurately captures the electronic polarization effects of specific hydrogen bonds [3].

Protocol M3 (QM-Cluster/MM/PCM): This comprehensive protocol adds implicit solvation to account for long-range electrostatic effects: (1) Follow protocol M2 for QM region selection and geometry optimization; (2) Employ the ONIOM-PCM/X approximation where the polarizable continuum model cavity is constructed around the entire QM/MM system; (3) Use this combined solvation approach for both optimization and frequency calculations; (4) Apply ensemble averaging as before. This three-layer approach (QM cluster, MM explicit solvent, continuum implicit solvent) has demonstrated the best overall agreement with experimental infrared spectra [3].

Table 3: Performance Comparison of Computational Models for this compound Vibrational Spectra

Computational Model C=O Frequency Accuracy C=N Intensity Ratio Computational Cost Recommended Use
PCM Only Moderate Poor Low Initial screening
QM Cluster (9W) Good Fair Medium H-bond analysis
QM/MM (M1) Good Fair Medium-High Dynamics studies
QM-Cluster/MM (M2) Very Good Good High Spectral prediction
QM-Cluster/MM/PCM (M3) Excellent Very Good Very High Benchmark studies

Therapeutic Applications and Biological Implications

This compound in Cancer Stem Cell Modulation

Recent investigations have revealed that this compound possesses significant biological activity against cancer stem-like cells (CSCs), particularly in the context of ovarian cancer. These cells represent a subpopulation within tumors that demonstrate enhanced chemoresistance and are believed to be responsible for disease recurrence following initial treatment response. This compound has been shown to reduce the development of cisplatin resistance in OVCAR-3 ovarian cancer cells by decreasing the proportion of CD133+/CD117+ and CD44+/CD24+ cancer stem-like cells through induction of phenotypic differentiation [4]. This effect appears to be mediated through competitive inhibition of riboflavin utilization, as cancer stem cells demonstrate a particular dependence on riboflavin for maintaining their stem-like properties and resistance mechanisms.

The molecular mechanism underlying this compound's differentiation-inducing activity involves modulation of key signaling pathways that maintain stemness. Transcriptome sequencing analyses indicate that this compound treatment suppresses the Notch signaling pathway, which plays a critical role in maintaining the undifferentiated state of cancer stem cells. Additionally, this compound influences stem cell regulatory pathways, potentially through interference with flavin-dependent enzymes involved in epigenetic regulation or metabolic adaptation [4]. This pathway modulation leads to reduced expression of stemness markers, decreased clonogenic potential, and enhanced sensitivity to conventional chemotherapeutic agents like cisplatin, with resistance indices decreasing from over 24-fold to less than 3-fold in combination treatment scenarios.

Structure-Activity Relationship and Drug Design

The hydrogen bonding capabilities of this compound play a crucial role in its molecular recognition by biological targets and its resulting therapeutic effects. The specific pattern of hydrogen bond donors and acceptors on the isoalloxazine ring enables this compound to interact with multiple biological targets, particularly those that naturally bind flavin cofactors or utilize flavin-dependent metabolic pathways. This multi-target engagement capability is particularly valuable in complex diseases like cancer, where multiple pathways often need to be modulated simultaneously for therapeutic efficacy.

In drug design applications, optimization of this compound's hydrogen bonding pattern offers opportunities to enhance target specificity and improve drug efficacy. Strategic modifications to the isoalloxazine core can fine-tune the balance between hydrophobic interactions and hydrogen bonding at the target-ligand interface [5]. For instance, incorporating additional functional groups that can form supplemental hydrogen bonds while maintaining the core flavin structure may increase binding affinity for specific therapeutic targets. The demonstrated ability of this compound to modulate cancer stem cell behavior through what appears to be riboflavin pathway interference suggests a promising avenue for developing differentiation therapy agents that could overcome chemoresistance in various cancer types.

G This compound This compound CSC Targeting CSC Targeting This compound->CSC Targeting enables H-bond Optimization H-bond Optimization This compound->H-bond Optimization allows Notch Inhibition Notch Inhibition CSC Targeting->Notch Inhibition Stemness Reduction Stemness Reduction CSC Targeting->Stemness Reduction Pathway Modulation Pathway Modulation Therapeutic Outcomes Therapeutic Outcomes Pathway Modulation->Therapeutic Outcomes Differentiation Induction Differentiation Induction Therapeutic Outcomes->Differentiation Induction Chemosensitization Chemosensitization Therapeutic Outcomes->Chemosensitization Apoptosis Increase Apoptosis Increase Therapeutic Outcomes->Apoptosis Increase Target Specificity Target Specificity H-bond Optimization->Target Specificity Binding Affinity Binding Affinity H-bond Optimization->Binding Affinity Notch Inhibition->Pathway Modulation Stemness Reduction->Pathway Modulation Target Specificity->Therapeutic Outcomes Binding Affinity->Therapeutic Outcomes

Figure 3: this compound's mechanism in targeting cancer stem-like cells

Conclusion and Future Directions

The investigation of hydrogen bonding in this compound systems represents a compelling example of how fundamental chemical principles translate to significant biological and therapeutic implications. The precise characterization of hydrogen bonding interactions through advanced spectroscopic techniques and computational modeling provides essential insights that facilitate both basic understanding of flavin biochemistry and applied drug development efforts. The demonstrated ability of this compound to modulate cancer stem cell behavior through what appears to be competitive inhibition of riboflavin utilization pathways highlights the therapeutic potential of targeting flavin-dependent processes in oncology, particularly for addressing the challenging problem of chemoresistance.

References

The Core Structure and Its Significance

Author: Smolecule Technical Support Team. Date: February 2026

The core chemical structure of interest is the isoalloxazine ring system. The compound "7,8,10-trimethylisoalloxazine" is a derivative of this system. The table below clarifies the relationship between this compound and other key molecules in the flavin family [1] [2] [3]:

Compound Name Core Structure Key Substituents Relationship and Notes
Isoalloxazine Isoalloxazine ring Baseline structure Parent ring system for all flavins [1].
Riboflavin (Vitamin B2) Isoalloxazine -CH3 at 7,8; -ribityl at 10 [1] Biological precursor; photodegradation yields lumichrome [2].
Lumichrome Alloxazine -CH3 at 7,8 [4] [5] Major riboflavin photoproduct; isomer of isoalloxazine [4].
7,8,10-Trimethylisoalloxazine Isoalloxazine -CH3 at 7,8,10 Target compound; specific properties not detailed in search results.

The search results indicate that research on trimethyl-substituted compounds has focused more on alloxazines (like 1,3,6-trimethyl-alloxazine, 1,3,7-trimethyl-alloxazine, etc.) than on isoalloxazines [4]. These molecules are of significant interest for their electronic, spectral, and photophysical properties, which make them suitable for comparative studies of processes like excited-state double proton transfer (ESDPT) [4].

Experimental Data on Related Bioactive Compounds

Although direct data on 7,8,10-trimethylisoalloxazine is limited, the search results provide compelling evidence for the anticancer potential of its structural analogs. The following table summarizes key experimental findings for two related compounds:

Compound/Cell Line Cytotoxicity (IC₅₀) Experimental Protocol & Key Findings
Lumichrome (7,8-dimethylalloxazine) [5]
→ HepG2 (Liver Cancer) 7.7 μg/mL Method: SRB assay. Finding: Most sensitive cell line [5].
→ MCF-7 (Breast Cancer) 15.3 μg/mL Method: SRB assay [5].
→ Colo-205 (Colorectal Cancer) 17.6 μg/mL Method: SRB assay [5].
5,10-dihydro-7,8-dimethylalloxazine [5]
→ HepG2 (Liver Cancer) 17.2 μg/mL Method: SRB assay. Finding: Synthesized from lumichrome; less potent than precursor [5].
→ MCF-7 (Breast Cancer) 23.9 μg/mL Method: SRB assay [5].
→ Colo-205 (Colorectal Cancer) 19.7 μg/mL Method: SRB assay [5].
Isoalloxazine Derivatives (General) [6] IC₅₀ values in the low micromolar range (e.g., 4.72 μM for compound 7m). Target: Acetylcholinesterase & Butyrylcholinesterase. Method: Enzymatic inhibition assays, Thioflavin-T assay, Congo red assay. Finding: Identified as a new class of potential anti-Alzheimer agents [6].

The proposed mechanism of action for these compounds involves the induction of apoptosis and interference with transcription. The following diagram outlines the hypothesized pathway for 5,10-dihydro-7,8-dimethylalloxazine, based on its structural similarity to uracil [5]:

mechanism Compound 5,10-dihydro-7,8-dimethylalloxazine Uracil Uracil (in RNA) Compound->Uracil  Structural Mimicry FaultyRNA Faulty RNA Incorporation Uracil->FaultyRNA  Incorrect Base Substitution InhibitedSynthesis Inhibition of Protein Synthesis FaultyRNA->InhibitedSynthesis  Leads to CellDeath Inhibition of Cell Growth / Cell Death InhibitedSynthesis->CellDeath  Results in

Key Experimental Protocols

For researchers looking to conduct related studies, here is a summary of the key methodologies cited in the literature:

  • Cytotoxicity Assay (SRB Assay): This is a well-regarded method for in vitro cytotoxicity testing. The protocol involves [5]:

    • Cell Plating: Seed cells (e.g., 5 x 10³ cells/well) in 96-well plates and incubate for 24 hours.
    • Compound Treatment: Expose cells to the test compound at various concentrations (e.g., 0.01 to 100 μg/mL) for 72 hours.
    • Cell Fixation: Replace media with 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
    • Staining: Wash plates, add 0.4% (w/v) Sulforhodamine B (SRB) solution, and incubate at room temperature for 10 minutes.
    • Measurement: Wash off unbound dye, dissolve protein-bound stain in Tris buffer, and measure absorbance at 540 nm.
  • Synthesis of 5,10-dihydro-7,8-dimethylalloxazine: This derivative can be synthesized from lumichrome via a reduction reaction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) as the solvent [5].

Avenues for Further Research

Based on the gathered information, here are promising directions for your work on 7,8,10-trimethylisoalloxazine:

  • Focus on the Isoalloxazine Core: Prioritize the isoalloxazine structure over alloxazine, as your target is an isoalloxazine derivative. The biological relevance of the isoalloxazine ring in vital coenzymes (FMN, FAD) suggests a high potential for bioactive interactions [1].
  • Investigate Anticancer Mechanisms: Explore the specific pathways mentioned for lumichrome, such as p53 activation and AKT/β-catenin suppression [5]. Comparative studies between your compound and lumichrome could be highly informative.
  • Explore Neurological Targets: Given the reported activity of other isoalloxazine derivatives against cholinesterases, consider screening your compound for potential in Alzheimer's disease research [6].
  • Characterize Physicochemical Properties: Follow the lead of studies on trimethyl-alloxazines and conduct detailed analyses of the compound's electronic structure and spectral properties, as these are critical for understanding its mechanism of action and for probe development [4].

References

Spectroscopic Properties of Lumiflavin Forms

Author: Smolecule Technical Support Team. Date: February 2026

Redox State Ionic Form Absorption Max (nm) Fluorescence Remarks
Quinone (Oxidized) [1] Cationic (LFoxH₂⁺) ~300-400 [2] Strongly Quenched [2] Alloxazine-like absorption spectrum; quenching likely due to intramolecular charge transfer [2].
Quinone (Oxidized) [1] Neutral (LFoxH) ~300, ~370, ~450 [3] [1] Highly Fluorescent [1] The most commonly studied form; characteristic three-peak absorption [3].
Quinone (Oxidized) [1] Anionic (LFox⁻) ~370, ~450 [2] Highly Fluorescent [1] Lacks the ~300 nm peak present in the neutral form [2].
Semiquinone (1-e⁻ Reduced) [1] Neutral (FLH∙) Broad, ~500-650 [1] Relatively Strong [1] -
Semiquinone (1-e⁻ Reduced) [1] Anionic (FL∙⁻) ~370, ~480 [1] No Fluorescence [1] -
Hydroquinone (2-e⁻ Reduced) [1] Neutral (H₂FLred) ~340, ~370 [1] Weak in Solution [1] Fluorescence can be enhanced in a rigid protein environment [1].
Hydroquinone (2-e⁻ Reduced) [1] Anionic (HFLred⁻) ~340, ~370 [1] Weak in Solution [1] -

Computational & Experimental Protocols

For researchers, selecting the correct methodology is key to obtaining reliable spectroscopic data.

Computational Spectroscopy with TDDFT

For predicting UV-Vis and Raman spectra, Time-Dependent Density Functional Theory (TDDFT) is the standard method. A major benchmark study provides critical guidance [4]:

  • Recommended Functionals: The functionals HCTH, OLYP, and TPSSh have been identified as performing best for modeling resonance Raman spectra of lumiflavin, showing superior correlation with experimental data [4].
  • Basis Set: A polarized double-ζ basis set like cc-pVDZ or its diffuse-augmented version aug-cc-pVDZ is adequate and practical, especially for future QM/MM studies on protein-embedded flavins [4].
  • Solvation Model: Always include solvation effects using an implicit model like the Polarizable Continuum Model (PCM) with water as the solvent [4].
  • Frequency Scaling: Apply frequency scaling factors (available for ground-state calculations) to computed vibrational frequencies to improve agreement with experimental observations [4].

Other studies successfully utilize the B3LYP functional with a larger basis set (e.g., 6-311++G) for calculating vertical absorption and fluorescence spectra, particularly for mapping potential energy surfaces [1].

Experimental Characterization
  • pH-Dependent Studies: To characterize the absorption and emission across different ionic forms, prepare aqueous solutions across a broad pH range (e.g., from -1 to 14.6). Measure absorption cross-section spectra and absolute fluorescence quantum distributions at each pH [2].
  • Detection via this compound Conversion: A specific analytical method exists for riboflavin, which can be adapted. Riboflavin is photodegraded in alkaline solution (pH 10-12) to this compound, which is then separated by chloroform extraction and measured by its strong fluorescence at Ex/Em = 450/513 nm [5]. This principle can also be applied in HPLC analysis for highly sensitive detection [5].

pH-Dependent Spectral Workflow

The experimental and computational analysis of this compound's pH-dependent spectra follows a systematic workflow, which you can visualize in the diagram below.

Start Start: Study this compound Spectra Comp Computational Path Start->Comp Exp Experimental Path Start->Exp Comp1 Calculate pKa values for S₀ and S₁ states Comp->Comp1 Exp1 Prepare sample solutions across a wide pH range Exp->Exp1 Comp2 Compute relative concentrations of all forms at specific pH Comp1->Comp2 Comp3 Simulate absorption/fluorescence spectra for each form (TDDFT) Comp2->Comp3 Comp4 Weight & combine spectra based on concentration Comp3->Comp4 Correlation Correlate & Validate Data Comp4->Correlation Exp2 Measure absorption and fluorescence spectra at each pH Exp1->Exp2 Exp3 Analyze spectral shifts and isosbestic points Exp2->Exp3 Exp3->Correlation End Identify this compound Forms & Assign Spectral Features Correlation->End

Research workflow for pH-dependent this compound spectra

Key Insights for Research Applications

  • Form Identification is Crucial: Always confirm the protonation and redox state of your this compound sample, as this dramatically influences its spectroscopic signature [1].
  • Validate Computations with Experiment: The most robust studies use a combination of theoretical calculations and experimental validation to assign spectra accurately [4] [3].
  • Consider the Biological Context: When studying flavoproteins, remember that the protein matrix can significantly alter the spectral properties of the embedded flavin compared to its behavior in solution, for example, by enhancing the fluorescence of the hydroquinone state [1].

References

Comprehensive Application Notes and Protocols for Lumiflavin in Ovarian Cancer Stem Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Ovarian cancer stem-like cells (CSCs) represent a subpopulation of tumor cells with self-renewal capacity, multidirectional differentiation potential, and heightened resistance to conventional therapies. These cells are increasingly recognized as fundamental drivers of chemotherapy resistance, tumor recurrence, and metastatic progression in ovarian cancer, which remains the most lethal gynecological malignancy despite advances in therapeutic approaches. [1] The standard care for advanced ovarian cancer involving platinum-based (cisplatin/DDP) and taxane-based chemotherapy initially achieves clinical remission in 70-80% of patients; however, most eventually develop treatment resistance and experience disease recurrence. [2] [1]

Lumiflavin, a flavin analogue and competitive inhibitor of riboflavin, has emerged as a promising chemosensitizing agent that specifically targets the unique biological properties of ovarian CSCs. Research indicates that this compound interferes with riboflavin metabolism, a pathway found to be crucial for maintaining CSC function and chemotherapy resistance. [3] [4] The therapeutic potential of this compound lies in its ability to reverse cisplatin resistance through multiple mechanisms, including induction of CSC differentiation, inhibition of cytoprotective autophagy, and disruption of mitochondrial function. [2] [5] [6] These application notes and protocols provide a comprehensive framework for researchers investigating this compound's effects on ovarian CSCs, with detailed methodologies, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.

Key Findings & Applications

Mechanisms of Action

Table: Primary Mechanisms of this compound Action in Ovarian CSCs

Mechanism Experimental Evidence Biological Consequences
Riboflavin Interference Reduced riboflavin enrichment in CSCs; overexpression of RFVT2 transporter in CSCs [3] [4] Increased mitochondrial damage; enhanced DNA damage response; reversed chemoresistance
CSC Differentiation Reduced CD133+/CD117+ & CD44+/CD24- ratios; inhibition of Notch signaling pathway [2] [5] Decreased sphere formation; increased sensitivity to cisplatin; reduced tumorigenicity
Autophagy Inhibition Blocked radiation-induced autophagy; reduced LC3-II/LC3-I ratio; reversed by rapamycin [6] Enhanced radiation sensitivity; increased apoptosis; synergistic with radiotherapy
Experimental Models & Parameters

Table: Summary of Experimental Models and Treatment Conditions

Model System Cell Lines/Animals This compound Treatment Combination Therapy
In Vitro CSC Cultures HO8910 CD133+; OVCAR-3/DDP; Parental lines [3] [2] 10-80 µM for 72 hours [2] [7] Cisplatin (DDP): 40-640 µM [2]
In Vivo Xenograft BALB/c nude mice (6-8 weeks, female) [3] [2] Dose-dependent (study-specific) [2] Cisplatin: study-specific regimens [3]
Radiation Studies HO8910 CSCs [6] Pre-treatment before irradiation [6] Ionizing radiation: 8 Gy cumulative dose [6]

Experimental Protocols

Ovarian CSC Isolation & Characterization

Magnetic-Activated Cell Sorting (MACS) for CD133+ CSCs:

  • Cell Preparation: Culture human ovarian cancer cell lines (HO8910 or OVCAR-3) in DMEM with 10% FBS and antibiotics until 70-80% confluence. [3] [4]
  • Antibody Labeling: Harvest cells and incubate with CD133 antibodies conjugated to magnetic beads (Miltenyi Biotec) according to manufacturer's instructions. Use approximately 10⁷ cells per 100 μL of beads. [2] [4]
  • Cell Separation: Pass labeled cell suspension through MACS-LS separation columns placed in a magnetic field. Collect both CD133+ (CSC) and CD133- (non-CSC) fractions. [4]
  • CSC Culture: Maintain CD133+ CSCs in ultralow attachment plates using knockout DMEM/F12 medium supplemented with 20% knockout serum replacement, 20 ng/mL epidermal growth factor, 10 ng/mL basic fibroblast growth factor, and 10 ng/mL leukemia inhibitory factor. [2] [4]
  • Purity Validation: Assess sorted population purity using flow cytometry with CD133-PE and additional CSC markers (CD44-PE, CD24-FITC, CD117-FITC). Accept populations with >90% purity for experiments. [2] [4]
Chemosensitivity & Combination Testing

CCK-8 Viability Assay with this compound and Cisplatin:

  • Cell Plating: Seed CSCs or CSCs/DDP in 96-well plates at 3-5×10³ cells/well in 100 μL complete medium. Include blank wells (medium only) for background subtraction. [2]
  • Drug Treatment: After 24-hour attachment, treat cells with this compound (0, 10, 20, 40, 80 µM) and/or cisplatin (0, 40, 80, 160, 320, 640 µM) in fresh medium. Include triplicates for each concentration. [2] [7]
  • Incubation & Detection: Incubate for 72 hours at 37°C. Add 10 μL CCK-8 solution (Dojindo Laboratories) to each well and incubate for 2-4 hours. [2]
  • Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to untreated controls after blank subtraction. [2]
  • IC50 Calculation: Determine IC50 values using non-linear regression analysis of log(inhibitor) vs. normalized response in GraphPad Prism or similar software. Calculate resistance index as IC50 of resistant cells divided by IC50 of parental cells. [2]
Mechanism Evaluation Protocols

Western Blot Analysis for Notch Signaling:

  • Protein Extraction: Lyse CSCs/DDP treated with this compound (20-40 µM, 72 hours) in RIPA buffer with protease inhibitors. Quantify protein using BCA assay. [2] [5]
  • Electrophoresis: Load 20-30 μg protein per lane on 4-12% Bis-Tris SDS-PAGE gels and transfer to PVDF membranes. [4]
  • Antibody Incubation: Block with 5% non-fat milk, then incubate with primary antibodies against Notch pathway components (1:1000) overnight at 4°C, followed by HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. [2] [5]
  • Detection: Develop blots using ECL substrate and image with chemiluminescence detection system. Analyze band intensity using ImageJ software normalized to β-actin. [4]

Flow Cytometry for Apoptosis and Mitochondrial Membrane Potential:

  • Annexin V/PI Staining: Harvest this compound and cisplatin-treated CSCs, wash with PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and propidium iodide for 15 minutes in dark. Analyze within 1 hour using flow cytometry. [3] [2]
  • Mitochondrial Membrane Potential (ΔΨm): Incubate cells with JC-1 dye (5 μg/mL) for 15 minutes at 37°C. Analyze by flow cytometry measuring fluorescence emission shift from red (590 nm) to green (529 nm). Calculate ratio of red/green fluorescence. [2]

Data Analysis & Visualization

Quantitative Experimental Findings

Table: Summary of Key Quantitative Results from this compound Studies

Parameter Assessed Experimental Groups Quantitative Results Significance
Cisplatin IC50 OVCAR-3 parental vs. OVCAR-3/DDP Parental: 20.93 μM; DDP-resistant: 502.1 μM [2] 24-fold increase in resistance
This compound Chemosensitization CSCs/DDP + DDP vs. + DDP/Lumiflavin Significant leftward shift in IC50 curve [2] Enhanced cisplatin sensitivity
CSC Marker Expression CD133+/CD117+ ratios post-lumiflavin Dose-dependent reduction [2] [5] Induced differentiation
In Vivo Tumor Growth CSCs/DDP xenografts + DDP/Lumiflavin Dose-dependent enhancement of DDP effect [2] Synergistic tumor suppression
Radiation Enhancement CSCs + irradiation vs. + this compound/irradiation Reduced clonal formation; increased apoptosis [6] Radiosensitization effect
Signaling Pathways & Workflows

The diagram below illustrates the molecular mechanisms through which this compound targets ovarian cancer stem cells and enhances therapy sensitivity:

G cluster_mechanisms This compound Mechanisms of Action cluster_effects Functional Consequences This compound This compound Riboflavin Riboflavin Interference This compound->Riboflavin Differentiation CSC Differentiation Induction This compound->Differentiation Autophagy Autophagy Inhibition This compound->Autophagy RFT2 Reduced RFT2 expression Riboflavin->RFT2 Reduces transporter activity Notch Notch signaling downregulation Differentiation->Notch Inhibits LC3 Reduced LC3-I to LC3-II conversion Autophagy->LC3 Blocks conversion Mitochondrial Mitochondrial dysfunction RFT2->Mitochondrial Therapy Therapy sensitization Notch->Therapy LC3->Therapy Apoptosis Increased apoptosis Mitochondrial->Apoptosis DNADamage Enhanced DNA damage DNADamage->Apoptosis Apoptosis->Therapy

The experimental workflow diagram below outlines the key procedures for evaluating this compound's effects on ovarian cancer stem cells:

G cluster_treatments Treatment Applications cluster_assays Endpoint Assessments Start Ovarian Cancer Cell Culture (HO8910, OVCAR-3) CSCIsolation CSC Isolation & Validation CD133+ MACS Sorting Flow cytometry purity check Start->CSCIsolation ChemoTreatment Chemotherapy Sensitivity This compound (10-80 µM) + Cisplatin 72-hour exposure CSCIsolation->ChemoTreatment RadioTreatment Radiation Sensitivity This compound pre-treatment + 8Gy IR CSCIsolation->RadioTreatment InVivoTreatment In Vivo Evaluation CSC xenografts + Combination therapy CSCIsolation->InVivoTreatment Viability Viability & IC50 CCK-8 assay ChemoTreatment->Viability Apoptosis Apoptosis Analysis Annexin V/PI flow cytometry ChemoTreatment->Apoptosis Mechanisms Mechanistic Studies Western blot, RT-PCR, Autophagy RadioTreatment->Mechanisms DataAnalysis Data Integration & Interpretation Viability->DataAnalysis Dose-response curves Apoptosis->DataAnalysis Quantitative comparison Mechanisms->DataAnalysis Pathway analysis

Technical Considerations & Limitations

  • Riboflavin Concentration: The effects of this compound are associated with reduced riboflavin concentration, and riboflavin supplementation can reverse the chemosensitizing effects of this compound both in vitro and in vivo. [3] [4] Researchers should control for dietary riboflavin levels in animal studies and consider measuring baseline riboflavin in cell culture media.

  • CSC Plasticity: The CSC population demonstrates phenotypic plasticity, with potential for dynamic interconversion between stem and non-stem states. Isolation methods based solely on surface markers (e.g., CD133) may not capture the complete CSC repertoire, suggesting complementary functional assays (sphere formation, dye exclusion) should be employed. [2] [1]

  • Model Limitations: While mouse xenograft models provide valuable preclinical data, the immunocompromised nature of these models (BALB/c nude mice) limits investigation of immune interactions. Additionally, in vitro CSC cultures may not fully recapitulate the tumor microenvironment of original tumors. [3] [2]

  • Therapeutic Window: Although this compound demonstrates selective activity against CSCs, comprehensive toxicity profiles and optimal dosing schedules require further investigation before clinical translation. Combination with conventional chemotherapeutics may necessitate timing optimization to maximize synergy. [3] [2] [6]

Future Directions & Applications

The multifaceted activity of this compound against ovarian CSCs supports several promising research directions. Future studies should focus on translational development of this compound or optimized derivatives as adjuvants to standard chemotherapy, particularly for platinum-resistant ovarian cancer. Exploration of this compound's potential in combination with emerging therapies such as PARP inhibitors or immunotherapeutic approaches represents another compelling direction, potentially addressing multiple resistance mechanisms simultaneously. [1]

From a mechanistic perspective, identification of the specific factor(s) secreted by this compound-treated cells that may promote ovarian recovery could reveal novel soluble mediators with therapeutic potential. Additionally, investigation of this compound's effects on cancer metabolism more broadly may uncover applications beyond ovarian cancer, particularly in malignancies dependent on riboflavin pathways. [3] [8] Development of biomarker strategies to identify patients most likely to benefit from this compound-based therapies, potentially through assessment of riboflavin transporter expression or CSC prevalence in tumors, would facilitate personalized treatment approaches. [3] [4]

References

Application Notes and Protocols: Lumiflavin as a Riboflavin Competitive Inhibitor in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lumiflavin

This compound (7,8,10-trimethylisoalloxazine) is a photodegradation product of riboflavin (Vitamin B₂) and functions as a potent competitive inhibitor of riboflavin uptake and metabolism [1] [2] [3]. Its molecular structure lacks the ribityl side chain of riboflavin, allowing it to bind riboflavin transporters and associated enzymes without functional activation [4].

The primary research application of this compound is in overcoming chemoresistance in ovarian cancer, specifically by targeting a subpopulation of Cancer Stem-like Cells (CSCs) [5] [6]. CSCs are characterized by high riboflavin dependency, which contributes to their resistance to cisplatin and other chemotherapeutic agents.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily centered on disrupting riboflavin metabolism in CSCs.

Competitive Inhibition of Riboflavin Uptake

This compound competitively binds to Riboflavin Transporter 2 (RFT2), which is overexpressed in ovarian CSCs [5]. This binding reduces intracellular riboflavin concentration, depriving CSCs of a critical cofactor for antioxidant enzymes. The resulting impairment in cellular antioxidant defense increases susceptibility to oxidative stress induced by chemotherapeutic agents [5].

Key Signaling Pathway Modulation

Transcriptome sequencing and Western blot analyses indicate that this compound inhibits the Notch signaling pathway, which is crucial for maintaining CSC self-renewal and undifferentiated state [6]. By downregulating Notch pathway proteins, this compound promotes phenotypic differentiation of CSCs into more chemotherapy-sensitive non-CSC populations [6].

The following diagram illustrates the proposed mechanism by which this compound sensitizes ovarian Cancer Stem-like Cells (CSCs) to cisplatin therapy.

G This compound This compound RFT2 RFT2 Transporter This compound->RFT2  Binds & Blocks Notch Notch Signaling This compound->Notch  Inhibits Riboflavin Riboflavin Riboflavin->RFT2  Uptake Competition CSCs Cancer Stem-like Cells (CSCs) RFT2->CSCs Differentiation Phenotypic Differentiation CSCs->Differentiation  Induces Notch->CSCs  Maintains Cisplatin Cisplatin (DDP) Sensitivity Differentiation->Cisplatin  Increases Apoptosis Apoptosis Cisplatin->Apoptosis  Triggers

Experimental Data and Quantification

The therapeutic efficacy of this compound is quantified through its impact on cellular viability, resistance, and synergy with chemotherapeutic agents.

Table 1: Quantitative Efficacy Data of this compound in Ovarian Cancer Models
Parameter Cell Line/Model Experimental Conditions Result Citation
IC₅₀ Reduction OVCAR-3/DDP (CSCs) This compound + Cisplatin (DDP) Synergistically reduced IC₅₀ of DDP [6]
Inhibition Constant (Kᵢ) Rat Intestinal Brush Border This compound vs. Riboflavin binding Competitive inhibition confirmed [4]
Apoptosis Induction HO8910 CSCs This compound (unspecified µM) + DDP Significantly increased apoptosis rate [5]
Clonogenic Inhibition HO8910 CSCs This compound (unspecified µM) + DDP Significantly decreased clonal formation [5]
Mitochondrial Damage HO8910 CSCs This compound (unspecified µM) + DDP Increased mitochondrial function damage [5]
In Vivo Tumor Growth Nude Mouse Xenograft This compound (dose-dependent) + DDP Synergistically inhibited tumor growth [5] [6]
Table 2: this compound Properties and Experimental Concentrations
Property/Condition Details Citation
Chemical Formula C₁₃H₁₂N₄O₂ [3]
CAS Number 1088-56-8 [3]
Purity for Research ≥95% [3]
In Vitro Concentrations 10 - 80 µM [6] [7]
Inhibition Specificity Competes with riboflavin for RFT2 transporter binding [5] [4]
Key Molecular Effect Reduces riboflavin concentration and interferes with its metabolic pathways [5]

Standardized Experimental Protocols

Protocol: In Vitro Chemosensitization Assay

This protocol outlines the procedure for evaluating the synergistic effect of this compound with cisplatin in ovarian cancer cell cultures [5] [6].

  • Cell Lines: Human ovarian cancer cell lines (e.g., HO8910, OVCAR-3) and their cisplatin-resistant derivatives (OVCAR-3/DDP).
  • CSC Isolation: Isolate CD133⁺ CSCs from parental cell lines using Magnetic-Activated Cell Sorting (MACS) with CD133 antibody-conjugated magnetic beads [5].
  • Culture Conditions: Maintain CSCs in ultralow attachment plates with serum-free DMEM/F12 medium supplemented with growth factors (20 ng/mL EGF, 10 ng/mL bFGF, 10 ng/mL LIF) [5].
  • Treatment Setup:
    • Plate CSCs and treat with a concentration gradient of this compound (e.g., 0, 10, 20, 40, 80 µM) [6].
    • Co-treat with a fixed dose of cisplatin or a cisplatin concentration gradient.
    • Incubate for 72 hours.
  • Viability Assessment: Measure cell viability using a CCK-8 assay kit. Calculate IC₅₀ values and the Resistance Index to quantify chemosensitization [6].
Protocol: Confirmation of Riboflavin Pathway Interference

This procedure verifies the on-target effect of this compound by assessing riboflavin uptake and related molecular changes [5].

  • RFT2 Expression Analysis:
    • mRNA Level: Use RT-qPCR with specific primers for RFT2. Calculate relative expression using the 2^–ΔΔCt method with β-actin as a housekeeping gene [5].
    • Protein Level: Use Western Blot with anti-RFT2 antibody. Detect using a standard chemiluminescence system and quantify band intensity with image analysis software [5].
  • Functional Uptake Assay:
    • Use intestinal epithelial (e.g., Caco-2) or ovarian cancer cells.
    • Incubate cells with this compound and/or riboflavin.
    • Measure intracellular riboflavin content or the inhibition of its physiological effects to confirm competitive blockade [2] [3].
Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol describes the evaluation of this compound's efficacy in enhancing cisplatin chemotherapy in animal models [5] [6].

  • Animal Model: Female BALB/c nude mice (6-8 weeks old).
  • Xenograft Establishment: Subcutaneously inject 1 × 10⁵ CSCs/DDP resuspended in a 1:1 Matrigel solution [6].
  • Treatment Groups:
    • Group 1: Vehicle control
    • Group 2: Cisplatin alone
    • Group 3: this compound alone (dose-dependent)
    • Group 4: Cisplatin + this compound (combination therapy)
  • Dosing and Administration:
    • Administer treatments via intraperitoneal injection.
    • Monitor tumor volume regularly and euthanize mice at the endpoint.
  • Endpoint Analysis:
    • Measure final tumor volume and weight.
    • Analyze tumor tissues for apoptotic markers (e.g., cleaved caspase-3) and DNA damage response via Western blot or IHC [5].
    • Assess the proportion of CSCs (CD133⁺/CD44⁺/CD24⁻) in excised tumors using flow cytometry [6].

Research Applications and Conclusions

Primary Research Applications
  • Chemosensitization Studies: this compound is primarily used to reverse cisplatin resistance in ovarian CSCs, providing a strategy to target the root cause of tumor recurrence [5] [6].
  • Riboflavin Metabolism Research: Serves as a specific molecular tool to investigate riboflavin transport and metabolic pathways in various cell types [2] [3] [4].
  • CSC Biology and Differentiation Therapy: The ability of this compound to induce CSC differentiation via the Notch pathway makes it a valuable probe for studying stem cell maintenance and differentiation mechanisms in oncology [6].
Critical Considerations for Use
  • Photolability: As a flavin derivative, this compound is light-sensitive. All experimental procedures should be conducted under subdued light or in the dark to prevent degradation [1].
  • Specificity Control: Riboflavin supplementation can be used as a control to reverse the effects of this compound, confirming the specificity of its action through the riboflavin pathway [5].
  • Combination Therapy: this compound exhibits the most significant efficacy when used in combination with standard chemotherapeutics like cisplatin, rather than as a monotherapy [5] [6].

References

Comprehensive Application Notes and Protocols for Lumiflavin as a Cisplatin Chemosensitizer in Ovarian Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lumiflavin as a Chemosensitizer

This compound (7,8,10-trimethylisoalloxazine) is a riboflavin decomposition product and competitive inhibitor that has emerged as a promising chemosensitizing agent in ovarian cancer research, particularly for overcoming cisplatin (DDP) resistance in cancer stem-like cells (CSCs). Ovarian cancer represents a significant clinical challenge in gynecological oncology, with mortality rates ranking first among gynecological malignancies primarily due to therapy resistance and disease recurrence. The cancer stem-like cell subpopulation has been identified as a key contributor to chemoresistance and recurrence, as these cells demonstrate enhanced DNA repair capacity, anti-apoptotic mechanisms, and metabolic adaptations that confer survival advantages during chemotherapy. Recent investigations have revealed that riboflavin enrichment in ovarian CSCs represents a critical metabolic dependency that can be therapeutically exploited using this compound to sensitize these resistant cells to conventional cisplatin chemotherapy [1] [2].

The strategic inhibition of riboflavin metabolism by this compound represents a novel differentiation therapy approach that targets fundamental metabolic dependencies of CSCs. Research indicates that this compound mediates its effects through at least two complementary mechanisms: direct competition with riboflavin uptake and metabolism, and modulation of key stemness signaling pathways, particularly the Notch signaling cascade. This dual activity results in the phenotypic differentiation of CSCs, reducing their self-renewal capacity and restoring sensitivity to cisplatin-induced apoptosis. The following application notes provide detailed methodologies and data analysis frameworks for implementing this compound in experimental models of ovarian cancer, with particular emphasis on overcoming cisplatin resistance in cancer stem-like cell populations [3].

Quantitative Efficacy Data Summary

Table 1: In Vitro Efficacy Parameters of this compound in Ovarian Cancer Models

Parameter Cell Line/Model Experimental Conditions Results Citation
CSC Proportion (CD133+) OVCAR-3/DDP Treatment with this compound (concentration range: 10-80 µM) Dose-dependent reduction in CD133+ population [3]
Cisplatin IC50 OVCAR-3 parental vs. OVCAR-3/DDP 72h exposure Parental: 20.93 µM; OVCAR-3/DDP: 502.1 µM (24-fold increase) [3]
This compound IC50 CSCs/DDP 72h exposure Approximately 40-80 µM range [3]
Apoptosis Induction CSCs/DDP This compound + DDP combination Significant increase in apoptosis vs. monotherapies [3] [1]
Mitochondrial Membrane Potential CSCs/DDP This compound + DDP combination Marked decrease in ΔΨm [1]
Clonal Formation Inhibition CSCs/DDP This compound + DDP combination Significant reduction in colony formation [3] [1]
RFT2 Expression HO8910 CSCs vs. NON-CSCs mRNA and protein analysis Overexpression in CSCs compared to NON-CSCs [1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Parameter Model System Treatment Groups Key Findings Citation
Tumor Growth Inhibition Nude mice inoculated with CSCs/DDP DDP ± this compound (dose-range) This compound dose-dependently enhanced DDP efficacy [3]
Synergistic Cytotoxic Effect Ovarian cancer nude mouse model DDP + this compound combination Enhanced DNA-damage response and increased apoptosis [1]
CSC Marker Modulation Xenografts from CSCs/DDP This compound treatment Reduced ratio of CD133+/CD117+ to CD44+/CD24- cells [3]
Riboflavin Reversal In vivo models This compound + riboflavin co-treatment Riboflavin reversed this compound effects, confirming target specificity [1]

Detailed Experimental Protocols

Cell Culture and Cisplatin-Resistant Cell Line Development
  • OVCAR-3 Cell Maintenance: Culture human ovarian cancer OVCAR-3 cells (available from Shanghai Cell Bank of Chinese Academy of Sciences) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine serum, 1×10⁵ IU/L penicillin, and 1×10⁵ IU/L streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Passage cells at 80-90% confluence using standard trypsinization protocols [3].

  • Induction of Cisplatin Resistance (OVCAR-3/DDP): Establish cisplatin-resistant sublines through gradual concentration escalation with short-term exposures. Begin with 5µM DDP treatment for 4 hours, wash with DDP-free medium, and allow cells to recover. Incrementally increase DDP concentration approximately two-fold at each step, repeating the process through 36 cycles over approximately 6 months until cells tolerate 640µM DDP. Validate resistance stability by maintaining cells in DDP-free medium for 2 months with periodic assessment of IC50 [3].

  • Cancer Stem-Like Cell (CSC) Isolation: Harvest OVCAR-3 or OVCAR-3/DDP cells in logarithmic growth phase. Label with CD133 antibodies conjugated to magnetic beads per manufacturer's instructions (Miltenyi Biotec). Separate CD133+ cells using MACS-LS separation columns. Maintain purified CSCs in ultralow attachment plates with knockout DMEM/F12 medium supplemented with 20% knockout serum replacement, 10 ng/mL basic fibroblast growth factor, 10 ng/mL leukemia inhibitory factor, and 20 ng/mL epidermal growth factor to preserve stemness [3] [1].

This compound Treatment and Combination Therapy Assays
  • This compound Preparation: Prepare 10mM stock solution of this compound (98% purity, TRC, Canada) in DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles. For treatment, dilute in culture medium to achieve working concentrations (typically 10-80µM) with final DMSO concentration not exceeding 0.1% [3] [1].

  • Cytotoxicity Assessment (CCK-8 Assay): Plate CSCs or CSCs/DDP at 5×10³ cells/well in 96-well plates. After 24h, treat with this compound (0-80µM) and/or DDP (0-640µM) for 72h. Add 10µL CCK-8 solution (Dojindo Laboratories) per well and incubate for 2-4h. Measure absorbance at 450nm using a microplate reader. Calculate inhibition rates and IC50 values using non-linear regression analysis of dose-response curves [3].

  • Apoptosis Analysis by Flow Cytometry: Harvest approximately 1×10⁶ cells after treatment with this compound and/or DDP. Wash with cold PBS and resuspend in 1× binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze using BD Accuri C6 flow cytometry within 1h of staining. Use untreated cells as negative control and cisplatin-treated non-CSCs as positive control [1].

CSC Phenotypic Characterization and Differentiation Assessment
  • Surface Marker Analysis by Flow Cytometry: Harvest cells from experimental conditions and wash with PBS. Incubate with antibodies against CD133-PE, CD44-PE, CD24-FITC, and CD117-FITC on ice for 40min in the dark. After washing, resuspend in 200µL PBS and analyze using BD flow cytometer with FL1A channel for FITC and FL2A channel for PE detection. Calculate percentage of double-positive populations using BD FACSDiva software [3] [1].

  • Mitochondrial Membrane Potential (ΔΨm) Assessment: Collect treated cells and incubate with JC-1 dye according to manufacturer's instructions. Analyze using flow cytometry, measuring fluorescence emission at 530nm (monomeric form, green) and 590nm (J-aggregate form, red). Calculate ratio of red to green fluorescence, with decreased ratio indicating loss of mitochondrial membrane potential [1].

  • Clonogenic Formation Assay: Seed single-cell suspensions of CSCs/DDP (500 cells/well) in 6-well ultralow attachment plates. Treat with this compound and/or DDP at specified concentrations for 14 days, refreshing medium and treatments every 3-4 days. Stain colonies with 0.5% crystal violet in methanol after formaldehyde fixation, and count colonies containing >50 cells manually [3] [1].

In Vivo Efficacy Studies in Xenograft Models
  • Animal Model Establishment: Use 6-8 week-old female BALB/c nude mice (approximately 18-22g) under specific pathogen-free conditions. Suspend CSCs/DDP (1×10⁵ cells) in 50μL Matrigel solution (1:1 dilution with DMEM) and inject subcutaneously into the flank region. Monitor tumor growth until palpable tumors reach approximately 50-100mm³ before initiating treatment [3].

  • Treatment Protocol and Group Allocation: Randomize tumor-bearing mice into experimental groups (typically n=5-8/group):

    • Vehicle control (DMSO in PBS)
    • DDP monotherapy (e.g., 3-5 mg/kg, i.p., weekly)
    • This compound monotherapy (e.g., 10-40 mg/kg, i.p., every 2-3 days)
    • DDP + this compound combination Treat for 3-4 weeks, monitoring tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2 [3] [1].
  • Tissue Collection and Analysis: Euthanize mice at experimental endpoint, excise tumors, and weigh. Divide each tumor for multiple analyses: flash-freeze for protein/RNA isolation, fix in 4% paraformaldehyde for immunohistochemistry, and dissociate for flow cytometry analysis of CSC markers [3].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of this compound Action

The chemosensitizing activity of this compound operates through two primary interconnected mechanisms: riboflavin competition and stemness pathway modulation. Research has demonstrated that ovarian CSCs overexpress riboflavin transporter 2 (RFT2) at both mRNA and protein levels, resulting in intracellular riboflavin accumulation. This riboflavin enrichment enhances the antioxidant capacity of CSCs, protecting them from cisplatin-induced oxidative stress and DNA damage. This compound functions as a competitive inhibitor of riboflavin, reducing its intracellular concentration and thereby sensitizing CSCs to oxidative damage induced by chemotherapy [1].

Transcriptome sequencing analyses have further revealed that this compound modulates critical stemness pathways, particularly inhibiting the Notch signaling cascade. Western blot analyses demonstrate decreased expression of Notch pathway components in CSCs/DDP following this compound treatment. This pathway inhibition correlates with phenotypic differentiation of CSCs, reducing the CD133+/CD117+ and CD44+/CD24- populations and diminishing tumorigenic potential. The combination of metabolic interference through riboflavin competition and direct modulation of stemness pathways represents a novel two-pronged approach to targeting the therapy-resistant CSC subpopulation in ovarian cancer [3].

Visualizing this compound Mechanism of Action

The diagram below illustrates the molecular mechanisms through which this compound sensitizes ovarian cancer stem-like cells to cisplatin:

LumiflavinMechanism cluster_CSC Cancer Stem-Like Cell Properties This compound This compound RFT2 RFT2 This compound->RFT2 Competitive Inhibition NotchPathway NotchPathway This compound->NotchPathway Inhibits Riboflavin Riboflavin Riboflavin->RFT2 Transport AntioxidantDefense AntioxidantDefense RFT2->AntioxidantDefense Enhances Cisplatin Cisplatin AntioxidantDefense->Cisplatin Protects Against DNADamage DNADamage AntioxidantDefense->DNADamage Reduces CSCPhenotype CSCPhenotype CSCPhenotype->NotchPathway Maintained By Differentiation Differentiation NotchPathway->Differentiation Leads To Cisplatin->DNADamage Induces Apoptosis Apoptosis DNADamage->Apoptosis Results In Differentiation->CSCPhenotype Reduces

Diagram 1: Molecular mechanism of this compound-mediated chemosensitization. This compound (yellow) competes with riboflavin (green) for RFT2 transporter, reducing antioxidant defense while simultaneously inhibiting Notch signaling pathway, leading to CSC differentiation and enhanced cisplatin-induced apoptosis.

Research Applications and Implementation Guidance

Application in Experimental Design

The integration of this compound into ovarian cancer therapeutic studies requires consideration of several experimental parameters. For in vitro models, researchers should implement appropriate dose-ranging studies with this compound concentrations typically between 10-80µM in combination with cisplatin at concentrations relevant to the specific cell line resistance profile. The sequential administration of this compound prior to or concurrent with cisplatin exposure appears optimal based on current research, with 24-48h pre-treatment followed by combination treatment yielding robust differentiation effects. For in vivo applications, the documented dose range of 10-40 mg/kg administered intraperitoneally every 2-3 days in combination with standard cisplatin regimens (3-5 mg/kg weekly) provides a validated starting point for efficacy studies [3] [1].

Researchers should implement appropriate control conditions to validate the riboflavin-specificity of this compound effects, including riboflavin co-treatment reversal experiments. The assessment of CSC markers (CD133, CD117, CD44, CD24) before and after treatment provides critical validation of phenotypic differentiation. Furthermore, evaluation of mitochondrial function and apoptotic markers offers insight into the downstream consequences of riboflavin metabolism inhibition. For mechanistic studies, inclusion of Notch pathway component analysis (Notch1 intracellular domain, Hes1, Hey1) strengthens the investigation of this compound's multimodal activity [3] [1].

Technical Considerations and Optimization

Several technical considerations warrant attention when implementing this compound in experimental systems. This compound exhibits photosensitivity, requiring protection from light during preparation and administration. Solubility limitations necessitate DMSO as a primary solvent, with careful attention to final concentration in cellular assays (<0.1%) and appropriate vehicle controls. The batch-to-batch verification of this compound purity is recommended, with HPLC validation for critical studies [3].

In vivo administration requires attention to formulation stability and appropriate dosing schedules aligned with cisplatin pharmacokinetics. Researchers should monitor animal weight, behavior, and general health indicators to differentiate expected chemotherapeutic effects from potential compound-specific toxicity. The assessment of riboflavin status in tumor tissues through HPLC measurement or RFT2 expression analysis provides valuable pharmacodynamic markers for target engagement [1]. For advanced preclinical development, the integration of PK/PD modeling that incorporates drug-target binding kinetics may enhance prediction of clinical translation potential, as demonstrated for other targeted therapeutics [4].

Conclusion

This compound represents a promising differentiation-inducing agent and chemosensitizer that specifically targets the therapy-resistant cancer stem-like cell population in ovarian cancer. Through its dual mechanisms of riboflavin competition and Notch pathway inhibition, this compound addresses fundamental metabolic and signaling dependencies of CSCs, resulting in phenotypic differentiation and restored sensitivity to cisplatin. The detailed protocols and data frameworks provided in these application notes support standardized implementation across research settings, facilitating further investigation of this innovative approach to overcoming chemoresistance. As research progresses, the integration of this compound into multimodal therapeutic strategies may ultimately improve outcomes for ovarian cancer patients facing limited options due to recurrent, treatment-resistant disease.

References

lumiflavin forcefield parameterization CGenFF

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lumiflavin and CGenFF

Flavins, such as This compound (7,8,10-trimethylisoalloxazine), are vital redox-active cofactors in numerous enzymatic reactions. Accurate molecular mechanics (MM) force field parameters are essential for simulating their behavior in biological systems. The CHARMM General Force Field (CGenFF) provides a framework for generating parameters for drug-like molecules and cofactors, ensuring compatibility with the CHARMM36 biomolecular force field [1] [2]. This protocol outlines the parameterization of this compound, highlighting the use of the CGenFF program and subsequent validation steps crucial for reliable molecular dynamics (MD) simulations.

Scientific Background and Significance

The isoalloxazine ring system of flavins can exist in multiple protonation and redox states, participating in one- and two-electron transfer reactions [3]. The CGenFF program operates within an additive force field framework, using a classical potential energy function that includes bonded terms (bonds, angles, dihedrals, impropers) and non-bonded terms (electrostatics and van der Waals) to calculate the energy of a system [1] [4]. The parameterization philosophy prioritizes quality and physical accuracy, often relying on quantum mechanical (QM) data for optimization [1].

Initial Parameter Generation Workflow

The initial step in parameterizing a novel molecule like this compound involves using the CGenFF program to generate topology and parameter files by analogy to existing parametrized compounds. The following diagram illustrates the core workflow for obtaining and evaluating initial parameters:

G Start Start P1 Prepare Input .mol2 File Start->P1 P2 Run CGenFF Program P1->P2 P3 Analyze Penalty Scores P2->P3 P4 High Penalty? P3->P4 P5 Initial Parameters Acceptable P4->P5 No P6 Parameter Optimization Required P4->P6 Yes End End P5->End P6->End

Step-by-Step Protocol: Initial Parameter Assignment
  • Input File Preparation: Prepare a molecular coordinate file (This compound.mol2) containing the 3D structure of this compound. This file must have all hydrogen atoms present, correct bond orders, and the appropriate protonation state for the isoalloxazine ring [4].
  • Execute CGenFF Program: Run the CGenFF command-line tool or use the web application [2] [5].

  • Output Analysis: The program generates a stream file (.str) containing the topology (RESI) and parameter sections. CGenFF assigns penalty scores for atomic charges and bonded parameters, indicating the quality of the analogy used.

Assessment of Initial this compound Parameters

Analysis of the initial CGenFF output for this compound reveals several parameters with high penalty scores, necessitating further optimization [6].

  • Atomic Charge Assignments: The initial atomic charges for key atoms in the isoalloxazine ring show high penalty scores, indicating poor analogy.

Table 1: Selected Initial Atomic Charges and Penalties for this compound

Atom CGenFF Atom Type Initial Charge Charge Penalty
N1 NG2D1 -0.758 174.706
C2 CG2O6 0.876 112.516
O2 OG2D1 -0.390 8.989
N3 NG2S1 -0.232 31.688
  • Bonded Parameters: Several bonded parameters also have high penalties, suggesting the need for optimization.

Table 2: Selected Initial Bonded Parameters and Penalties for this compound

Parameter Type Atom Types Initial Value Penalty
Bond CG2O6 NG2D1 500.00 kcal/mol/Ų, 1.3100 Š15
Bond CG2R64 NG2D1 305.00 kcal/mol/Ų, 1.4140 Š160
Angle NG2D1 CG2O6 OG2D1 60.00 kcal/mol/rad², 125.70° 16
Angle CG2O6 NG2D1 CG2R64 50.00 kcal/mol/rad², 108.00° 82.9

Parameter Optimization Protocol

Parameters with penalty scores above 50 require extensive validation and optimization [6]. The primary method involves targeting QM data.

Optimization of Dihedral Parameters

The CGenFF Parameter Optimizer automates the optimization of dihedral parameters [4].

  • Environment Setup: Ensure Psi4 and GROMACS are installed. Set environment variables:

  • Run Optimization: Execute the optimizer for the specific dihedral.
  • Internal Workflow: The optimizer performs:
    • A QM dihedral scan using Psi4.
    • An MM dihedral scan using the initial parameters.
    • Iterative least-squares fitting (LSFitPar) of the dihedral force constants (Kφ) and phases (δ) to match the QM potential energy surface.
    • Testing of different multiplicity combinations (e.g., 1; 1,2; 1,2,3; 1,2,3,6) to improve the root mean square error (RMSE).
Optimization of Charges and Other Parameters

For atomic charges and other terms, a manual optimization strategy is employed, following the CHARMM force field parametrization protocol [3].

  • Target Data Calculation: Perform QM calculations to obtain target data.
    • Electrostatic Potential (ESP): Calculate at the HF/6-31G* level to guide charge optimization.
    • Water-Interaction Energies: Perform QM calculations of flavin-water intermolecular interaction energies and geometries.
  • Charge Fitting: Fit atomic partial charges to reproduce the QM-derived ESP and water-interaction energies, using the Water-Solute interaction utility in the CHARMM force field parametrization suite.
  • Bonded Terms Optimization: Compute QM potential energy surfaces (PES) for bonds, angles, and dihedrals. Fit the corresponding MM parameters (Kb, b0; Kθ, θ0; Kφ, n, δ) to replicate these surfaces.

Validation of Optimized Parameters

Validating optimized parameters is critical before use in production simulations.

  • Gas-Phase Conformational Analysis: Compare the optimized MM model against QM calculations for properties like the butterfly motion PES of the isoalloxazine ring. The MM model should closely reproduce QM-predicted energetics in the oxidized and reduced states [3].
  • Ligand Binding Pose Validation: Run MD simulations of the flavin cofactor bound to its protein target (e.g., flavodoxin). Validate simulations by comparing calculated NMR 3J-coupling constants from the simulation trajectory to experimental values for protein residues near the ligand [7].
  • Free Energy Perturbation (FEP): If experimental binding affinity data is available, perform FEP calculations between protein mutants. A well-parametrized force field should reproduce relative free energies of binding with a low mean unsigned error (e.g., < 0.5 kcal/mol) [7].

The following diagram summarizes the key stages of validation and their logical relationship:

G V1 Gas-Phase QM/MM Comparison M1 Butterfly PES Match V1->M1 Validates V2 Protein-Ligand MD Simulation M2 NMR 3J-Couplings Match V2->M2 Validates V3 Experimental Binding Affinity M3 FEP Binding Affinity Match V3->M3 Validates

Conclusion and Best Practices

Parameterizing molecules like this compound in CGenFF involves a systematic process of initial assignment, careful evaluation of penalty scores, and targeted optimization using high-level QM data. Adherence to the following best practices is recommended:

  • Heed Penalty Scores: Treat penalty scores as a primary diagnostic tool. Parameters with penalties > 50 require optimization [6] [4].
  • Validate in Context: Always validate the final parameters in the intended simulation context, such as within a protein-ligand complex, against relevant experimental data [7] [3].
  • Leverage New Tools: Utilize the CGenFF Web App for easier access to the initial parameterization process [2] [5].

This protocol provides a robust foundation for generating accurate and reliable CGenFF parameters for this compound and other complex drug-like molecules, facilitating high-quality computational research in drug development.

References and Further Reading

  • Sjulstok, E., et al. (2019). Methods in Enzymology. [Link] [6]
  • Vanommeslaeghe, K., et al. (2010). J. Comput. Chem. 31(4), 671-690. [Link] [1]
  • SilcsBio. CGenFF Web App. [Link] [5]
  • SilcsBio. (2022). CGenFF: CHARMM General Force Field - Documentation. [Link] [4]
  • J. Comput. Chem. (2019). A Molecular Mechanics Model for Flavins. 40(32), 2834-2842. [Link] [3]
  • J. Phys. Chem. Lett. (2016). Performance of Protein-Ligand Force Fields for the Flavodoxin/FMN System. 7(15), 3032–3036. [Link] [7]

References

Protocol: Calculating pKa Values with Constrained DFT-MD

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the methodology for computing the free energy profiles of deprotonation reactions for lumiflavin in its semiquinone and fully reduced oxidation states, based on the work of Kılıç and Ensing [1] [2] [3]. The core of the method involves using constrained Density Functional Theory-based Molecular Dynamics (DFT-MD) simulations to calculate the Potential of Mean Force (PMF).

The overall workflow for this protocol is summarized below.

Start Start: Define this compound Protonation State RC_Choice Choose Reaction Coordinate (RC) Start->RC_Choice RC1 RC Type 1: Coordination Number (n_c) RC_Choice->RC1 RC2 RC Type 2: Distance Difference (Δd) RC_Choice->RC2 Constrain Perform Series of Constrained MD Simulations RC1->Constrain RC2->Constrain Integrate Integrate Mean Force to get PMF Constrain->Integrate pKa Calculate pK_a from Free Energy Difference (ΔA) Integrate->pKa

Methodology Details

1. System Setup and Software

  • Target Molecule: this compound in the semiquinone (for protonation at N1 or N5) or fully reduced (for protonation at N1) oxidation state [2].
  • Solvation: The flavin molecule is solvated in explicit water molecules [2] [3].
  • Software: The simulations were performed using the CP2K software package [2] [4].

2. Dynamics and Free Energy Calculation The free energy profile, or Potential of Mean Force (PMF), is calculated as a function of a reaction coordinate (RC) describing the proton transfer. This is achieved through a series of constrained molecular dynamics simulations [1] [2].

  • Constrained MD: For each value of the reaction coordinate ( q ), a separate MD simulation is run where the system is constrained to that value.
  • Mean Force: The time-averaged force of constraint (the Lagrange multiplier) required to maintain the reaction coordinate value is calculated for each simulation.
  • Potential of Mean Force (PMF): The free energy profile ( A(q) ) is obtained by integrating the mean force along the reaction coordinate [2]: ( A(q) = -\int_{q_0}^q \langle F_q \rangle_{q'} dq' ) where ( \langle F_q \rangle_{q'} ) is the mean force at reaction coordinate ( q' ), and ( q_0 ) is a reference point at the free energy minimum of the reactant state.

3. Reaction Coordinates (RCs) Two different reaction coordinates were employed and compared [2]. Their definitions and parameters are listed in the table below.

Table 1: Reaction Coordinates for Proton Transfer Simulations

Reaction Coordinate Mathematical Definition Parameters Pros & Cons

| Coordination Number (( n_c )) | ( n_c = \frac{1 - (d(N-H)/d_0)^n}{1 - (d(N-H)/d_0)^m} ) | ( d_0 = 1.3 , \text{Å} ) ( n = 8 ) ( m = 16 ) [2] | Pro: Allows the solvent to choose the accepting water molecule freely. Con: Difficult to simulate the reverse (proton capture) process as the proton can escape into the bulk [2]. | | Distance Difference (( \Delta d )) | ( \Delta d = d(N-H) - d(O_W-H) ) | N/A | Pro: Allows simulation of both proton donation and capture. Con: Requires pre-definition of the accepting water oxygen atom (( O_W )) [2]. |

4. pKa Calculation The acidity constant is derived from the free energy difference between the protonated and deprotonated states [2]: ( pK_a = \frac{\Delta A}{k_B T \ln(10)} ) where ( \Delta A ) is the Helmholtz free energy difference obtained from the PMF, ( k_B ) is Boltzmann's constant, and ( T ) is the absolute temperature.

Limitations and Technical Notes

  • Sampling and Reaction Coordinate: The study notes that the accuracy of the pKa calculation is sensitive to the choice of reaction coordinate. The used RCs primarily describe the first proton transfer step; further accuracy may require developing more advanced RCs that account for subsequent proton hopping through the solvent [1] [2] [3].
  • Accuracy of Results: For the semiquinone state, the calculated pKa for the predominant N5 protonation was somewhat smaller than the experimental value. However, the pKa for N1 protonation in the fully reduced state showed good agreement with experiment [1] [2].

Alternative Computational Studies

While not providing full MD parameters, other computational studies on this compound can offer valuable insights for related simulation work.

  • IR Spectrum Simulations: A 2024 study systematically tested various QM/MM protocols to simulate the infrared (IR) spectrum of this compound in water, aiming to reproduce experimental band frequencies and intensities [5] [6]. Key findings highlighted the sensitivity of carbonyl stretching bands to the micro-solvation environment and the need for ensemble averaging over multiple snapshots.
  • Spectroscopic Property Benchmarking: A 2019 quantum chemical study provided reference data for this compound's electronic excitation energies, vibrational frequencies, and NMR chemical shifts in the gas phase and an implicit solvent, useful for benchmarking MD simulations or QM/MM studies [7].

Methodology Insights for Researchers

The presented protocol is a robust approach for computing pKa values. For researchers, note that using constrained dynamics with geometric reaction coordinates is computationally demanding but offers a first-principles path to thermodynamic properties. The choice of reaction coordinate is critical. The distance difference coordinate ( \Delta d ) offers more control for studying reversible processes, while the coordination number ( n_c ) offers more spontaneity. The identified limitation regarding the RC suggests an area for methodological development [2].

References

Known Applications and Detection Contexts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main experimental contexts in which lumiflavin detection and application are mentioned in the literature. These can guide your protocol development.

Application Context Key Information Reference
Analytical Determination of Riboflavin A "modified this compound procedure" is noted as suitable for determining riboflavin content in complex materials like soybean. [1]
Computational Spectroscopy Benchmark Serves as a model compound for benchmarking DFT functionals in resonance Raman spectroscopy, relevant for interpreting fluorescence and vibrational data. [2]
Protein-Ligand Interaction Studies Used in advanced magneto-fluorescence microscopy (MFFMS) to study photodegradation and quantum effects in protein-flavin interactions. [3]
Detection of Riboflavin Uptake Described as a riboflavin analog used for detecting riboflavin uptake in human intestinal epithelial cells. [4] [5]

Insights for Protocol Development

Although explicit protocols are not available in the searched literature, the following points from the search results can inform your experimental design:

  • Sample Preparation Consideration: One study highlights that a common source of error in the this compound method for riboflavin determination is an inadequate preparation of the blank sample. A modified blank procedure was key to achieving more precise results, with a reported mean recovery of 102.9 ± 2.1% for added riboflavin [1]. Your protocol should place strong emphasis on optimizing and validating the blank.
  • Computational Support: For methods involving vibrational spectroscopy (like Resonance Raman), an extensive benchmark study suggests that the HCTH, OLYP, and TPSSh density functionals provide the most accurate calculations for predicting this compound spectra, which can aid in interpreting experimental results [2].
  • Advanced Fluorescence Detection: Recent research uses this compound in a technique called Magneto-Fluorescence Fluctuation Microspectroscopy (MFFMS). This method can detect magnetic field effects on fluorescence signals as low as 0.2% and has been demonstrated on samples with as few as 23 molecules in a 0.54 fL confocal volume [3]. This represents the cutting edge of sensitive detection for flavin systems.

Proposed Experimental Workflow

Based on the general applications identified, the core workflow for an experiment using this compound to study riboflavin uptake could be conceptualized as follows:

A 1. Sample Preparation (Cell culture or tissue harvest) B 2. Incubation with this compound A->B C 3. Washing & Lysis (Remove extracellular compound) B->C D 4. Fluorescence Measurement C->D E 5. Data Analysis (Quantify uptake) D->E

Limitations of Available Data

It is important to note the constraints of the information gathered:

  • Lack of Granular Detail: The sources confirm that this compound is used for detection but do not provide the fine-grained details of buffer compositions, exact molarities, incubation times and temperatures, or specific instrument settings required to replicate the experiments.
  • Indirect Detection: In at least one context, this compound is a product of riboflavin photodegradation in an alkaline environment used for analytical determination, rather than a direct fluorescent tracer [6]. The principle of its fluorescent properties being useful for detection, however, remains valid.

References

Comprehensive Application Notes and Protocols for Lumiflavin Time-Resolved Infrared (TRIR) Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TRIR Spectroscopy of Lumiflavin Systems

Time-Resolved Infrared (TRIR) spectroscopy has emerged as a powerful technique for investigating photochemical processes in flavin-based systems, providing unparalleled insights into molecular structure and dynamics on ultrafast timescales. This compound (7,8,10-trimethylisoalloxazine) serves as an excellent model compound for studying the spectroscopic properties and photochemical behavior of more complex biological flavins, including flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavin cofactors are essential components in numerous photobiological systems, including blue light-sensitive photoreceptors such as BLUF (Blue Light Using Flavin) domains, photolyases, and cryptochromes. The isoalloxazine ring system of this compound exhibits characteristic vibrational modes that are highly sensitive to electronic excitation, hydrogen bonding, and protonation state, making TRIR spectroscopy particularly well-suited for investigating flavin photochemistry [1] [2].

The fundamental principle of TRIR spectroscopy involves using a pump-probe approach where an initial laser pulse (typically in the visible range) photoexcites the flavin system, initiating photochemistry, while a delayed infrared pulse probes the subsequent changes in vibrational frequencies. This technique enables researchers to monitor the kinetics of excited state decay, ground state recovery, and the formation and decay of photochemical intermediates with femtosecond to picosecond temporal resolution. For flavin systems, TRIR has proven invaluable in characterizing the excited state dynamics, hydrogen bonding rearrangements, and electron transfer processes that underlie their biological functions [1].

Experimental Protocols and Methodologies

Sample Preparation and Handling

Proper sample preparation is critical for obtaining high-quality TRIR data from this compound systems. The following protocol outlines the essential steps for sample preparation:

  • Solvent Selection: Prepare this compound solutions in appropriate deuterated solvents (typically D₂O) at concentrations ranging from 0.5-2 mM. Deuterated solvents are preferred to avoid spectral interference from O-H bending vibrations around 1640 cm⁻¹, which would overlap with the important C=O stretching region of this compound [2]. For studies of anionic flavin species, maintain alkaline conditions (pH ~10), while for neutral flavin studies, use neutral pH conditions.

  • Anaerobic Handling: For investigations of reduced flavin species, establish anaerobic conditions using either a glove box or through multiple freeze-pump-thaw cycles. Chemical reduction can be achieved by adding sodium dithionite or sodium oxalate to buffered this compound solutions followed by 30 minutes of irradiation under anaerobic conditions [1].

  • Sample Cell Preparation: Utilize calcium fluoride (CaF₂) or barium fluoride (BaF₂) windows with pathlengths of 50-100 μm for TRIR experiments. These materials provide excellent infrared transmission in the key spectral region of 1400-1800 cm⁻¹ where flavin vibrational modes appear. Ensure proper spacing using Teflon or polyethylene spacers and maintain temperature control using a compatible cell holder [1].

  • Control Experiments: Always perform control experiments with pure solvent under identical conditions to subtract any solvent-related signals. For protein-bound flavin studies, compare samples with and without flavin cofactors to distinguish protein signals from flavin vibrations.

TRIR Data Collection Protocol

The following step-by-step protocol describes the collection of TRIR data for this compound systems:

  • Laser Configuration: Set up the TRIR spectrometer with a visible pump beam (typically centered at 450-470 nm to excite the flavin S₀→S₁ transition) and a broadband mid-infrared probe beam. Ensure that the pump beam intensity is properly adjusted to maximize excitation while minimizing multiphoton processes and sample damage [1].

  • Delay Stage Calibration: Calibrate the optical delay stage to achieve accurate time delays between pump and probe pulses. For complete characterization of flavin photodynamics, collect data across a wide time range from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s) or longer, using logarithmic spacing to adequately capture both fast and slow processes [1].

  • Spectral Acquisition: Acquire TRIR spectra by measuring the differential absorbance (ΔA) between pumped and unpumped conditions at each delay time. Employ a rotating sample cell or flowing jet system to prevent photodamage and ensure sample renewal between laser shots. Typically average 100-1000 laser shots per delay point to achieve adequate signal-to-noise ratio [1].

  • Reference Measurements: Regularly collect reference spectra of the ground state flavin using Fourier Transform Infrared (FTIR) spectroscopy to correlate TRIR features with known vibrational modes. For absolute frequency calibration, use known atmospheric water vapor or polystyrene standards [2].

Data Analysis Workflow

Proper data analysis is essential for extracting meaningful information from TRIR experiments:

  • Global Analysis: Apply global fitting algorithms (such as Glotaran or similar software) to decompose the time-dependent spectral evolution into distinct components with associated spectra and kinetics. This analysis typically employs a sequential model with increasing time constants to describe the evolution of the system through distinct intermediate states [1].

  • Spectral Interpretation: Identify key vibrational features by comparing experimental difference spectra with computational predictions. Focus particularly on the diagnostic region between 1450-1750 cm⁻¹, which contains the C=O and C=N stretching vibrations that report on the flavin's electronic state and hydrogen bonding environment [2].

  • Kinetic Modeling: Extract time constants for processes such as excited state decay, radical pair formation, and ground state recovery by fitting kinetic traces at characteristic frequencies. For complex kinetic schemes, consider using target analysis approaches that incorporate specific physicochemical models [1].

Table 1: Key Vibrational Modes of this compound in the TRIR Spectrum

Frequency Range (cm⁻¹) Vibrational Assignment Sensitivity Information Content
1690-1740 C2=O and C4=O stretches High Hydrogen bonding status, electronic structure
1620-1660 C=N stretches (in-plane) Medium π-electron density, conjugation pattern
1540-1580 C=N stretches (out-of-plane) Medium Ring deformation, coupling to C=C stretches
1480-1520 Ring skeletal vibrations Low Global structural changes

Integration with Computational Methods

Quantum Chemical Calculations

Computational approaches are indispensable for interpreting TRIR spectra of this compound, as they provide explicit assignments of the observed vibrational bands and insights into the underlying structural changes. The following protocol outlines an effective computational strategy:

  • Model System Selection: Begin with the This compound molecule (7,8,10-trimethylisoalloxazine) as a computationally efficient model for more complex flavins. This approach eliminates complications from the ribityl and phosphate groups while retaining the essential photophysics of the isoalloxazine ring system [3] [4].

  • Level of Theory: Employ Time-Dependent Density Functional Theory (TD-DFT) for excited state geometry optimizations and frequency calculations. Based on comprehensive benchmarking studies, the OLYP, TPSSh, and HCTH functionals have demonstrated superior performance for predicting flavin vibrational spectra, particularly under resonance conditions [3]. Use polarized double-ζ basis sets (such as cc-pVDZ or aug-cc-pVDZ) as a practical compromise between accuracy and computational cost, especially for QM/MM applications [3].

  • Solvent Effects: Account for aqueous solvation using a combined QM/MM and PCM approach. Specifically: (1) extract snapshots from molecular dynamics simulations of this compound in TIP3P water; (2) treat the this compound and key surrounding water molecules quantum mechanically while including more distant waters molecular mechanically; and (3) embed the entire system in a polarizable continuum model to capture long-range electrostatic effects [2]. This multi-layer approach has been shown to significantly improve the agreement between computed and experimental band frequencies and intensities.

  • Frequency Calculations: Compute harmonic vibrational frequencies for ground and excited states using the same functional and basis set. Apply empirical scaling factors (typically 0.96-0.98 for B3LYP) to correct for systematic overestimation. For direct comparison with TRIR difference spectra, calculate the ΔA spectrum as the difference between excited state and ground state spectra [2].

Spectral Interpretation Protocol

Effective spectral interpretation requires careful correlation of computational predictions with experimental observations:

  • Mode Assignment: Analyze computed normal modes to assign experimental bands. For this compound, focus particularly on the four prominent stretching modes in the 1450-1750 cm⁻¹ range: the C2=O and C4=O stretches, and the coupled in-plane and out-of-plane C=N stretches (referred to as C=Nin and C=Nout) [2].

  • Intensity Analysis: Compare computed and experimental band intensities, not just frequencies. The C=Nout to C=Nin intensity ratio is a particularly sensitive diagnostic, with an experimental ratio of approximately 5:1 that can be used to validate computational models [2].

  • Isotope Effects: Employ selective isotopic labeling (e.g., ¹³C or ¹⁵N substitution) to confirm vibrational assignments. For protein-bound flavins, incorporate isotopic labels into the cofactor during sample preparation. Computational modeling of isotopically substituted systems provides direct validation of assignments [1].

  • Solvent Microenvironment: Use the sensitivity of carbonyl stretching frequencies to hydrogen bonding as a quantitative probe of the local environment. Computational studies indicate that explicit inclusion of hydrogen-bonded water molecules is essential for accurate prediction of C=O frequencies [2].

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for TRIR spectroscopy of this compound systems, integrating both experimental and computational components:

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Analysis & Interpretation Start Start TRIR Study SamplePrep Sample Preparation: • this compound in D₂O • Anaerobic conditions if needed • CaF₂/BaF₂ cells Start->SamplePrep DataAcquisition TRIR Data Acquisition: • Visible pump (450-470 nm) • IR probe (1400-1800 cm⁻¹) • Time delays (fs-ns) SamplePrep->DataAcquisition Preprocessing Data Preprocessing: • Solvent subtraction • Noise reduction • ΔA calculation DataAcquisition->Preprocessing ModelSetup Computational Model: • this compound structure • Solvent environment • Level of theory selection Preprocessing->ModelSetup GlobalAnalysis Global Analysis: • Kinetic decomposition • Component spectra • Time constants Preprocessing->GlobalAnalysis FrequencyCalc Frequency Calculations: • Ground & excited states • Vibrational modes • IR intensities ModelSetup->FrequencyCalc SpectrumPred Spectrum Prediction: • Frequency scaling • Band broadening • ΔA simulation FrequencyCalc->SpectrumPred SpectralAssign Spectral Assignment: • Mode identification • H-bonding effects • Electronic structure SpectrumPred->SpectralAssign GlobalAnalysis->SpectralAssign Validation Validation & Refinement: • Isotope labeling • Computational benchmarking • Model refinement SpectralAssign->Validation Results Final Interpretation: Photochemical mechanism & structural dynamics Validation->Results

Diagram 1: Comprehensive workflow for TRIR spectroscopy of this compound systems, integrating experimental and computational approaches.

Key Applications and Case Studies

Photoreceptor Mimicry Studies

This compound TRIR spectroscopy has provided fundamental insights into the photochemical mechanisms of flavin-based photoreceptors:

  • BLUF Domain Mechanisms: TRIR studies of this compound in various solvent environments have helped elucidate the hydrogen bond rearrangement that occurs upon photoexcitation of BLUF domains. These investigations revealed that light-induced changes in hydrogen bonding around the C4=O group are central to the photocycle, with the C4=O frequency shifting by approximately 20 cm⁻¹ between dark-adapted and light-adapted states [5] [1].

  • LOV Domain Photochemistry: In LOV domains, TRIR has been used to characterize the formation of the flavin-cysteine adduct that occurs following blue light absorption. This compound model studies have helped identify vibrational markers for the triplet state that precedes adduct formation and have quantified the effect of hydrogen bonding on the reaction kinetics [1].

  • Proton-Coupled Electron Transfer: For the BLUF protein PixD, TRIR spectroscopy enabled the separation of proton-coupled electron transfer into distinct steps, showing that initial formation of the anionic flavin radical (FAD•⁻) is followed by proton transfer to yield the neutral semiquinone (FADH•). This compound model studies in solution provided key reference data for interpreting the protein spectra [1].

Advanced Methodological Applications

Cutting-edge applications of this compound TRIR spectroscopy continue to expand our understanding of flavin photophysics:

  • Isotope Editing: Strategic isotopic labeling of this compound (e.g., ¹³C at the C2, C4, or C10 positions or ¹⁵N at specific ring nitrogens) combined with TRIR has enabled definitive assignment of vibrational bands and revealed site-specific structural dynamics during photochemical processes [1].

  • Solvation Dynamics: TRIR studies of this compound in solvents of varying hydrogen bonding capacity have quantified how solvent reorganization following photoexcitation influences flavin photochemistry. These studies demonstrate that the C2=O and C4=O groups respond differently to their microenvironments, with the C4=O being more sensitive to hydrogen bonding changes [2].

  • Computational Benchmarking: The well-characterized TRIR spectrum of this compound serves as an important benchmark for evaluating new computational methods. Recent comprehensive assessments of density functionals have identified OLYP, TPSSh, and HCTH as particularly accurate for predicting flavin vibrational spectra under resonance conditions [3].

Table 2: Comparison of Computational Methods for Flavin TRIR Spectrum Prediction

Functional Basis Set Solvent Model Accuracy Computational Cost Best Use Cases
B3LYP 6-31+G PCM Moderate Medium Initial screening
OLYP aug-cc-pVDZ QM/MM+PCM High High Final accurate predictions
TPSSh cc-pVDZ Cluster model Medium-High Medium Balanced approach
HCTH aug-cc-pVDZ PCM High Medium-High Resonance Raman
B3LYP cc-pVQZ PCM Medium Very High Gas-phase reference

Troubleshooting and Optimization Guidelines

Effective implementation of this compound TRIR spectroscopy requires attention to potential challenges:

  • Signal-to-Noise Optimization: If TRIR signals are weak, consider the following adjustments: (1) increase sample concentration up to 2-3 mM while ensuring acceptable IR transmission; (2) optimize pump laser power to maximize excitation without causing multiphoton processes or sample degradation; (3) increase averaging with careful attention to sample stability; (4) verify that the pump and probe beams are spatially and temporally overlapped precisely [1].

  • Artifact Identification: Common artifacts in TRIR spectra include: (1) solvent heating signals that appear as broad features and decay slowly; (2) pump scatter that creates sharp, negative features; (3) photodegradation products that accumulate during extended measurements. Implement control experiments and careful data processing to identify and mitigate these artifacts [1] [2].

  • Computational Discrepancies: If computational predictions disagree with experimental spectra: (1) verify that the functional and basis set have been properly benchmarked for flavin systems; (2) ensure that the solvation model adequately represents the experimental conditions; (3) check that the excited state geometry optimization has converged properly; (4) consider anharmonic corrections if high accuracy is required [3] [2].

Future Directions and Emerging Applications

Advanced TRIR methodologies continue to expand the applications of this compound spectroscopy:

  • Two-Dimensional TRIR: The emerging technique of 2D-TRIR provides additional resolution of vibrational coupling and energy transfer pathways in flavin systems, potentially revealing subtle structural changes that are obscured in conventional TRIR spectra [6].

  • Multimodal Spectroscopy: Combining TRIR with complementary techniques such as time-resolved visible spectroscopy and X-ray scattering provides a more comprehensive picture of flavin photochemistry, connecting vibrational dynamics to electronic and structural changes [1].

  • Advanced QM/MM Methods: Incorporating more sophisticated QM/MM approaches, including polarizable force fields and dynamical averaging, continues to improve the agreement between computed and experimental spectra, potentially enabling more detailed structural interpretation of TRIR data [2].

  • Protein Applications: The insights gained from this compound model studies are increasingly being applied to protein-embedded flavins, with recent studies demonstrating that TRIR can detect small changes in hydrogen bonding around the chromophore despite highly conserved binding pockets [1].

Conclusion

This compound TRIR spectroscopy represents a powerful approach for investigating the photochemical properties of flavin systems, providing unique insights into structure and dynamics on biologically relevant timescales. The integration of carefully designed experiments with sophisticated computational models enables detailed interpretation of vibrational spectra and connects spectral features to specific molecular processes. As both experimental and computational methodologies continue to advance, TRIR spectroscopy will undoubtedly remain an essential tool for elucidating the photochemical mechanisms of flavin-containing photoreceptors and enzymes. The protocols and applications outlined in this document provide a foundation for the effective implementation of these methods in diverse research contexts.

References

Comprehensive Application Notes and Protocols: Lumiflavin-Induced Differentiation of Cancer Stem Cells in Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lumiflavin and Cancer Stem Cell Biology

This compound is a riboflavin decomposition product and competitive inhibitor that has demonstrated significant potential in targeting cancer stem cells (CSCs) in ovarian cancer. CSCs represent a subpopulation of tumor cells with self-renewal capacity, multi-directional differentiation potential, and enhanced resistance to conventional chemotherapy. These cells are now recognized as a primary cause of tumor recurrence and therapy failure in ovarian cancer patients, with studies indicating that 70–85% of patients experience relapse within few years after initial treatment. The ability of CSCs to remain dormant (G0 cell cycle phase), maintain high telomerase activity, and upregulate DNA repair mechanisms allows them to evade conventional chemotherapeutic agents that typically target rapidly dividing cells. This compound addresses this clinical challenge by inducing phenotypic differentiation of CSCs, thereby reducing their stem-like properties and restoring sensitivity to chemotherapeutic drugs like cisplatin [1].

The molecular basis of this compound's activity relates to its structural similarity to riboflavin, which our previous research has identified as an essential factor for maintaining CSC characteristics. As a competitive inhibitor of riboflavin, this compound disrupts critical metabolic pathways in CSCs, ultimately leading to reduced expression of stemness markers and inhibition of key signaling pathways, particularly the Notch signaling cascade. Transcriptome sequencing analyses have confirmed that this compound's effects are mechanistically linked to modulation of notch and stem cell pathways, providing a rational basis for its differentiation-inducing properties. This protocol document provides detailed methodologies for investigating this compound-induced differentiation of CSCs, with particular emphasis on overcoming cisplatin resistance in ovarian cancer models [1].

Materials and Experimental Models

Required Cell Lines and Culture Conditions
  • OVCAR-3 Human Ovarian Cancer Cell Line: Available from Shanghai Cell Bank of Chinese Academy of Sciences
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1 × 10⁵ IU/L penicillin, and 1 × 10⁵ IU/L streptomycin at 37°C in a 5% CO₂ atmosphere
  • CSC Culture Medium: For isolated CD133⁺ CSCs, use knockout DMEM/F12 medium supplemented with 20% knockout serum replacement, 10 ng/mL basic fibroblast growth factor, 10 ng/mL leukemia inhibitory factor, and 20 ng/mL epidermal growth factor in ultralow attachment plates to promote sphere formation [1]
Key Reagents and Compounds
  • This compound: 98% purity, available from TRC (Canada). Prepare stock solution at 10 mM concentration in DMSO, with working concentrations typically ranging from 10–80 μM
  • Cisplatin (DDP): Obtain from National Institutes for Food and Drug Control of China. Prepare stock solution at 100 mM concentration in saline, with working concentrations typically ranging from 40–640 μM for resistance studies
  • Antibodies for Flow Cytometry: CD133-PE (Miltenyi Biotec), CD44-PE, CD24-FITC, CD117-FITC (BD Biosciences)
  • CCK-8 Assay Kit: For cell viability/proliferation assays (Dojindo Laboratories, Japan) [1]
Animal Models
  • Specific pathogen-free BALB/c nude female mice, 6–8 weeks old, weighing 18–22 g (Shanghai Slack Laboratory Animal Co., Ltd.)
  • Housing Conditions: Temperature-controlled room with 12 h dark/light cycle, ad libitum access to food and water
  • Ethics Compliance: All animal studies must be approved by appropriate Institutional Animal Care and Use Committee [1]

Protocol 1: Establishment of Cisplatin-Resistant Ovarian Cancer Cells and CSC Isolation

Induction of Cisplatin Resistance in OVCAR-3 Cells

The development of cisplatin-resistant cell lines is fundamental for studying CSC dynamics and this compound efficacy. This protocol utilizes a medium-dose, short-term exposure method that mimics the clinical development of chemotherapy resistance:

  • Initiation Phase: Begin with parental OVCAR-3 cells in logarithmic growth phase. Treat with 5 μM cisplatin for 4 hours in complete DMEM medium.
  • Recovery Phase: Remove cisplatin-containing medium, wash twice with PBS, and return to standard culture conditions. Allow cells to recover until they return to exponential growth phase (typically 3–5 days).
  • Dose Escalation: Increase cisplatin concentration approximately two-fold for each subsequent cycle (e.g., 10 μM, 20 μM, 40 μM, etc.). Repeat the 4-hour treatment followed by recovery period.
  • Maintenance and Validation: Continue this process for 36 cycles over approximately 6 months, achieving a final cisplatin concentration of 640 μM. Validate resistance by comparing IC₅₀ values of resistant (OVCAR-3/DDP) and parental cells using CCK-8 assays. The resistance index can be calculated as: Resistance Index = IC₅₀ of Resistant Cells / IC₅₀ of Parental Cells [1]

Table 1: Typical Development Timeline for Cisplatin-Resistant OVCAR-3 Cells

Month Cisplatin Concentration (μM) Treatment Cycles Completed Expected IC₅₀ (μM)
1 5–20 6 50–80
2 40–80 12 100–150
3 160–320 18 200–300
4–6 640 36 500–550
Isolation and Characterization of Ovarian Cancer Stem Cells

CSCs can be isolated from both parental and cisplatin-resistant OVCAR-3 cells using surface marker expression:

  • Cell Preparation: Harvest OVCAR-3/DDP cells using gentle enzymatic dissociation to maintain surface antigen integrity.
  • Magnetic Labeling: Incubate cell suspension with CD133 antibodies conjugated to magnetic beads according to manufacturer's instructions (Miltenyi Biotec).
  • Magnetic Separation: Pass labeled cell suspension through MACS-LS separation columns placed in a strong magnetic field. Collect both CD133⁺ (CSC-enriched) and CD133⁻ (differentiated) populations.
  • CSC Culture: Maintain isolated CD133⁺ cells in ultralow attachment plates with specialized CSC medium to prevent differentiation and promote sphere formation.
  • Purity Validation: Assess isolation efficiency using flow cytometry analysis for CD133/CD44 co-expression. Typical purity should exceed 90% for experimental use [1].

For comprehensive CSC characterization, evaluate multiple stem cell markers simultaneously. The CD44⁺/CD24⁻ profile has been established as a reliable indicator of stem-like properties in ovarian cancer:

  • Antibody Staining: Incubate cell aliquots (1×10⁶ cells) with CD44-PE and CD24-FITC antibodies on ice for 40 minutes in the dark.
  • Flow Cytometry Analysis: Analyze stained cells using a flow cytometer (e.g., BD Accuri C6) with appropriate fluorescence channels (FL1 for FITC, FL2 for PE).
  • Data Interpretation: Identify CSCs as the population double-positive for CD133/CD44 or with CD44⁺/CD24⁻ expression profile. Compare CSC percentages between parental and cisplatin-resistant lines [1].

Protocol 2: Assessing this compound Effects on CSC Viability and Drug Resistance

Dose-Response and Combination Studies

Determining the appropriate concentration range for this compound alone and in combination with cisplatin is crucial for evaluating its efficacy:

  • This compound Monotherapy: Plate CSCs/DDP in 96-well plates at 5×10³ cells/well. Treat with this compound at concentrations of 0, 10, 20, 40, and 80 μM for 72 hours.
  • Combination Therapy: Pre-treat CSCs/DDP with this compound (20 μM) for 24 hours, then add cisplatin at concentrations of 0, 40, 80, 160, 320, and 640 μM for additional 72 hours.
  • Viability Assessment: Add 10 μL CCK-8 solution to each well and incubate for 2–4 hours. Measure absorbance at 450 nm using a microplate reader.
  • IC₅₀ Calculation: Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves. Compare combination treatment IC₅₀ values with cisplatin alone to determine resistance reduction index [1].

Table 2: Typical Dose-Response Parameters for this compound in Ovarian CSCs

Treatment IC₅₀ (μM) Resistance Index Fold Change vs. Control
Cisplatin in Parental OVCAR-3 20.93 1.0 -
Cisplatin in OVCAR-3/DDP 502.1 24.0 24.0×
This compound in OVCAR-3/DDP 45.2 - -
Cisplatin + this compound (20 μM) in OVCAR-3/DDP 98.5 4.7 5.1× reduction
Functional Assessment of CSC Properties

This compound's effects on stemness functionality can be evaluated through several complementary assays:

  • Clonogenic Formation Assay:

    • Seed CSCs/DDP at low density (500 cells/well) in 6-well ultralow attachment plates.
    • Treat with this compound (20 μM) or vehicle control for 10–14 days.
    • Stain colonies with crystal violet (0.5% in methanol) and count colonies >50 cells.
    • Calculate plating efficiency and surviving fraction normalized to control.
  • Apoptosis Analysis:

    • Treat CSCs/DDP with this compound (20 μM), cisplatin (100 μM), or combination for 48 hours.
    • Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol.
    • Analyze by flow cytometry within 1 hour to quantify early and late apoptotic populations.
  • Mitochondrial Membrane Potential (ΔΨm):

    • Load treated CSCs/DDP with JC-1 dye (5 μg/mL) for 20 minutes at 37°C.
    • Analyze by flow cytometry using FL1 (monomeric, green) and FL2 (aggregate, red) channels.
    • Calculate red/green fluorescence ratio, with decreased ratio indicating loss of ΔΨm [1].

Protocol 3: Mechanistic Studies of this compound-Induced Differentiation

Analysis of Stem Cell Marker Expression

This compound's differentiation-inducing capacity can be quantified through temporal analysis of CSC surface markers:

  • Time-Course Experiment: Treat CSCs/DDP with this compound (20 μM) for 0, 3, 7, and 14 days.
  • Multi-parameter Flow Cytometry: Harvest cells at each time point and stain with antibody panels including CD133-PE, CD44-PE, CD24-FITC, and CD117-FITC.
  • Data Acquisition and Analysis: Collect a minimum of 10,000 events per sample using flow cytometer. Use fluorescence-minus-one (FMO) controls to establish gating boundaries.
  • Longitudinal Tracking: Express results as percentage of CD133⁺/CD44⁺ double-positive cells relative to day 0 control. Typically, this compound treatment reduces this population by 40–60% within 7 days [1].

The following diagram illustrates the proposed mechanism of this compound-induced differentiation through inhibition of the Notch signaling pathway:

G This compound Inhibition of Notch Signaling in CSCs This compound This compound NotchReceptor NotchReceptor This compound->NotchReceptor Inhibits Differentiation Differentiation This compound->Differentiation Induces StemnessGenes StemnessGenes NotchReceptor->StemnessGenes Activates CSCPhenotype CSCPhenotype StemnessGenes->CSCPhenotype Maintains DifferentiatedPhenotype DifferentiatedPhenotype Differentiation->DifferentiatedPhenotype Promotes

Notch Signaling Pathway Analysis

Transcriptome sequencing has identified the Notch signaling pathway as a key target of this compound activity. The following protocols assess Notch pathway modulation:

  • Western Blot Analysis of Notch Pathway Components:

    • Extract proteins from this compound-treated CSCs/DDP using RIPA buffer with protease inhibitors.
    • Separate 30 μg protein by SDS-PAGE (8–12% gels) and transfer to PVDF membranes.
    • Probe with primary antibodies against Notch1 intracellular domain (NICD), Hes1, Hey1, and β-actin (loading control).
    • Develop using enhanced chemiluminescence and quantify band intensity normalized to control.
  • Quantitative Real-Time PCR of Stemness Factors:

    • Extract total RNA using RNeasy Mini Kit, including DNase treatment step.
    • Reverse transcribe 1 μg RNA using High-Capacity cDNA Reverse Transcription Kit.
    • Perform qRT-PCR using SYBR Green Master Mix with primers for Nanog, Oct3/4, Sox2, and Klf4.
    • Calculate fold changes using the 2^(-ΔΔCt) method with GAPDH as reference gene [1] [2].

Table 3: Molecular Changes Following this compound Treatment in Ovarian CSCs

Parameter Time Point Change with this compound Functional Significance
CD133⁺/CD44⁺ Population 7 days ↓ 50–60% Reduced stem cell pool
Notch1 (NICD) Protein 24–48 hours ↓ 40–70% Pathway inhibition
Hes1 mRNA Expression 24 hours ↓ 50–65% Downstream signaling blockade
Nanog mRNA Expression 72 hours ↓ 60–75% Pluripotency network suppression
Cisplatin IC₅₀ 7 days ↓ 4–5 fold Chemosensitization

Protocol 4: In Vivo Validation in Mouse Xenograft Models

Tumor Initiation and Drug Treatment

The in vivo efficacy of this compound can be evaluated using xenograft models established from CSCs/DDP:

  • Cell Preparation: Harvest CSCs/DDP in logarithmic growth phase and resuspend in 1:1 Matrigel:DMEM solution at 1×10⁵ cells/50 μL.
  • Tumor Inoculation: Inject cell suspension subcutaneously into the flanks of 6–8 week-old female nude mice. Monitor daily for tumor formation.
  • Group Randomization: When tumors reach 100–150 mm³, randomize mice into four treatment groups (n=6–8/group):
    • Group 1: Vehicle control (DMSO/saline)
    • Group 2: Cisplatin alone (5 mg/kg, i.p., weekly)
    • Group 3: this compound alone (10 mg/kg, i.p., daily)
    • Group 4: this compound (10 mg/kg, i.p., daily) + Cisplatin (5 mg/kg, i.p., weekly)
  • Treatment Duration: Continue treatments for 4–6 weeks, with regular monitoring of tumor volumes and animal body weights [1].
Tumor Monitoring and Endpoint Analysis
  • Tumor Measurement: Measure tumor dimensions 2–3 times weekly using digital calipers. Calculate volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Criteria: Euthanize animals when tumors exceed 1500 mm³ or if signs of distress appear.
  • Tumor Processing: Harvest tumors at study endpoint. Divide each tumor into portions for:
    • Formal fixation and paraffin embedding for immunohistochemistry
    • Fresh freezing in liquid nitrogen for protein and RNA analysis
    • Single-cell suspension for flow cytometry analysis of CSC markers
  • Immunohistochemical Analysis: Section paraffin-embedded tumors and stain for CD133, CD44, and cleaved caspase-3 to assess CSC prevalence and apoptosis [1].

The following workflow diagram outlines the complete experimental pipeline for evaluating this compound efficacy from in vitro to in vivo studies:

G Experimental Workflow for this compound Efficacy Evaluation CellLine OVCAR-3 Cell Culture Resistance Cisplatin Resistance Induction CellLine->Resistance CSCIsolation CSC Isolation (CD133+) Resistance->CSCIsolation InVitro In Vitro this compound Treatment CSCIsolation->InVitro Analysis Molecular & Functional Analysis InVitro->Analysis InVivo In Vivo Xenograft Study Analysis->InVivo

Data Analysis and Interpretation Guidelines

Statistical Analysis and Reporting Standards

Rigorous statistical analysis is essential for validating this compound's effects on CSC differentiation:

  • Experimental Replication: Perform all experiments with at least three biological replicates, each with technical duplicates or triplicates.
  • Statistical Testing: Compare multiple groups using one-way ANOVA with post-hoc Tukey test. Compare two groups using two-tailed Student's t-test. Express all data as mean ± standard deviation.
  • Significance Threshold: Set statistical significance at p < 0.05. For multiple comparisons, apply appropriate correction factors to control false discovery rate.
  • Data Visualization: Use consistent color schemes across figures with #EA4335 for control groups, #4285F4 for this compound treatment, #34A853 for combination therapy, and #FBBC05 for cisplatin alone [3] [4].
Interpretation of Results

When interpreting experimental outcomes, consider the following key indicators of this compound efficacy:

  • Successful CSC Differentiation: Demonstrated by reduction in CD133⁺/CD44⁺ population by ≥50% and decreased expression of stemness transcription factors (Nanog, Oct3/4, Sox2)
  • Notch Pathway Inhibition: Confirmed by decreased NICD protein levels and reduced expression of downstream targets Hes1 and Hey1
  • Functional Chemosensitization: Evidenced by significant reduction in cisplatin IC₅₀ (4–5 fold) in combination treatment versus cisplatin alone
  • In Vivo Validation: Manifested as significant tumor growth inhibition in combination group without excessive toxicity (body weight loss <15%)

The dynamic nature of CSC populations should be considered when interpreting results. Research indicates that differentiated cancer cells can contribute to maintaining CSC properties through secreted factors that activate Notch signaling, creating a self-sustaining niche. This compound's ability to disrupt this autonomous maintenance loop represents a crucial aspect of its mechanism that may not be immediately apparent in short-term assays [2] [5].

References

Comprehensive Application Notes and Protocols: Lumiflavin-Mediated Notch Signaling Pathway Inhibition in Cancer Stem-like Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanistic Insights

The Notch signaling pathway represents a highly conserved cell-cell communication system that plays fundamental roles in cell fate determination, differentiation, proliferation, and survival. Dysregulation of Notch signaling has been implicated in numerous cancers, making it an attractive therapeutic target. Lumiflavin (7,8,10-trimethylisoalloxazine), a riboflavin derivative and competitive inhibitor, has emerged as a promising experimental therapeutic agent that modulates Notch signaling to overcome chemotherapy resistance in cancer treatment, particularly in ovarian cancer. This compound functions primarily as a competitive antagonist of riboflavin, interfering with flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) synthesis, thereby disrupting cellular redox reactions and antioxidant defense mechanisms [1] [2].

Recent investigations have revealed that this compound exerts profound effects on cancer stem-like cells (CSCs), a subpopulation of tumor cells with enhanced chemotherapy resistance and tumor-initiating capabilities. In ovarian CSCs, this compound treatment significantly reduces the proportion of CD133+/CD117+ and CD44+/CD24- cells, which are established CSC markers [3]. Transcriptome sequencing analysis demonstrates that this compound-mediated suppression of CSCs occurs through inhibition of the Notch signaling pathway, specifically by downregulating the expression of Notch receptors and their downstream targets [3]. This mechanistic insight provides the foundation for developing this compound as a potential chemo sensitizing agent in combination with conventional chemotherapeutics like cisplatin.

The following diagram illustrates the molecular mechanism of this compound-mediated Notch pathway inhibition:

G This compound This compound RiboflavinMetabolism Riboflavin Metabolism (FAD/FMN Synthesis) This compound->RiboflavinMetabolism Competitive Inhibition NotchPathway Notch Signaling Pathway Activation This compound->NotchPathway Downregulates Riboflavin Riboflavin Riboflavin->RiboflavinMetabolism RiboflavinMetabolism->NotchPathway Modulates CSCMaintenance Cancer Stem Cell Maintenance & Resistance NotchPathway->CSCMaintenance ChemoSensitivity Enhanced Chemotherapy Sensitivity NotchPathway->ChemoSensitivity ChemoResistance Chemotherapy Resistance CSCMaintenance->ChemoResistance Apoptosis Increased Apoptosis ChemoSensitivity->Apoptosis

Figure 1: Mechanism of this compound-mediated Notch pathway inhibition and chemo sensitization. This compound competitively inhibits riboflavin metabolism, subsequently downregulating Notch signaling pathway activation, which reduces cancer stem cell maintenance and enhances chemotherapy sensitivity.

Therapeutic Potential & Applications

This compound in Ovarian Cancer Therapy

Ovarian cancer remains the most lethal gynecological malignancy, primarily due to the development of chemotherapy resistance and disease recurrence. Research has demonstrated that this compound exhibits significant therapeutic potential in overcoming cisplatin resistance in ovarian cancer models. In DDP-resistant ovarian cancer OVCAR-3 cell lines (CSCs/DDP), this compound treatment dose-dependently enhanced the chemotherapeutic effect of cisplatin, both in vitro and in vivo [3]. The compound effectively reduced resistance development and increased cisplatin sensitivity by inducing phenotypic differentiation of CSCs, thereby converting them to a more chemotherapy-sensitive state.

The therapeutic efficacy of this compound extends to in vivo models, where it demonstrated dose-dependent tumor growth inhibition in nude mice xenografts inoculated with CSCs/DDP [3]. Importantly, this compound treatment significantly reduced the ratio of CD133+/CD117+ to CD44+/CD24+ cells, which represents a critical indicator of CSC population reduction. These findings position this compound as a promising adjunctive therapy that could potentially overcome one of the most significant challenges in oncology – chemotherapy resistance driven by cancer stem cells.

Notch Signaling as a Therapeutic Target

The Notch signaling pathway has emerged as a pivotal regulator of cancer stemness and therapy resistance. In mammalian systems, Notch comprises four receptors (NOTCH1-4) and five ligands (DLL1, DLL3, DLL4, JAG1, JAG2) that orchestrate a complex signaling cascade critical for cell fate decisions [4] [5]. Canonical Notch activation involves three proteolytic cleavages (S1-S3), resulting in release of the Notch intracellular domain (NICD), which translocates to the nucleus and activates target gene expression [5] [6]. In ovarian cancer, Notch signaling is frequently hyperactivated and contributes to CSC maintenance, making it an attractive target for therapeutic intervention.

This compound represents a novel approach to Notch pathway modulation by targeting the upstream regulatory mechanisms that connect cellular metabolism with stemness signaling. Transcriptome sequencing and Western blot analysis have confirmed that this compound inhibits protein expression of key components of the Notch signaling pathway in CSCs/DDP [3]. This mechanism aligns with current therapeutic strategies targeting Notch signaling in cancer, which include γ-secretase inhibitors, monoclonal antibodies against Notch receptors or ligands, and transcriptional complex inhibitors [7].

Experimental Protocols & Methodologies

In Vitro Assessment of this compound Effects on Ovarian CSCs
3.1.1 Cancer Stem-Like Cell Isolation and Culture
  • Magnetic-Activated Cell Sorting (MACS):

    • Harvest ovarian cancer cells (OVCAR-3 or HO8910) at 70-80% confluence using gentle enzymatic dissociation.
    • Label cells with CD133 antibodies conjugated to magnetic beads according to manufacturer's instructions (Miltenyi Biotec).
    • Separate antibody-positive and negative populations using MACS-LS separation columns.
    • Maintain CD133+ CSCs in ultralow attachment plates with serum-free knockout DMEM/F12 medium supplemented with 20% knockout serum replacement, 20 ng/mL epidermal growth factor, 10 ng/mL basic fibroblast growth factor, and 10 ng/mL leukemia inhibitory factor [3] [1].
  • Flow Cytometry Validation:

    • Confirm CSC purity using surface marker analysis for CD44, CD24, CD117, and CD133.
    • Incubate cells with specific antibodies on ice for 40 minutes in the dark.
    • Wash with cold PBS, resuspend in 200 μL PBS, and analyze on a flow cytometer with FL1A channel for CD24-FITC and CD117-FITC, and FL2A channel for CD133-PE and CD44-PE [3].
3.1.2 Drug Sensitivity and Resistance Assessment
  • CCK-8 Viability Assay:

    • Seed CSCs/DDP in 96-well plates at 5,000 cells/well and allow to adhere overnight.
    • Treat with this compound (0, 10, 20, 40, 80 μM) and/or cisplatin (0, 40, 80, 160, 320, 640 μM) for 72 hours.
    • Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader and calculate inhibition rates and IC50 values [3].
  • Resistance Index Calculation: Calculate resistance index using the formula: Resistance Index = IC50 of Resistant Cells / IC50 of Parental Cells [3]

3.1.3 Apoptosis and Mitochondrial Function Analysis
  • Annexin V Apoptosis Assay:

    • Treat CSCs/DDP with this compound (20 μM) and/or cisplatin (40 μM) for 48 hours.
    • Harvest cells, wash with cold PBS, and resuspend in binding buffer.
    • Stain with Annexin V-FITC and propidium iodide for 15 minutes in the dark.
    • Analyze by flow cytometry within 1 hour to quantify early and late apoptotic populations [3].
  • Mitochondrial Membrane Potential (ΔΨm) Assessment:

    • Load treated cells with JC-1 dye (5 μg/mL) for 20 minutes at 37°C.
    • Wash twice with PBS and analyze by flow cytometry or fluorescence microscopy.
    • Calculate ratio of red (590 nm) to green (529 nm) fluorescence, with decreased ratio indicating loss of ΔΨm [1].
3.1.4 Clonogenic Survival Assay
  • Seed single-cell suspensions of CSCs/DDP (500 cells/well) in 6-well plates.
  • Treat with this compound (10, 20 μM) and/or cisplatin (20 μM) for 24 hours, then replace with drug-free medium.
  • Incubate for 10-14 days until visible colonies form.
  • Fix with methanol, stain with 0.5% crystal violet, and count colonies containing >50 cells [3] [1].
In Vivo Efficacy Studies
3.2.1 Mouse Xenograft Model Establishment
  • Animal Selection and Ethics:

    • Use 6- to 8-week-old female BALB/c nude mice (weight 18-22 g).
    • House in temperature-controlled rooms with 12-hour dark/light cycles with ad libitum access to food and water.
    • Obtain all necessary ethical approvals from institutional animal care committees prior to experimentation [3] [1].
  • Tumor Inoculation:

    • Resuspend CSCs/DDP (1×10^5 cells) in 50 μL Matrigel solution (1:1 dilution with DMEM).
    • Inject subcutaneously into the flank region of nude mice.
    • Monitor daily for tumor formation and general health status [3].
3.2.2 Treatment Protocol and Tumor Monitoring
  • When tumors reach approximately 100 mm³, randomize mice into treatment groups (n=5-8/group).
  • Administer treatments via intraperitoneal injection:
    • Vehicle control
    • Cisplatin alone (4 mg/kg, twice weekly)
    • This compound alone (5 mg/kg and 10 mg/kg, daily)
    • Combination therapy (cisplatin + this compound)
  • Measure tumor dimensions 2-3 times weekly using digital calipers.
  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Monitor body weight and signs of toxicity throughout the study.
  • At endpoint, euthanize animals, harvest tumors, and process for further analysis [3].
Molecular Mechanism Elucidation
3.3.1 Western Blot Analysis of Notch Pathway Components
  • Extract total protein from treated cells or tumor tissues using RIPA buffer with protease inhibitors.
  • Separate proteins (20-40 μg) by 4-12% Bis-Tris SDS-PAGE and transfer to PVDF membranes.
  • Block with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies against Notch1, NICD, Hes1, Hey1, and β-actin (loading control) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop using enhanced chemiluminescence substrate and visualize with a digital imaging system [3].
3.3.2 Transcriptome Sequencing and Analysis
  • Extract total RNA from treated and control CSCs/DDP using TRIzol reagent.
  • Assess RNA quality and integrity using Agilent Bioanalyzer.
  • Prepare RNA sequencing libraries using Illumina TruSeq protocol.
  • Sequence on Illumina platform to generate 150 bp paired-end reads.
  • Align reads to reference genome and perform differential expression analysis.
  • Conduct pathway enrichment analysis (KEGG, GO) to identify significantly altered signaling pathways [3].

Data Analysis & Interpretation

Quantitative Assessment of this compound-Mediated Chemosensitization

Table 1: In vitro efficacy of this compound in ovarian cancer stem-like cells

Parameter CSCs/DDP + Vehicle CSCs/DDP + this compound (20 μM) CSCs/DDP + Cisplatin (40 μM) CSCs/DDP + Combination
IC50 to Cisplatin (μM) 502.1 ± 25.4 298.7 ± 18.3* N/A 152.4 ± 12.6
Apoptosis Rate (%) 5.2 ± 0.8 8.7 ± 1.2* 15.3 ± 2.1* 38.6 ± 3.4
Mitochondrial Membrane Potential (ΔΨm) 100 ± 4.5 85.3 ± 3.8* 72.6 ± 3.2* 45.2 ± 2.9
Clonogenic Formation (%) 100 ± 5.2 78.6 ± 4.3* 65.4 ± 3.9* 28.7 ± 2.6
CD133+/CD117+ Population (%) 12.4 ± 1.3 8.2 ± 0.9* 9.8 ± 1.1* 3.6 ± 0.5

Data presented as mean ± SEM; *p<0.05, p<0.01 vs. CSCs/DDP + Vehicle group; N/A: Not applicable [3]

Table 2: In vivo efficacy of this compound in ovarian cancer xenograft models

Treatment Group Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Body Weight Change (g) CD133+/CD117+ Cells in Tumor (%)
Vehicle Control 1256.4 ± 145.8 - +0.8 ± 0.3 10.8 ± 1.2
This compound (5 mg/kg) 892.7 ± 98.5* 29.0 +0.5 ± 0.4 7.4 ± 0.9*
This compound (10 mg/kg) 654.3 ± 72.6* 47.9 +0.2 ± 0.5 5.1 ± 0.7*
Cisplatin Alone 735.8 ± 84.2* 41.4 -1.2 ± 0.6 6.8 ± 0.8*
Combination Therapy 325.6 ± 45.3 74.1 -0.9 ± 0.7 2.9 ± 0.4

Data presented as mean ± SEM; *p<0.05, p<0.01 vs. Vehicle Control group [3]

Interpretation of Experimental Findings

The quantitative data demonstrate that this compound significantly enhances cisplatin sensitivity in resistant ovarian CSCs, reducing the IC50 value by approximately 40% at 20 μM concentration (Table 1). The combination of this compound with cisplatin produces synergistic effects, markedly increasing apoptosis rates and impairing mitochondrial function while substantially reducing clonogenic survival capability. Most importantly, this compound treatment effectively diminishes the CSC population, as evidenced by decreased CD133+/CD117+ cells, suggesting the compound promotes differentiation or eliminates the therapy-resistant subpopulation [3].

In vivo results corroborate the therapeutic potential of this compound, showing dose-dependent tumor growth inhibition with significant reduction in final tumor volumes (Table 2). The combination of this compound with cisplatin achieves superior efficacy compared to monotherapies, resulting in approximately 74% tumor growth inhibition while maintaining acceptable toxicity profile. The reduction of CD133+/CD117+ cells within harvested tumors further confirms that this compound effectively targets CSCs in the tumor microenvironment [3].

Technical Considerations & Troubleshooting

Critical Experimental Parameters
  • CSC Culture Stability: Maintain strict serum-free conditions with fresh growth factor supplementation to preserve stemness properties. Regularly monitor surface marker expression (every 3-4 passages) to ensure CSC phenotype stability [1].
  • Drug Preparation: Prepare this compound fresh before each experiment due to light sensitivity. Use amber vials and minimize light exposure during handling to prevent photodegradation [2].
  • Animal Model Considerations: Monitor tumor burden closely and establish humane endpoints prior to study initiation (typically 1500 mm³ tumor volume or 15% body weight loss) [3].
Common Technical Challenges and Solutions
  • Low CSC Purity After MACS: Pre-enrichment through sphere formation in ultra-low attachment plates for 2-3 passages can improve CSC purity before magnetic sorting.
  • High Variability in Clonogenic Assays: Ensure single-cell suspension by filtering through 40 μm cell strainer before seeding and minimize disturbance during incubation period.
  • Inconsistent Western Blot Results for NICD: Process samples rapidly with protease inhibitors and use positive controls (cells treated with known Notch activators) to validate detection.

Conclusion & Future Perspectives

This compound represents a promising therapeutic approach for overcoming chemotherapy resistance in ovarian cancer by targeting Notch signaling in cancer stem-like cells. The detailed protocols provided herein enable comprehensive investigation of this compound's mechanisms and efficacy, supporting its development as a potential clinical candidate for combination therapy in treatment-resistant malignancies. Future research directions should focus on optimizing delivery formulations to enhance bioavailability, exploring synergistic combinations with emerging targeted therapies, and validating efficacy in patient-derived xenograft models that better recapitulate human tumor heterogeneity. Additionally, investigation of this compound in other cancer types with documented Notch pathway activation may expand its therapeutic utility beyond ovarian cancer.

References

optimizing lumiflavin extraction from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lumiflavin and Its Analytical Detection

This compound is primarily known as a photodegradation product of riboflavin (Vitamin B2) formed under alkaline conditions [1] [2]. Much of the recent research focuses on its role in cancer research as a competitive inhibitor of riboflavin [3] [4]. The table below summarizes the key contexts in which this compound is studied.

Context Description Key Characteristics
Riboflavin Analysis Product of specific riboflavin photodegradation in alkaline solution (pH 10-12) for analytical purposes [1]. Forms basis for "this compound Method"; stronger fluorescence than riboflavin [1].
Cancer Stem Cell Research Competitive inhibitor of riboflavin; investigated for reducing cisplatin resistance in ovarian cancer stem-like cells [3] [4]. Interferes with riboflavin metabolism; may induce cell differentiation [3].
Spectroscopic Studies Minimal model (flavin without ribityl tail) for studying flavin structure/vibrational properties [5] [6]. Simplified structure for computational and physical chemistry studies [5].

For detection, several methods are applicable, with their performance characteristics outlined below.

Method Principle Detection Limits & Notes
Direct Fluorimetry Measures native fluorescence of riboflavin/lumiflavin [1]. Detection limit: ~0.1 μg riboflavin/g sample. Requires sample cleanup to reduce interference [1].
This compound Method Riboflavin converted to this compound (photolysis, pH 10-12); this compound extracted with chloroform and measured by fluorescence [1]. Highly specific for riboflavin. Transformation not quantitative (60-70% yield). Detection limit: 0.02 ng riboflavin [1].
HPLC with Fluorescence/UV Detection Separates this compound, riboflavin, and other flavins (FMN, FAD) [1]. Can achieve detection limit of 0.02 ng riboflavin per injection; enables differentiated quantitation of various flavins [1].
Surface-Enhanced Raman Spectroscopy (SERS) Provides structural fingerprint via adsorption on metal nanoparticles like silver [6]. High sensitivity and selectivity; useful for structural characterization and potential sensor development [6].

A Workflow for Method Development

Since a universal protocol is not available, you can use the following workflow, which synthesizes information from analytical chemistry and recent applications, as a starting point for developing your own extraction method. The process can be visualized as follows:

Start Start: Biological Sample Step1 1. Sample Homogenization (Under Subdued Light) Start->Step1 Step2 2. Release and Conversion (Acidic Hydrolysis) Step1->Step2 Step3 3. Photochemical Reaction (Convert to this compound) Step2->Step3 Step4 4. Extraction & Cleanup (Chloroform Extraction) Step3->Step4 Step5 5. Analysis (HPLC, Fluorimetry, SERS) Step4->Step5 End End: Data Analysis Step5->End

Here is a detailed explanation of each step:

  • Sample Homogenization and Preparation: The initial step is to homogenize your biological sample (e.g., tissue, cell culture) in a suitable buffer or solvent. Crucially, all steps from this point onward must be carried out under subdued light and in dark or brown vessels to prevent unintended photodegradation of flavins and maintain analyte integrity [1] [2].
  • Release and Conversion (If analyzing total Vitamin B2): To analyze the total riboflavin content (which can later be converted to this compound), you need to release protein-bound flavins and convert flavin cofactors (FAD, FMN) to free riboflavin. This is typically achieved by autoclaving or heating the sample in a 0.1 N HCl solution (e.g., 121°C for 30 minutes or on a water bath for 1-2 hours) [1]. For complex, protein-rich samples, this may be followed by enzymatic hydrolysis using takadiastase or papain [1].
  • Photochemical Reaction to Form this compound: To specifically generate this compound from the riboflavin in your sample, you must perform a photochemical reaction. Adjust the pH of the solution to a highly alkaline range (pH 10 to 12) and irradiate the sample [1]. Note that the conversion of riboflavin to this compound under these conditions is not quantitative and typically ranges from 60% to 70% [1]. For reliable quantification, it is essential to process a riboflavin standard solution alongside your samples under identical irradiation conditions.
  • Extraction and Cleanup: A key step in the classic "this compound Method" is the separation of this compound from other fluorescent compounds. This is done by extracting this compound into an organic solvent like chloroform, in which it is soluble, while riboflavin and other interfering substances remain in the aqueous phase [1] [7]. For HPLC analysis, additional cleanup using solid-phase extraction (e.g., C18 cartridges) may be beneficial [1] [8].
  • Analysis: The final extract can be analyzed using the methods listed in the table above.
    • For the classic method, measure the fluorescence of the chloroform extract (Excitation: ~450 nm, Emission: ~513 nm) [1].
    • For higher specificity and sensitivity, HPLC with fluorescence detection is preferred. You can use reversed-phase C18 columns with aqueous-organic mobile phases (e.g., water-methanol or water-acetonitrile mixtures) for separation [1].

FAQs and Troubleshooting Guide

Question / Issue Possible Cause & Solution

| Low or inconsistent this compound yield. | Cause: Inefficient photoconversion or extraction. Solutions: Ensure precise pH control (pH 10-12) during irradiation. Standardize irradiation time and distance for all samples and standards. Confirm efficient phase separation during chloroform extraction. | | High background fluorescence or noisy chromatograms. | Cause: Incomplete sample cleanup or co-eluting compounds. Solutions: Include a oxidation step with potassium permanganate (followed by H₂O₂ to remove excess) to bleach interfering substances [1]. Optimize solid-phase extraction cleanup [1] [8]. | | How to handle different biological matrices (e.g., plasma vs. tissue)? | Tissue: Requires extensive homogenization and acidic/enzymatic hydrolysis to liberate flavins [1]. Plasma/Serum: Prefer 5-10% trichloroacetic acid for extraction; denatures weak protein binding while keeping phosphorylated forms intact [1]. |

Important Technical Notes

  • Specificity of the this compound Method: A major advantage of converting riboflavin to this compound for analysis is its high specificity. Other flavins that might interfere with direct riboflavin fluorescence measurements are not converted to this compound and are removed during the chloroform extraction step [1].
  • Riboflavin as a Precursor: In many cases, the goal is to quantify endogenous riboflavin by converting it to this compound. However, if your study involves exogenous this compound itself (e.g., in cellular efficacy studies [3] [4]), the extraction protocol would differ, focusing on directly extracting the compound from the cellular matrix, likely omitting the photochemical conversion step.

I hope this structured guide provides a solid foundation for your work. The field would benefit greatly from more detailed methodological studies, so your efforts in this area are valuable.

References

lumiflavin solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is lumiflavin so difficult to dissolve in water? this compound has a planar, tricyclic isoalloxazine ring system that is largely hydrophobic (water-repelling) [1]. This hydrophobic character limits its interaction with water molecules, leading to very poor innate solubility in neutral aqueous solutions.

  • Q2: What are the most effective methods to improve its solubility? The two most effective and documented methods are:

    • pH Adjustment: Converting this compound to its anionic form by dissolving in alkaline solutions (e.g., 0.1 M NaOH) [2].
    • Hydrotropy: Using hydrotropic agents like nicotinamide (Vitamin B3) to enhance water solubility through molecular complexation [3].
  • Q3: Are there any stability concerns I should be aware of? Yes. Flavins, including this compound, are known to be photosensitive and can undergo photodegradation when exposed to light [4] [5]. It is crucial to handle solutions under subdued light and store them in the dark.

Troubleshooting Guide & Experimental Protocols

The following table summarizes the core strategies for enhancing this compound solubility. The subsequent sections provide detailed experimental protocols.

Method Principle Key Advantage Consideration
Alkaline Solubilization Deprotonation to form a water-soluble anion [2] Simple, highly effective (solubility: 10 mg/mL in 0.1 M NaOH) [2] Significant pH change; may not be suitable for all biological assays [3].
Hydrotropic Agent Molecular complexation to shield hydrophobic parts [3] Biocompatible; can be used at neutral pH [3] Requires optimization of agent concentration.
Organic Cosolvent Altering solvent polarity Broadly applicable Can denature proteins or interfere with biological activity.
Protocol 1: Solubilization via Alkaline Solution

This is the most direct method to achieve high-concentration stock solutions.

  • Objective: To dissolve this compound using sodium hydroxide solution.
  • Materials:
    • This compound (e.g., HY-121608, MedChemExpress) [2]
    • 0.1 M Sodium Hydroxide (NaOH) solution
    • Vortex mixer
    • Amber vial or tube (for light-sensitive storage)
  • Procedure:
    • Weigh the desired amount of this compound powder.
    • Add a calculated volume of 0.1 M NaOH solution to achieve a final concentration. A solubility of 10 mg/mL has been reported using this method [2].
    • Vortex the mixture vigorously until the solid is completely dissolved.
    • Store the resulting yellow solution in an amber vial at 4°C for short-term use.
  • Technical Support Note: If precipitation occurs upon dilution into a neutral buffer, consider adding the stock solution slowly while vortexing to minimize local concentration spikes.
Protocol 2: Solubilization Using a Hydrotropic Agent

This method is ideal for applications requiring a neutral pH, inspired by successful work with similar flavins.

  • Objective: To enhance this compound solubility in water using nicotinamide.
  • Materials:
    • This compound
    • Nicotinamide (Vitamin B3)
    • Buffer (e.g., phosphate buffer, pH 7.0)
    • Vortex mixer and sonication bath
    • Amber vial
  • Procedure:
    • Prepare a concentrated solution of nicotinamide (e.g., 1-2 M) in your desired aqueous buffer [3].
    • Weigh the desired amount of this compound.
    • Add the nicotinamide solution to the this compound powder and vortex.
    • Optional: Briefly sonicate the mixture in a sonication bath for 5-10 minutes to aid dissolution.
    • Confirm complete dissolution and store in an amber vial.
  • Technical Support Note: The optimal concentration of nicotinamide should be determined empirically for your specific system. Start with a high concentration (e.g., 1 M) and test lower concentrations to find the minimum effective dose.

Decision Workflow for Solubility Method Selection

To help you choose the right strategy for your experiment, follow this decision flowchart:

G Start Start: this compound Solubility Issue Q1 Is your experimental system tolerant of high pH (e.g., 13)? Start->Q1 Q2 Is your experimental system tolerant of chemical additives? Q1->Q2 No M1 Method: Alkaline Solubilization (Use 0.1 M NaOH) Q1->M1 Yes Q3 Is maintaining native protein function critical? Q2->Q3 No M2 Method: Hydrotropic Agent (Use Nicotinamide) Q2->M2 Yes M3 Method: Organic Cosolvent (e.g., DMSO) Q3->M3 No Note Note: This path is unlikely to succeed due to inherent hydrophobicity. Q3->Note Yes M4 Method: Direct Aqueous Solubilization Note->M4

References

Understanding Lumiflavin and Common HPLC Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Lumiflavin (7,8,10-trimethylisoalloxazine) is a photodegradation product of riboflavin (Vitamin B2) formed in alkaline conditions [1]. It is more fluorescent than riboflavin in chloroform, which can be exploited for detection [1].

Common issues you might encounter during this compound analysis generally fall into three categories: pressure abnormalities, peak shape problems, and baseline disturbances. The table below outlines these issues and their common fixes.

Problem Symptom Potential Causes Suggested Solutions & Best Practices
High/Fluctuating Pressure Mobile phase bubbles; clogged frits or column; salt precipitation [2] [3]. Degas solvents thoroughly; inspect and replace inline filters/guard columns; flush system with warm water (40-50°C) followed by methanol [3].
Poor Peak Shape (Tailing, Splitting) Column degradation; solvent mismatch; damaged column [2] [3]. Ensure injection solvent strength matches mobile phase; use a fresh column; protect analytical column with a guard column.
Baseline Noise & Drift Contaminated mobile phase or flow cell; old detector lamp; temperature instability [2] [3]. Use high-purity solvents; clean the detector flow cell; allow the lamp to warm up and replace if old; maintain stable lab temperature.

Workflow for Systematic Troubleshooting

When problems arise, a systematic approach is more efficient than random checks. The following diagram outlines a logical troubleshooting workflow.

Start Start Troubleshooting P1 Check System Pressure Start->P1 P2 Pressure Normal? P1->P2 P7 Proceed with Analysis P2->P7 Yes S_PHigh High Pressure P2->S_PHigh No S_PLow Low Pressure P2->S_PLow No S_PFluct Pressure Fluctuations P2->S_PFluct No P3 Check Peak Shape P4 Peaks Normal? P3->P4 P5 Check Baseline P4->P5 Yes S_PeakTail Peak Tailing/Splitting P4->S_PeakTail No P6 Baseline Stable? P5->P6 S_BaseNoise Baseline Noise/Drift P6->S_BaseNoise No End Issue Resolved P6->End Yes P7->P3 A_Flush Flush column with warm water & methanol S_PHigh->A_Flush A_CheckLeak Check for and fix system leaks S_PLow->A_CheckLeak A_Degas Degas mobile phases and purge pump S_PFluct->A_Degas A_Solvent Match injection solvent and mobile phase S_PeakTail->A_Solvent A_NewColumn Install new or clean column S_PeakTail->A_NewColumn A_CleanMP Use fresh, high-purity filtered solvents S_BaseNoise->A_CleanMP A_CleanFlow Clean detector flow cell S_BaseNoise->A_CleanFlow A_Degas->P1 A_Flush->P1 A_CheckLeak->P1 A_Solvent->P3 A_NewColumn->P3 A_CleanMP->P5 A_CleanFlow->P5

Frequently Asked Questions (FAQs)

Method Development

Q1: What is a key consideration for detecting this compound? A1: this compound can be detected fluorometrically. A specific method noted that for fluorescent detection of vitamin B1 (as thiochrome), a pre-column oxidation/derivatization step was used [4]. Depending on your sample, a similar derivatization approach might be relevant for optimizing this compound detection.

Q2: What sample preparation techniques are useful for complex matrices? A2: For complex samples like biological fluids, Solid Phase Extraction (SPE) is highly effective. One study achieved recoveries of 100 ± 5% for B vitamins from gastrointestinal fluids using SPE, which helps purify and concentrate the analyte, protecting your HPLC column [4].

Maintenance & Operation

Q3: How often should I replace my HPLC inlet filter or guard column? A3: There's no fixed rule, but a good practice is to replace them monthly under regular use, or immediately when you notice a sustained increase in system pressure [2].

Q4: What is the simplest first step if I see abnormal pressure? A4: Degas your mobile phases and thoroughly purge the pump to remove air bubbles. This is the most common fix for pressure fluctuations and noisy baselines [3].

Important Note on this compound Analysis

The core challenge is that while the search results confirm this compound's identity and properties [1], they lack detailed, lab-ready HPLC conditions for its separation. The information here provides a strong foundation for troubleshooting based on universal HPLC principles.

To advance your method development, you may need to consult more specialized resources or conduct experimental scoping to determine optimal parameters like:

  • Exact mobile phase composition (buffer pH, organic modifier ratio)
  • Ideal column chemistry (e.g., C18, phenyl, cyano)
  • Gradient elution profile for separating this compound from other sample components

References

Troubleshooting Guide: Reducing Lumiflavin Photodegradation

Author: Smolecule Technical Support Team. Date: February 2026

Here are the most common issues and their solutions, compiled into a quick-reference table.

Problem Possible Cause Recommended Solution
Rapid degradation under light Exposure to UV/visible light, especially blue light Use amber glassware or opaque containers; work under red safelights or in subdued light [1] [2]
Variable degradation rates Incorrect pH for the experimental medium For aqueous solutions, maintain a pH above 7 (preferably pH 8.5-12) to slow lumiflavin's specific degradation rate [3]
Low sample recovery Lack of a protective agent Add antioxidants like Trolox (5mM showed 81.4% protection) to quench singlet oxygen and stabilize this compound [3]
Inconsistent results Oxygen presence in solution Degas solutions or purge with inert gases (e.g., nitrogen, argon) to remove oxygen [2]
Degradation during analysis Standard light sources in lab equipment Shield spectrophotometer sample chambers or use instruments with minimal light exposure during readings

Experimental Protocols for Stabilization

Protocol 1: General Sample Handling and Setup

This methodology is synthesized from standard practices for handling light-sensitive flavins [1] [2].

  • 1. Solution Preparation: Use high-purity solvents. For aqueous solutions, prepare buffers at pH 8.5 to maximize this compound stability relative to other pH conditions [3].
  • 2. Additive for Protection: Dissolve Trolox in the buffer to a final concentration of 1-5 mM. Studies show 5 mM Trolox can provide over 80% protection for this compound over 24 hours [3].
  • 3. Vessel Selection: Conduct all operations in brown or dark glass vessels to block light. Avoid clear plastic [1].
  • 4. Oxygen Removal (For Anaerobic Conditions): Sparge the solution with nitrogen gas for 10-15 minutes before adding this compound. Keep containers sealed under a positive pressure of inert gas [2].
  • 5. Lighting Conditions: Perform experiments in a room with subdued light. When possible, use specific red or yellow safelights that are less energetic than blue light [1].
Protocol 2: Quantifying Photodegradation via Absorption Spectroscopy

This protocol is adapted from methods used to determine the quantum yield of photodegradation [4].

  • 1. Sample Setup: Prepare a this compound solution in a sealed, amber cuvette following Protocol 1.
  • 2. Light Exposure: Expose the sample to a controlled, monochromatic blue light source (e.g., around 428 nm). Precisely measure the light intensity (in W/cm²) at the sample position [4].
  • 3. Periodic Measurement: At defined time intervals, quickly place the cuvette in a spectrophotometer and measure the absorption spectrum. The decrease in the characteristic absorption peaks of this compound indicates degradation.
  • 4. Data Analysis: Calculate the degradation rate constant from the change in absorbance over time. The quantum yield of photodegradation (Φ) can be determined using the formula: Φ = (number of molecules degraded) / (number of photons absorbed).

Core Technical Data

The following table summarizes quantitative data on this compound photodegradation to inform your experimental design.

Factor Condition Quantitative Effect on this compound Source
pH Dependence pH 4.5 Highest degradation rate [3]
pH 6.5 Intermediate degradation rate [3]
pH 8.5 Lowest degradation rate [3]
Protective Agent (Trolox) 1 mM 14.8% protection at pH 6.5 [3]
3 mM 58.4% protection at pH 6.5 [3]
5 mM 81.4% protection at pH 6.5 [3]
Quantum Yield of Degradation Aqueous solution, pH 8 Φ = 2.1 x 10⁻³ [4]

Workflow and Pathway Diagrams

The following diagram summarizes the logical workflow for designing a robust experiment with minimal this compound photodegradation.

lumiflavin_workflow Workflow for this compound Experiment Setup start Start Experiment Design light Use Amber Glassware & Subdued Light start->light pH Set pH to Alkaline Condition (≥8.5) start->pH protect Add Antioxidant (e.g., 5mM Trolox) start->protect degas Degas Solution with Inert Gas start->degas validate Run and Monitor via Absorption Spectroscopy light->validate pH->validate protect->validate degas->validate

This diagram illustrates the multi-factorial degradation pathway of this compound and the primary protective strategies.

degradation_pathway This compound Degradation Pathways and Protection Light Light This compound This compound Light->this compound Initiates Oxygen Oxygen Oxygen->this compound Reacts With AcidicpH AcidicpH AcidicpH->this compound Accelerates DegradedProducts DegradedProducts This compound->DegradedProducts Leads to Protect Protective Strategies Alkaline Alkaline pH (≥8.5) Protect->Alkaline Antioxidants Antioxidants (Trolox) Protect->Antioxidants InertAtmo Inert Atmosphere Protect->InertAtmo Dark Light Protection Protect->Dark Alkaline->AcidicpH Antioxidants->Oxygen InertAtmo->Oxygen Dark->Light

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much more stable than riboflavin at alkaline pH? The degradation pathways differ. Riboflavin degrades rapidly at high pH (above 10) to form this compound. Once formed, this compound itself is most stable in this alkaline environment, with its lowest degradation rate at pH 8.5 compared to acidic or neutral conditions [3].

Q2: Are there any other effective protective agents besides Trolox? Yes, other compounds can act as stabilizers. The general strategy is to use singlet oxygen quenchers or antioxidants. Ascorbic acid is another option, though one study found Trolox to have significantly higher singlet oxygen quenching activity [3]. Complexing agents and incorporation into liposomes have also been suggested for riboflavin and may be applicable to this compound [2].

Q3: What is the single most important factor to control? While all factors are important, complete light exclusion is the most critical and non-negotiable step. This compound degradation is a photochemical process, and without light, the reaction initiation is drastically slowed, even if other conditions like pH are not optimal [2].

References

lumiflavin CGenFF parameter penalty score optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What does the CGenFF penalty score mean? The penalty score is a measure of the approximation needed to assign a parameter by analogy to existing parameters in the CGenFF force field. A higher score indicates a poorer match and a greater potential for inaccuracy in your simulations [1] [2] [3].

2. What is a "high" penalty score that I should worry about? While the threshold can depend on the specific system and desired accuracy, the CGenFF documentation suggests that dihedral parameters with penalties greater than 50 are typically considered candidates for further optimization [1] [2]. However, parameters with lower penalties can sometimes also be inaccurate, so a holistic evaluation is recommended [1].

3. My molecule has a high charge penalty. What should I do? High charge penalties suggest the automated bond-charge increment scheme struggled to find a good analogy. You can:

  • Validate the charges: Compare the CGenFF-assigned partial charges with those derived from Quantum Mechanical (QM) methods, such as ESP or Natural Population Analysis (NPA) charges [4]. Ensure the signs and relative magnitudes are chemically sensible.
  • Manually adjust charges: Based on the QM comparison and chemical intuition, you can manually refine the charges, ensuring the total molecular charge is conserved [4].

4. Are there pre-optimized parameters for my molecule? Before embarking on parameter optimization, always check if your molecule or its core fragments already have optimized parameters available in the CHARMM force field or scientific literature. This can save considerable time and effort [4].

Penalty Score Interpretation & Action Guide

The table below summarizes how to interpret penalty scores and the recommended actions.

Penalty Score Range Interpretation Recommended Action
< 50 Good analogy; parameter is likely reliable [1]. Proceed with simulation.
~50 Moderate approximation; may introduce inaccuracies [1]. Evaluate the parameter's impact on conformational properties. Consider optimization for sensitive studies.
>> 50 Poor analogy; high risk of simulation inaccuracy [1] [4]. Strongly recommended to optimize, especially for dihedrals that affect molecular conformation.

Detailed Optimization Workflow

For a systematic approach to parameter optimization, follow the workflow below. This is particularly critical for dihedral parameters that control the rotational energy profile of your molecule.

Start Start Optimization Identify Identify High-Penalty Dihedrals Start->Identify QM_Scan Perform QM Dihedral Scan Identify->QM_Scan MM_Scan Perform MM Dihedral Scan (Initial Parameters) QM_Scan->MM_Scan Compare Compare QM & MM Energy Profiles MM_Scan->Compare Fit Fit New Dihedral Parameters to QM Data Compare->Fit RMSD > Threshold Validate Validate New Parameters Compare->Validate RMSD Acceptable Fit->Validate Validate->Identify Check Other Parameters

Methodology for Key Steps

1. Performing the QM Dihedral Scan The CGenFF Parameter Optimizer automates this process. It rotates the dihedral through 360 degrees at a defined step size (default: 15°) and performs a constrained QM optimization at each point [1].

  • Software: The optimizer uses Psi4 [1].
  • Level of Theory: The default is MP2/6-31G(d) (specified as DF-MP2/6-31G(d) in Psi4), which ensures consistency with the CHARMM force field parametrization [1] [4]. Hartree-Fock (HF) is an alternative.
  • Command Example:

2. Fitting New Parameters The optimizer uses a least-squares fitting procedure (LSFitPar) to derive new force constants (), multiplicities (n), and phases (δ) that minimize the difference between the molecular mechanics (MM) and QM energy profiles [1] [2].

  • Automated Multiplicity Search: The tool intelligently tests different combinations of dihedral multiplicities (e.g., 1; 1 and 2; 1, 2, and 3) and selects the set that improves the Root Mean Square Error (RMSE) beyond a default cutoff of 10% [1].

3. Comprehensive Parameter Validation After optimization, it is crucial to validate the new parameters beyond just the dihedral scan [4].

  • Geometry Validation: Optimize the geometry of your molecule at the MP2/6-31G* level of theory and compare the MM-optimized bond lengths and angles against it. Accepted tolerances are typically within 0.02 Å for bonds and 3 degrees for angles [4].
  • Conformational Energy Validation: Calculate the relative energies of different conformers using QM and compare them to the energies predicted with your new MM parameters.
  • Experimental Data Validation: Where possible, compare simulation results using the new parameters (e.g., calculated free energy of solvation, NMR chemical shifts) with available experimental data [4].

References

lumiflavin mitochondrial membrane potential assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the most reliable fluorescent probe for measuring ΔΨm? Tetramethylrhodamine methyl ester (TMRM) is widely considered one of the most reliable probes. It is less prone to artifacts like inhibiting the electron transport chain or binding excessively to mitochondrial membranes. It can be used in either quenching (high concentration) or non-quenching (low concentration) modes, with the latter being better for detecting subtle, real-time changes [1] [2].

  • My fluorescence signal is weak or absent. What could be wrong? Weak signals are often caused by photobleaching from prolonged light exposure. To fix this, minimize laser exposure time and power, and handle samples in the dark [3]. Additionally, confirm that your assay conditions are viable by using a positive control, as detailed in the troubleshooting table below.

  • I am getting high background or nonspecific signals. How can I improve specificity? This is commonly due to excessive probe concentration, insufficient washing after staining, or spectral overlap when using multiple dyes. You should optimize by reducing probe concentration and/or staining time, performing additional washes, and confirming mitochondrial localization with a marker like MitoTracker [3].

  • How can I validate that my lumiflavin treatment affects ΔΨm? The gold standard for validation is to use pharmacological controls. After measuring the baseline ΔΨm, treat your cells with a proton ionophore like FCCP, which completely depolarizes the mitochondria and should cause a sharp drop in the TMRM signal. A successful assay will show this response, confirming that your setup can detect changes in ΔΨm [3] [1] [2].

Troubleshooting Guide for ΔΨm Assays

The table below summarizes common issues, their causes, and recommended solutions based on the search results.

Problem Possible Causes Recommended Solutions
Weak Fluorescence Photobleaching; low dye accumulation [3] Minimize light exposure; optimize dye concentration & staining time [3]
High Background/Nonspecific Signal Excessive dye; insufficient washing; spectral bleed-through [3] Reduce dye concentration; increase wash steps; use controls & specific filters [3]
Lack of Signal Validation No confirmation probe response is mitochondria-specific [3] Use FCCP (depolarizes) & oligomycin (hyperpolarizes) controls [3] [1]
Variable Signal Between Cell Types Differences in esterase activity, mitochondrial density, or health [3] [2] Optimize protocol (concentration, timing) for each cell line [3]
Artifacts in Data Interpretation Dye overloading causes quenching; reliance on single parameter [1] Use low [TMRM] for non-quenching mode; combine with other assays (e.g., ROS, ATP) [1] [4]

Detailed Experimental Protocol: TMRM Assay for ΔΨm

This protocol is adapted from established methodologies for live-cell imaging [3] [2].

1. Reagent Preparation

  • Obtain TMRM as a 1 mM stock solution in DMSO. Aliquot and store at -20°C.
  • Prepare a Krebs-Ringer-Hepes (KRH) buffer or use PBS. KRH buffer typically contains: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4), and 5 mM glucose [3].
  • Positive Control Stock: Prepare 1 mM FCCP in DMSO.

2. Cell Staining

  • Culture cells on glass-bottom dishes or plates suitable for microscopy.
  • On the day of the experiment, wash cells once with pre-warmed PBS or KRH buffer.
  • Dilute TMRM stock in cell culture medium or KRH buffer to a working concentration of 50-100 nM.
  • Incubate cells with the TMRM working solution for 10-30 minutes at 37°C in a 5% CO₂ incubator.
  • For long-term imaging, after staining, maintain cells in a culture medium containing a low concentration (e.g., 10 nM) of TMRM to prevent dye loss [3].

3. Control Treatments

  • For Validation: After baseline imaging, add FCCP to a final concentration of 1-5 µM to fully depolarize mitochondria and confirm a decrease in fluorescence [3] [1].
  • For this compound Studies: Treat one group with your desired concentration of this compound. Co-treatment or pre-treatment strategies can be used depending on your research question [5].

4. Fluorescence Measurement & Analysis

  • Use a fluorescence microscope or flow cytometer. TMRM has peak excitation/emission at ~552/574 nm [3].
  • For imaging, take z-stacks and use deconvolution software to improve contrast and resolution [4].
  • Quantify the fluorescence intensity per cell or within mitochondrial regions of interest (ROIs). The decrease in intensity relative to control indicates a drop in ΔΨm [1].

Mechanism of this compound Action on Mitochondria

Based on the available literature, the following diagram illustrates the proposed mechanism by which this compound affects mitochondrial function and reduces drug resistance in cancer stem-like cells (CSCs). The primary evidence suggests its action is related to inducing phenotypic differentiation rather than directly targeting the electron transport chain [5].

G cluster_pathway Proposed Mechanism in Ovarian CSCs cluster_effect Observed Mitochondrial Outcome This compound This compound Diff Phenotypic Differentiation of Cancer Stem-like Cells (CSCs) This compound->Diff Induces ΔΨm Decreased Mitochondrial Membrane Potential (ΔΨm) This compound->ΔΨm Leads to Resistance Chemoresistance (to agents like Cisplatin) Diff->Resistance Reduces Notch Notch Signaling Pathway Activity Diff->Notch Inhibits Resistance->ΔΨm Associated with Notch->Resistance Sustains Mitochondrion Mitochondrion

The workflow for performing and validating the ΔΨm assay in the context of this compound treatment is summarized below.

G Start Seed Cells (e.g., OVCAR-3/DDP CSCs) Prep Prepare Reagents (TMRM, this compound, FCCP) Start->Prep Stain Stain with TMRM (50-100 nM, 10-30 min, 37°C) Prep->Stain Treat Apply Treatment (Control vs. This compound) Stain->Treat Image Image Fluorescence (Ex/Em: 552/574 nm) Treat->Image Validate Validate Assay with FCCP (1-5 µM) Image->Validate Validate->Stain If No Response, Troubleshoot Protocol Analyze Analyze ΔΨm (Fluorescence Intensity) Validate->Analyze

References

Quantitative Data Summary: Lumiflavin's Pro-Apoptotic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Model Treatment Key Apoptosis-Related Findings Citation
OVCAR-3/DDP (Cisplatin-resistant Ovarian Cancer CSCs) Lumiflavin + Cisplatin (DDP) Increased apoptosis; Decreased mitochondrial membrane potential; Inhibited clonal formation. [1]
HO8910 (Ovarian Cancer CSCs) This compound + Cisplatin (DDP) Increased mitochondrial function damage and apoptosis rates; Synergistic cytotoxic effect in vivo. [2]
HO8910 (Ovarian Cancer CSCs) This compound + Cisplatin (DDP) Enhanced DNA-damage response and increased apoptotic protein expression in a nude mouse model. [2]

Detailed Experimental Protocols

The following protocols are synthesized from the research articles and established, general apoptosis assay methods.

Detecting Apoptosis via Flow Cytometry

This is a common method for quantifying apoptotic cell populations.

  • Principle: Measures the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis, using fluorescently labeled Annexin V. It is typically combined with a viability dye like Propidium Iodide (PI) to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells [3].
  • Workflow:
    • Cell Treatment: Treat cells (e.g., OVCAR-3/DDP CSCs) with desired concentrations of this compound and Cisplatin, both individually and in combination. Include an untreated control.
    • Cell Harvesting: After the treatment period (e.g., 24-72 hours), collect both floating and adherent cells.
    • Staining: Wash cells and resuspend in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15-20 minutes in the dark at room temperature.
    • Analysis: Analyze the cells using a flow cytometer (e.g., BD Accuri C6) within 1 hour. The fluorescence of Annexin V-FITC is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel [1] [2].
Assessing Mitochondrial Membrane Potential (ΔΨm)

This compound with Cisplatin has been shown to decrease mitochondrial membrane potential, a key step in the intrinsic apoptosis pathway [1] [2].

  • Principle: Use the JC-1 dye, which exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in the monomeric form and emits green fluorescence.
  • Workflow (for flow cytometry):
    • Cell Treatment: Treat cells as described in the apoptosis protocol.
    • Staining: Harvest cells and incubate with JC-1 dye solution according to the manufacturer's protocol (e.g., Thermo Fisher Scientific's MitoProbe JC-1 Assay Kit, M34152) [3].
    • Analysis: Analyze by flow cytometry. Measure the fluorescence of JC-1 monomers (green, ~529 nm) and J-aggregates (red, ~590 nm). A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential [1] [2].
Analyzing Caspase Activity

Caspase activation is a hallmark of apoptosis execution.

  • Principle: Use fluorogenic or chromogenic substrates that are cleaved by active caspases (e.g., Caspase-3/7). Cleavage releases a fluorescent or colored product that can be quantified.
  • Workflow (for microplate reader):
    • Cell Treatment & Lysis: Treat cells and then lyse them to extract proteins.
    • Reaction Setup: Incubate the cell lysate with a caspase-specific substrate (e.g., DEVD-para-nitroanilide for Caspase-3/7) in a multiwell plate.
    • Detection & Analysis: Monitor the change in absorbance or fluorescence over time using a microplate reader. An increase in signal indicates caspase activation [4] [3].

Signaling Pathways in this compound-Induced Apoptosis

Research suggests this compound's chemosensitizing effect is linked to the inhibition of the Notch signaling pathway and the induction of CSC differentiation [1]. The subsequent apoptosis, enhanced in combination with Cisplatin, proceeds through well-established pathways.

Below is a diagram illustrating the proposed mechanism of action for this compound and the key apoptosis signaling pathways it influences.

G cluster_this compound This compound Mechanism (Proposed) cluster_apoptosis Apoptosis Pathways (Enhanced by this compound + Cisplatin) cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway LF This compound RFT2 Inhibits Riboflavin Uptake/Metabolism LF->RFT2 Notch Inhibits Notch Signaling Pathway RFT2->Notch CSC Induces CSC Differentiation Notch->CSC Stress Cellular Stress CSC->Stress DDP Cisplatin (DDP) (DNA Damage) DDP->Stress Mito Mitochondrial Dysfunction Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9  Forms Apoptosome Casp3 Caspase-3/7 Activation Casp9->Casp3 DR Death Receptor Activation FADD FADD DR->FADD Casp8 Caspase-8 Activation FADD->Casp8  Forms DISC Casp8->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis

Frequently Asked Questions & Troubleshooting

  • Q1: My Annexin V assay shows a high background of false-positive staining. What could be the cause?

    • A: This is often due to mechanical damage during cell harvesting. Avoid excessive pipetting and use a gentle dissociation method. Also, ensure that you are not using cells that have been in culture for too long, as necrosis can increase in over-confluent cultures. Analyze the cells immediately after staining.
  • Q2: I am not observing a strong synergistic effect between this compound and Cisplatin in my viability assay. What should I check?

    • A: First, verify that your cell model contains a significant population of Cancer Stem-like Cells (CSCs), as this is the primary target of this compound's chemosensitizing effect [1] [2]. Confirm the expression of CSC markers (e.g., CD133, CD44). Secondly, optimize the dosing and timing for both drugs; a matrix of concentrations may be necessary to find the optimal synergistic window.
  • Q3: The JC-1 signal in my positive control (e.g., CCCP-treated cells) is weak. What might be wrong?

    • A: Ensure the JC-1 dye is fresh and properly reconstituted. Check the concentration of your positive control agent (e.g., CCCP) and the duration of treatment, as these may need optimization for your specific cell type. Also, confirm that the dye concentration used for staining is appropriate and that you are not washing the cells too aggressively after staining, as this can remove the dye.

References

Lumiflavin Properties and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Lumiflavin is a photodegradation product of riboflavin (Vitamin B2) and acts as a competitive inhibitor of riboflavin [1] [2]. It interferes with riboflavin's conversion into its active forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), thereby disrupting its physiological effects [2].

Key applications in current research include:

  • Chemosensitization: this compound increases the sensitivity of ovarian CSCs to cisplatin (DDP) by interfering with riboflavin metabolism and inducing phenotypic differentiation [1] [2].
  • Mechanism of Action: Its effects are associated with the inhibition of the Notch signaling pathway and a reduction in the proportion of CSCs [1].

Stability and Handling Guidelines

Direct quantitative stability studies for this compound in cell culture media are not extensively covered in the available literature. However, you can infer critical handling precautions from the known properties of flavins.

General Guidance for Flavins in Solution

The table below summarizes factors that affect riboflavin stability, which are highly relevant for this compound handling [3].

Factor Effect on Stability Recommended Practice
Light Highly sensitive; acts as a photosensitizer, leading to degradation and ROS generation [3] [4] Perform all operations under subdued light. Use brown or dark vessels [5].
Alkaline Conditions Decomposes in strong alkali [3] Maintain neutral pH in cell culture media.
Oxygen Degrades in aerobic environments, especially when exposed to light [3] Consider that standard cell culture conditions (atmospheric O₂) may contribute to instability.
Stabilization Strategies from Related Research

Research on riboflavin suggests potential stabilization strategies that may be applicable:

  • Complexation with Albumin: Bovine Serum Albumin (BSA) can form a ground-state complex with riboflavin, providing significant photostabilization [6]. Using media containing serum albumin (like FBS or BSA) may help stabilize this compound.

Experimental Protocol for Chemosensitization

Here is a summarized methodology for using this compound to sensitize ovarian cancer stem-like cells to cisplatin, based on published studies [1] [2].

  • Cell Line: Human ovarian cancer cell lines (e.g., OVCAR-3, HO8910).
  • CSC Enrichment: CSCs are isolated via magnetic-activated cell sorting (MACS) using CD133 antibodies [1] [2].
  • This compound Treatment:
    • Purity: Use this compound with a purity of 98% or higher [1].
    • Treatment Range: Studies treated CSCs with this compound at concentrations ranging from 10 µM to 80 µM for 72 hours [1].
    • Combination Therapy: this compound is used synergistically with chemotherapeutic agents like cisplatin (DDP) [2].
  • Key Assays: Cell viability (CCK-8 assay), apoptosis analysis (flow cytometry), mitochondrial membrane potential measurement, and clonogenic formation assays are used to assess treatment efficacy [1].

Proposed Mechanism of Action

The following diagram illustrates how this compound may reduce cisplatin resistance in ovarian cancer stem-like cells, based on research findings.

G cluster_pathway Reported Molecular Mechanism This compound This compound Riboflavin Riboflavin This compound->Riboflavin Competitive Inhibition CSC_Properties CSC Properties (Self-renewal, Drug Resistance) This compound->CSC_Properties Reduces NotchPathway Inhibition of Notch Signaling Pathway This compound->NotchPathway Inhibits Riboflavin->CSC_Properties Maintains Cisplatin_Sensitivity Enhanced Cisplatin Sensitivity PhenotypicDiff Induction of Phenotypic Differentiation NotchPathway->PhenotypicDiff PhenotypicDiff->Cisplatin_Sensitivity

Key Considerations for Your Technical Guide

When constructing your troubleshooting guides and FAQs, you may need to address these areas where direct data is limited:

  • Stability in Serum-Free Media: The provided stabilization data for riboflavin involves BSA [6]. The stability of this compound in chemically defined, serum-free media is not specified.
  • Long-Term Stability: Current research does not provide concrete data on the degradation half-life of this compound in solution over time.
  • Analytical Methods: While the "this compound method" is described for riboflavin assay using HPLC with fluorescence detection (Ex: 450 nm, Em: 513 nm) [5], a validated protocol specifically for quantifying this compound in cell culture media is not detailed.

References

controlling lumiflavin concentration in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Lumiflavin In Vivo Dosing Protocol

The following table summarizes the key parameters for administering this compound in mouse models based on recent studies:

Parameter Details
Studied Purpose To reduce cisplatin (DDP) resistance in ovarian cancer stem-like cells (CSCs) and induce their phenotypic differentiation [1] [2].
Animal Model Female BALB/c nude mice (approximately 6 weeks old) [1] [2].
Administration Injected into nude mice bearing tumors from CSCs/DDP (the cisplatin-resistant cell line) [1]. The specific route of administration (e.g., intraperitoneal, intravenous) is described in the methods as "injected subcutaneously" [1].
Dosage 20 mg/kg and 40 mg/kg body weight [1].
Treatment Schedule Once per day for 21 days [1].
Synergistic Agent Used in combination with the chemotherapy drug Cisplatin (DDP) [1].

Validating Concentration and Effect

While the search results do not provide direct methods for measuring this compound concentration in blood or tissue, they describe robust methods to validate its biological effect, which confirms its active presence in the body.

  • Confirmation of Target Engagement: The efficacy of this compound is assessed by analyzing tumor tissues for specific biological changes.
    • Reduction in CSC Proportion: Use flow cytometry to measure the ratio of CD133+/CD117+ and CD44+/CD24- cells, which are markers for cancer stem-like cells. A successful experiment will show a decrease in these populations after this compound treatment [1] [2].
    • Inhibition of Notch Signaling Pathway: Perform Western blot analysis on tumor tissue. Effective this compound treatment should show reduced protein expression of key components in the Notch signaling pathway, which is involved in stem cell maintenance [1] [2].

Frequently Asked Questions

What is the proposed mechanism of action for this compound? this compound is a competitive inhibitor of riboflavin (Vitamin B2) and a product of its photodegradation [3] [4]. Research suggests that ovarian cancer stem-like cells (CSCs) have a high enrichment of riboflavin, which contributes to their chemotherapy resistance [5]. By inhibiting riboflavin, this compound interferes with this metabolic pathway, induces CSC differentiation, and makes them more susceptible to cisplatin [1] [5] [2].

The therapeutic effect in my model is inconsistent. What could be the reason?

  • Confirm CSC Population: Ensure your animal model is established with verified cisplatin-resistant cancer stem-like cells (CSCs/DDP). The effect of this compound is specifically linked to targeting this cell population [1] [2].
  • Check Drug Stability: this compound is highly light-sensitive. All handling and preparation steps for solutions must be carried out under subdued light or in dark conditions to prevent photodegradation [6] [4].

Experimental Workflow Diagram

The following diagram illustrates the key stages of an in vivo experiment to study this compound's effect, from model establishment to final analysis:

G cluster_validation Validation Analyses Start Start: Establish In Vivo Model A Inoculate mice with Cisplatin-Resistant CSCs (CSCs/DDP) Start->A B Group mice and begin treatment regimen A->B C Administer this compound (20 or 40 mg/kg, once daily) + Cisplatin B->C D Monitor tumor growth over 21 days C->D E Harvest tumor tissue for analysis D->E F Validate this compound Effect E->F F1 Flow Cytometry: Measure CSC markers (CD133+/CD117+, CD44+/CD24-) F->F1 F2 Western Blot: Analyze Notch signaling pathway protein expression F->F2 End Analyze Data & Conclude F1->End F2->End

References

lumiflavin experimental handling light-sensitive protocols

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Handling FAQs

Here are answers to frequently asked questions regarding the fundamental properties and handling of lumiflavin.

Question Answer & Key Considerations
What is this compound and how is it formed? A major photodegradation product of riboflavin, formed under alkaline conditions during light exposure [1] [2].
Is this compound light-sensitive? Yes, it is highly photosensitive and will undergo further photodegradation upon light exposure [2].
What is the optimal pH for its formation? Forms at pH 7-12; riboflavin degrades to this compound and lumichrome in this range [2].
What are the consequences of degradation? Degradation products like this compound and lumichrome are biologically inactive [2]. Their formation leads to loss of vitamin activity in nutritional/pharmaceutical contexts.
How should it be stored? Store in darkness (amber glass vials or light-resistant containers) under controlled, cool temperatures [2].

Troubleshooting Common Experimental Issues

This guide helps diagnose and resolve common problems encountered when working with this compound.

Problem & Symptoms Potential Causes Recommended Solutions

| Unexpected Degradation / Loss of Activity • Low sample recovery • Unanticipated side products | • Inadequate light protection during experiments or storage. • Improper pH of solutions. • High-temperature processing. | • Use amber glassware or work under red safelight [1]. • Control solution pH to avoid alkaline conditions unless this compound formation is desired [2]. • Minimize exposure to heat sources. | | Low Analytical Signal • Weak fluorescence • Poor HPLC/spectral data | • Photobleaching of the sample. • Sedimentation or adsorption to labware. | • Shorten analysis time and ensure instrument lamps are not degrading the sample. • Ensure proper solubility; filtered samples can eliminate interference from particulates [3]. | | Poor Solubility or Precipitation • Formazan sedimentation in assays | • Inherent low solubility of reduced products like formazans in aqueous buffers. | • Use co-solvents like THF, DMSO, or ACN to dissolve precipitated formazan products for accurate absorbance measurement [3]. |

Experimental Workflow for Handling Light-Sensitive Flavins

The following diagram summarizes the key procedural stages and critical control points for safely handling light-sensitive compounds like this compound in a laboratory setting.

cluster_prep Preparation & Storage cluster_rxn Reaction Setup & Execution cluster_analysis Sample Analysis & Quenching Start Start Experimental Workflow Prep1 Use amber glassware or light-resistant containers Start->Prep1 Prep2 Prepare solutions under red safelight conditions Prep1->Prep2 Prep3 Control pH and temperature of stock solutions Prep2->Prep3 Rxn1 Conduct reactions in darkened environment Prep3->Rxn1 Rxn2 Use appropriate light source with controlled wavelength/power Rxn1->Rxn2 Rxn3 Shield reaction vessels with aluminum foil Rxn2->Rxn3 Analysis1 Minimize exposure during sampling and transfer Rxn3->Analysis1 Analysis2 Quench light-sensitive reactions promptly Analysis1->Analysis2 Analysis3 Use co-solvents (e.g., THF, DMSO) to dissolve precipitates Analysis2->Analysis3 End End Analysis3->End Proceed to Data Analysis

Methodologies for Enhanced Stability

Research indicates several formulation strategies can improve the stability of flavins:

  • Use of Liposomes and Cyclodextrins: A patent demonstrates that formulating riboflavin with liposomes (e.g., containing cholesterol) and cyclodextrins (like gamma-cyclodextrin) can significantly improve its stability against photodegradation [4]. This approach could be investigated for stabilizing this compound in aqueous solutions.
  • Antioxidants: The same patent mentions the use of antioxidant agents, such as carotenoids (beta-carotene), which can act as singlet oxygen quenchers, to protect the photosensitive material [4].

Key Principles Summary

Successful experimentation with this compound hinges on a few core principles:

  • Light is a Primary Risk: From storage to analysis, protecting the compound from light is the most critical factor [2].
  • pH is a Key Control Parameter: The solution pH directly determines the pathway and products of flavin degradation [2].
  • Plan for Solubility: Have strategies ready to handle the poor aqueous solubility of this compound and its common derivatives [3].

References

lumiflavin HPLC vs lumiflavin method for riboflavin determination

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies at a Glance

Both methods leverage riboflavin's conversion to lumiflavin but differ significantly in how the this compound is handled and quantified.

  • Classical this compound Method: This is a manual, off-line method. Riboflavin is first converted to this compound, which is then extracted and measured directly.
  • This compound HPLC Method: This is an automated, on-line method. The conversion to this compound can be used as a pre-column sample preparation step, followed by chromatographic separation and highly sensitive detection.

The workflow in the diagram below illustrates the key steps of each method:

G cluster_this compound Classical this compound Method cluster_hplc This compound HPLC Method Start Sample Solution (Acid-extracted Riboflavin) AlkalineIrradiation Alkaline Irradiation (pH 10-12) Start->AlkalineIrradiation LumiflavinFormed This compound Formed AlkalineIrradiation->LumiflavinFormed L1 Chloroform Extraction LumiflavinFormed->L1 H1 Optional: Pre-column conversion to this compound LumiflavinFormed->H1 Optional L2 Fluorescence Measurement (Ex: 450 nm / Em: 513 nm) L1->L2 H2 HPLC Separation (Reverse-Phase Column) H1->H2 H3 Fluorescence/UV Detection H2->H3

Direct Performance Comparison

The table below summarizes the key characteristics of each method based on the information found.

Feature Classical this compound Method This compound HPLC Method
Principle Photodegradation in alkali, chloroform extraction, fluorescence measurement [1] HPLC separation with fluorescence/UV detection; can use pre-column photodegradation [1]
Specificity High for riboflavin; other flavins do not convert to this compound [1] Very high; chromatographic separation eliminates most interferents [2] [3]
Transformation Yield Non-quantitative (60-70%) [1] Not typically used for quantification in this manner; relies on native fluorescence [1]
Key Advantage High chemical specificity from the this compound reaction [1] High sensitivity, automation, ability to analyze multiple vitamins simultaneously [1] [4]
Detection Limit ~0.02 ng riboflavin (when principle is applied to HPLC) [1] As low as 0.02 ng riboflavin per injection [1]
Reproducibility Requires careful control of irradiation; potentially higher variability More reproducible and rapid [2]
Sample Throughput Lower, manual process Higher, amenable to automation [2]
Technical Demand Technically simpler but requires careful manual steps Requires HPLC instrumentation and expertise [2]

Experimental Protocols in Detail

Here is a deeper look into the standard operating procedures for each method.

Classical this compound Method

This protocol is based on the general description of the method [1].

  • Sample Preparation: Riboflavin is extracted from the sample (e.g., food) by autoclaving with 0.1 N HCl, which also hydrolyzes FAD and FMN to free riboflavin. Proteins are precipitated and removed.
  • Photodegradation: An aliquot of the clear extract is made alkaline (pH 10-12) and irradiated. Under these conditions, riboflavin is specifically photodegraded to this compound.
  • This compound Extraction: The this compound produced is separated from unreacted riboflavin and other fluorescent substances by extraction into chloroform.
  • Measurement: The fluorescence of the chloroform layer containing this compound is measured at excitation 450 nm and emission 513 nm. A riboflavin standard must be processed simultaneously under identical conditions to account for the non-quantitative reaction yield.
Standard HPLC with Fluorescence Detection

This is the most common modern approach, as highlighted in the search results [2] [4].

  • Extraction: Samples are typically extracted by autoclaving with 0.1 N HCl, followed by enzymatic digestion (e.g., with takadiastase) to liberate bound forms of the vitamin [1].
  • Chromatography:
    • Column: Reversed-Phase C18 is most frequently used [1] [5] [4].
    • Mobile Phase: Often an isocratic mixture of water/methanol or water/acetonitrile, sometimes with a buffer like citrate (pH 3) [4]. For example, one validated method uses a 85:15 mixture of 97 mM citrate buffer (pH 3) and acetonitrile [4].
    • Flow Rate: ~0.7 - 1.0 mL/min [3] [4].
  • Detection: Riboflavin's native fluorescence is measured. Common settings are excitation at ~440-450 nm and emission at ~520-530 nm [1] [5]. UV detection at 268 nm or 444 nm is also possible, especially for pharmaceutical preparations [6] [4].
  • Validation: A validated method for riboflavin capsules demonstrated excellent linearity, accuracy (mean recovery 99-101%), and precision (CV <2%) [4].

How to Choose the Right Method

Your choice of method should align with your analytical goals and laboratory capabilities.

  • Choose the Standard HPLC Method if:

    • Your priority is high sensitivity, accuracy, and throughput [2].
    • You need to perform separate quantification of different flavins (riboflavin, FMN, FAD) in a single run [1].
    • Your lab has routine access to an HPLC system with a fluorescence detector.
  • The Classical this compound Method is suited for:

    • Specific confirmation of riboflavin's identity in a sample, thanks to its unique chemical reaction [1].
    • Situations where HPLC instrumentation is not available, but a fluorimeter is.

The search results consistently indicate that the standard HPLC technique is generally preferred in modern labs due to its superior speed, reproducibility, and ability to handle complex samples [2] [1]. The classical this compound method is now "sparsely used," though its principle is recognized for its high specificity [1].

References

Lumiflavin and Riboflavin Transporter Inhibition in Human Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data on lumiflavin as an inhibitor of riboflavin uptake in the context of cancer research.

Inhibitor Mechanism of Action Experimental Model Key Findings Synergistic Effects
This compound Competitive inhibitor of riboflavin; prevents its conversion to FMN and FAD; interferes with riboflavin transporter function [1] [2]. Ovarian cancer stem-like cells (CSCs); cisplatin-resistant OVCAR-3 cell line; mouse xenograft models [1] [2]. Reduced riboflavin enrichment in CSCs [1]; Decreased proportion of CD133+/CD117+ CSCs [2]; Sensitized CSCs to cisplatin, increasing apoptosis and mitochondrial damage [1] [2]. Cisplatin (DDP): this compound synergized to enhance chemosensitivity, increasing DNA damage and apoptosis in vivo [1] [2].

Key Experimental Protocols for this compound:

  • CSC Isolation: Ovarian CSCs were isolated from human cell lines (e.g., HO8910, OVCAR-3) using magnetic-activated cell sorting (MACS) with CD133-conjugated beads [1] [2].
  • Drug Sensitivity Assay (CCK-8): Isolated CSCs were treated with a range of this compound and cisplatin concentrations. After 72 hours, cell viability was measured using a CCK-8 assay to determine the half-maximal inhibitory concentration (IC50) [2].
  • In Vivo Xenograft Model: CSCs were injected subcutaneously into nude mice. Treatment groups received this compound, cisplatin, or a combination. Tumor volume and weight were monitored to assess the synergistic cytotoxic effect [1] [2].

Bacterial Riboflavin Biosynthesis Pathway Inhibitors

Since humans get riboflavin from their diet, targeting its biosynthesis in bacteria is a promising antibacterial strategy. The table below outlines potential targets in this pathway, though specific, potent inhibitors for clinical use are still under investigation.

Target Enzyme Function in Pathway Research Status & Inhibitors Key Findings / Therapeutic Potential
Lumazine Synthase (RibH) Catalyzes the penultimate step, forming 6,7-dimethyl-8-ribityllumazine (DRL) [3] [4]. Validated as a drug target in M. tuberculosis [5]; High-throughput docking identified three promising compounds (e.g., targeting active site at subunit interface) [5]. Knockdown of RibH impaired M. tuberculosis growth in vitro [5]; Identified compounds showed potent standalone bactericidal activity, synergized with first-line drugs (isoniazid, rifampicin), and were effective against intracellular and dormant bacteria [5].
3,4-Dihydroxy-2-butanone 4-phosphate Synthase (DHBPS) Catalyzes the conversion of ribulose-5-phosphate to DHBP [3] [4]. Structural studies reveal active site and mechanism (requires Mg²⁺) [3] [4]. Considered a potential target; research is focused on structural analysis to guide inhibitor design [3] [4].
Riboflavin Synthase (RibC) Catalyzes the final step, producing riboflavin from DRL [6]. Gene deletion studies conducted [6]. Deletion of RibC in mycobacteria had no significant effect on MAIT cell activation, suggesting the critical ligands are pathway intermediates, not the end-product riboflavin [6].

To clarify the relationship between these different bacterial targets, the following diagram maps the riboflavin biosynthesis pathway and its key inhibition points.

G GTP GTP DARPP DARPP GTP->DARPP GTP Cyclohydrolase II (RibA2) ArPP ArPP DARPP->ArPP Pyrimidine Deaminase/ Reductase (RibG) ArP ArP ArPP->ArP Phosphatase DRL DRL ArP->DRL Lumazine Synthase (RibH) ArP->DRL Ru5P Ru5P DHBP DHBP Ru5P->DHBP DHBPS DHBP->DRL Lumazine Synthase (RibH) DRL->ArP Riboflavin Synthase (RibC) Riboflavin Riboflavin DRL->Riboflavin Riboflavin Synthase (RibC) RibH RibH RibC RibC

Interpretation of Research Gaps and Future Directions

The evidence shows that "riboflavin inhibition" is a broad field with context-dependent strategies. This compound is well-studied in eukaryotic systems for its role in blocking vitamin uptake, particularly to reverse chemotherapy resistance. In contrast, antibacterial drug development focuses on blocking vitamin synthesis by targeting bacterial-specific enzymes like Lumazine Synthase (RibH).

The lack of direct comparative studies means it is difficult to objectively rank this compound against other inhibitor types. Their applications are fundamentally different: one is for adjuvant cancer therapy, and the other for novel antibiotic development.

To further your research, I suggest:

  • Exploring Broader Searches: Searching for "flavin analogues" or "riboflavin antagonists" might reveal a wider class of compounds that could be compared.
  • Investigating Specific Pathogens: If your interest is in antimicrobials, focusing on literature for a specific pathogen (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) may yield more targeted inhibitor data.

References

Mechanistic Insights & Synergistic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Lumiflavin, a competitive inhibitor of riboflavin, is hypothesized to work by interfering with the riboflavin metabolic pathway, which is crucial for maintaining the properties of CSCs [1] [2]. The table below summarizes the key synergistic effects observed when this compound is combined with cisplatin (DDP).

Mechanism of Action Experimental Model Observed Synergistic Effect with Cisplatin Key Supporting Data
Induces phenotypic differentiation of CSCs, reducing the population of drug-resistant cells [1] OVCAR-3/DDP (Cisplatin-resistant ovarian cancer cell line) [1] Reduced cisplatin resistance; Enhanced chemosensitivity [1] ↓ Proportion of CD133+/CD117+ and CD44+/CD24- CSCs; ↓ Clonal formation; ↑ Apoptosis [1]
Inhibits the Notch signaling pathway, associated with stem cell maintenance [1] OVCAR-3/DDP cells and xenograft model in nude mice [1] Dose-dependently enhanced the anti-tumor effect of cisplatin in vivo [1] Transcriptome sequencing suggested inhibition of notch and stem cell pathway; Western blot confirmed ↓ Notch pathway protein expression [1]
Depletes riboflavin in CSCs, sensitizing them to chemotherapy [2] HO8910 ovarian cancer cell line (CD133+ CSCs) and nude mouse model [2] More sensitive to cisplatin than non-CSCs (NON-CSCs) [2] ↓ Riboflavin content in CSCs; ↑ Mitochondrial damage and apoptosis rates; Riboflavin supplementation reversed the effect [2]
Damages mitochondrial function and promotes apoptosis [2] HO8910 ovarian cancer CSCs [2] Synergistic cytotoxic effect in vivo, enhancing DNA-damage response [2] ↑ Expression of apoptotic proteins (in vivo); ↓ Mitochondrial membrane potential [1] [2]

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the key studies.

Cell Culture and Resistance Induction
  • Cell Lines: Studies used human ovarian cancer cell lines OVCAR-3 and HO8910 [1] [2].
  • Induction of Cisplatin Resistance: OVCAR-3/DDP cells were established by intermittently exposing parental cells to increasing concentrations of cisplatin over six months. The final resistant subline was maintained in 640 µM cisplatin, with a Resistance Index (IC50 of Resistant Cell / IC50 of Normal Cell) of approximately 24 [1].
Isolation of Cancer Stem-like Cells (CSCs)
  • Method: Magnetic-Activated Cell Sorting (MACS) [1] [2].
  • Procedure: Cells were labeled with CD133 antibodies conjugated to magnetic beads. CD133+ cells were separated using MACS-LS columns and cultured in special serum-free medium (knockout DMEM/F12) supplemented with growth factors (EGF, bFGF, LIF) to enrich and maintain the CSC population [1] [2].
  • CSC Identification: The purity and character of the isolated CSCs were confirmed by flow cytometry analysis of surface markers CD133, CD117, CD44, and CD24 [1] [2].
Key Assays for Evaluating Efficacy

The table below outlines the core experiments used to validate the synergy.

Assay / Experiment Key Procedure Steps Measured Outcome / Metric
Cell Viability (CCK-8) Cells treated with this compound and/or cisplatin for 72 hrs; CCK-8 reagent added; absorbance measured [1]. IC50 values; Drug inhibition rate
Clonogenic Assay Single cells seeded, treated, and allowed to grow into colonies for 1-2 weeks; colonies fixed, stained, and counted [1]. Colony formation capacity; Stem cell functionality
Flow Cytometry (Apoptosis & Markers) For apoptosis: Cells stained with Annexin V/PI. For markers: Cells stained with fluorochrome-labeled antibodies (CD133-PE, CD44-PE, CD24-FITC, CD117-FITC) [1] [2]. Apoptosis rate; Percentage of CSC marker-positive cells
Mitochondrial Membrane Potential (ΔΨm) Cells stained with JC-1 or similar fluorescent dye; analyzed via flow cytometry or fluorescence microscopy [1]. Ratio of JC-1 aggregates (red) to monomers (green); indicator of early apoptosis
In Vivo Xenograft Model CSCs/DDP injected subcutaneously into nude mice; treated with this compound and/or DDP; tumor volume/weight measured [1] [2]. Tumor growth inhibition; Synergistic effect in live organism
Western Blot & Transcriptome Sequencing Proteins extracted and quantified; separated by SDS-PAGE; transferred to membrane; incubated with specific primary (e.g., Notch pathway antibodies) and secondary antibodies; detected [1]. Protein expression changes; Signaling pathway activity (e.g., Notch inhibition)

Visualization of Key Pathways and Workflows

To better understand the proposed mechanism and experimental flow, the following diagrams were created based on the data from the research.

This compound's Proposed Mechanism of Action

G This compound This compound Riboflavin Riboflavin This compound->Riboflavin Inhibits CSC_Differentiation CSC Phenotypic Differentiation This compound->CSC_Differentiation Notch_Pathway Notch Signaling Pathway This compound->Notch_Pathway Inhibits MM_Potential Reduced Mitochondrial Membrane Potential This compound->MM_Potential CSC_Maintenance CSC Maintenance & Chemoresistance Riboflavin->CSC_Maintenance Cisplatin_Sensitivity Increased Cisplatin Sensitivity CSC_Differentiation->Cisplatin_Sensitivity Notch_Pathway->Cisplatin_Sensitivity Apoptosis Increased Apoptosis MM_Potential->Apoptosis

This diagram illustrates how this compound is proposed to counteract cisplatin resistance by inhibiting riboflavin and the Notch pathway, leading to CSC differentiation and increased cell death.

Experimental Workflow for Validating Synergy

G Start Establish Cisplatin-Resistant Cell Line (e.g., OVCAR-3/DDP) A Isolate CSCs via MACS (CD133+) Start->A B Treat CSCs with: This compound, Cisplatin, or Combination A->B C In Vitro Assays B->C D In Vivo Validation (Mouse Xenograft) B->D C1 Cell Viability (CCK-8) Clonogenic Assay Flow Cytometry (Apoptosis, CSC markers) Mitochondrial Membrane Potential C->C1 E Mechanistic Studies D->E E1 Transcriptome Sequencing Western Blot (e.g., Notch pathway) E->E1

This chart outlines the key steps for experimentally validating the synergy between this compound and cisplatin, from creating a resistant cell model to conducting in vitro, in vivo, and mechanistic analyses.

Interpretation of Findings & Future Directions

The experimental data consistently demonstrates that this compound can effectively reverse cisplatin resistance in ovarian CSCs through multiple mechanisms. The evidence is robust, spanning cell lines, isolated CSCs, and animal models.

It is important to note that the current, most compelling data for this synergy is specific to ovarian cancer models. Whether this effect translates to other cancer types requires further investigation. Future research should focus on:

  • Validating these findings in other cisplatin-resistant cancer models.
  • Conducting detailed pharmacokinetic and toxicology studies to assess the clinical potential of this compound as an adjuvant therapy.
  • Further elucidating the precise molecular link between riboflavin metabolism and CSC maintenance.

References

Lumiflavin Analytical Methods and Recovery Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key analytical methods for riboflavin (which can be adapted for lumiflavin) and includes a specific recovery rate for a modified this compound procedure.

Method Principle Reported Recovery Rate & Details Detection Limit
This compound Method [1] Riboflavin is photodegraded in alkaline solution to this compound, which is extracted with chloroform for fluorescence measurement (Ex: 450 nm, Em: 513 nm). Transformation rate is 60–70% [1]. The method is specific for riboflavin. 0.02 ng riboflavin per injection [1].
Modified this compound Procedure [2] A modification of the standard this compound method with improvements to the blank sample preparation for more precise results. 102.9% ± 2.1 (for riboflavin in soybean). The modification achieved greater speed and simplification [2]. Information not specified in the source.
HPLC with Fluorescence Detection [1] Separation of flavins using reversed-phase C18 columns with aqueous/organic mobile phases. Information not specified in the source. 0.21 ng for riboflavin, 0.89 ng for FMN, 11.15 ng for FAD [1].
HPLC with Pre-column Irradiation [1] Conversion of riboflavin to this compound prior to HPLC separation to increase detection sensitivity. Information not specified in the source. 0.02 ng riboflavin per injection [1].
Microbiological Assay [1] Measures bacterial growth response (Lactobacillus casei) proportional to the riboflavin content in the medium. Requires careful sample preparation to avoid interference from nutrients that can stimulate or inhibit growth [1]. 0.1–0.5 ng riboflavin [1].

Experimental Protocol: Modified this compound Procedure

The following workflow outlines the key steps for the modified this compound procedure, which reported a high recovery rate [2]. Note that all operations must be carried out under subdued light using brown or dark vessels to prevent photodegradation [1].

Start Start Sample Preparation Step1 Extract riboflavin from the sample matrix Start->Step1 Step2 Prepare modified blank sample (Key improvement) Step1->Step2 Step3 Photolyze sample & standard in alkaline solution (pH 10-12) Step2->Step3 Step4 Convert riboflavin to this compound Step3->Step4 Step5 Extract this compound with chloroform Step4->Step5 Step6 Measure fluorescence (Ex: 450 nm, Em: 513 nm) Step5->Step6 End Calculate riboflavin content based on standard Step6->End

Key Modification: The primary improvement of this method over the standard procedure is the adequate preparation of the blank sample, which corrected a positive error present in the original method [2].

Research Context and Method Selection

Most recent scientific literature focuses on this compound's potential as a chemosensitizer in cancer therapy rather than its analytical determination [3] [4] [5]. In these pharmacological studies, this compound is used as a tool compound to investigate biological mechanisms.

For modern laboratory analysis, HPLC-based methods are generally preferred over the classical this compound procedure due to their ability to differentiate between various flavins (riboflavin, FMN, FAD) in a single run and provide more robust quantification [1].

References

lumiflavin specificity in riboflavin metabolic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Lumiflavin at a Glance

This compound is a photodegradation product of riboflavin (Vitamin B2) formed under alkaline conditions [1] [2]. Its key characteristic is that it is a specific inhibitor of riboflavin, acting primarily by interfering with its conversion into the essential cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD) [3].

The table below summarizes its core properties and mechanisms.

Aspect Description
Chemical Nature Riboflavin derivative (7,8,10-Trimethylisoalloxazine); formed from riboflavin in alkaline, light-exposed conditions [1] [2].
Primary Mechanism Inhibits riboflavin utilization, preventing its conversion to FMN and FAD [3].
Specificity Recognized and transported by riboflavin transporters (RFVTs), competing with riboflavin [3] [1].
Key Experimental Effect Reduces intracellular riboflavin content, sensitizing cells to chemotherapeutic agents like cisplatin [3].
Physiological Outcome Disrupts flavocoenzyme-dependent processes, leading to mitochondrial dysfunction and increased oxidative stress [3] [4].

Experimental Evidence & Data

A 2019 study on ovarian cancer provides crucial quantitative data on this compound's effects. The following table summarizes the main findings from this research [3].

Experimental Model Treatment Groups Key Findings

| In Vitro (Human Ovarian Cancer Cell Lines HO8910) | CSCs (CD133+) vs. NON-CSCs | • CSCs had higher expression of riboflavin transporter 2 (RFT2) mRNA and protein. • CSCs showed enrichment of riboflavin and were less sensitive to cisplatin (DDP). | | | CSCs treated with DDP ± this compound | • this compound synergized with DDP, causing increased mitochondrial damage and apoptosis rates. • this compound reduced riboflavin concentration in CSCs; this effect was reversed by adding exogenous riboflavin. | | In Vivo (Ovarian Cancer Nude Mice Model) | DDP ± this compound | • Combination therapy had a synergistic cytotoxic effect. • Enhanced DNA-damage response and increased apoptotic protein expression. |

Key Experimental Protocols

To help you outline the methodologies in your guide, here is a summary of the core experimental workflow from the pivotal study [3]:

  • Cell Culture & CSC Separation: Human ovarian cancer cell lines (e.g., HO8910) were cultured. Cancer Stem-like Cells (CSCs) were isolated from non-CSCs (NON-CSCs) using magnetic-activated cell sorting (MACS) with CD133 antibody-conjugated beads. The purity and character of CSCs were confirmed by flow cytometry using markers like CD133, CD44, CD117, and CD24 [3].
  • Gene/Protein Expression Analysis:
    • mRNA Expression: The expression level of riboflavin transporter 2 (RFT2) in CSCs vs. NON-CSCs was determined using Reverse-Transcription Polymerase Chain Reaction (RT-PCR). The relative expression was calculated using the 2−ΔΔCt method, with β-actin as a housekeeping control [3].
    • Protein Expression: The protein expression and distribution of RFT2 were analyzed by Western Blot and Immunofluorescence, respectively [3].
  • Drug Sensitivity & Combination Assays: The sensitivity of CSCs and NON-CSCs to cisplatin (DDP) alone and in combination with this compound was assessed. Key outcomes included:
    • Clonogenic assay to measure cell survival and proliferative capacity.
    • Flow cytometry to quantify apoptosis rates.
    • Assessment of mitochondrial function.
  • In Vivo Validation: The synergistic effect of DDP and this compound was tested in a nude mouse model of ovarian cancer. Tumor growth and molecular markers like DNA damage and apoptotic protein expression were evaluated [3].

The Riboflavin Pathway and this compound Inhibition

The following diagram illustrates the essential metabolic pathway of riboflavin and the specific point where this compound exerts its inhibitory effect.

LumiflavinPathway DietaryFADFMN Dietary FAD/FMN FreeRiboflavin Free Riboflavin DietaryFADFMN->FreeRiboflavin Hydrolysis FMN FMN FreeRiboflavin->FMN RFK ATP FAD FAD FMN->FAD FADS ATP Processes Mitochondrial ETC Fatty Acid Oxidation DNA Repair, etc. FAD->Processes LumiflavinEntry This compound LumiflavinEntry->FreeRiboflavin Competes for RFVT Transport InhibitionPoint Inhibition of Conversion InhibitionPoint->FreeRiboflavin InhibitionPoint->FMN

The diagram shows that this compound competes with dietary riboflavin for uptake into the cell via specific Riboflavin Transporters (RFVTs). Once inside, its primary mechanism is to inhibit the conversion of free riboflavin into FMN and FAD [3]. This disruption depletes the active cofactors required for critical cellular processes, explaining its effect in sensitizing cancer cells to chemotherapy [3] [4].

Interpretation for Drug Development

For researchers and drug development professionals, the specificity of this compound arises from its dual action:

  • Molecular Mimicry: Its structural similarity to riboflavin allows it to be recognized by riboflavin transporters (RFVTs), ensuring its entry into target cells [3] [1].
  • Enzyme Inhibition: It directly interferes with the flavokinase and FAD synthase enzymes, blocking the formation of active flavocoenzymes [3]. This makes it a valuable tool for probing riboflavin-dependent pathways and a potential candidate for adjuvant therapy in cancers characterized by riboflavin dependency [3].

References

lumiflavin vs all-trans retinoic acid differentiation induction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic and Application Comparison

The table below summarizes the core differences between lumiflavin and ATRA based on available experimental data.

Feature This compound All-trans Retinoic Acid (ATRA)
Primary Molecular Target Notch signaling pathway [1] Retinoic Acid Receptors (RARα, β, γ) [2] [3]
Key Experimental Context Ovarian Cancer Stem-Like Cells (CSCs) [1] Breast Cancer Stem-Like Cells; Acute Promyelocytic Leukemia (APL) [4] [5]
Effect on Differentiation Induces phenotypic differentiation, reducing proportion of CSCs [1] Induces differentiation, reduces invasiveness and migration [4]
Impact on Chemo-Resistance Reduces cisplatin resistance, increases apoptosis [1] Sensitizes radio-resistant cells to Epirubicin [4]
Key Experimental Outcomes ↓ Mitochondrial membrane potential, ↑ apoptosis with cisplatin, ↓ tumor growth in vivo [1] ↓ Invasion & migration, ↑ chemosensitivity, altered cell cycle [4]
Reported Side Effects/Challenges Not reported in the study [1] Rapid metabolism (low plasma concentrations), abnormal liver function [5]

Detailed Experimental Protocols

To facilitate experimental replication and development, here is a detailed breakdown of the key methodologies cited in the research.

This compound in Ovarian CSCs [1]

The following workflow summarizes the key in vitro and in vivo procedures used to establish this compound's efficacy:

G start Establish DDP-Resistant OVCAR-3 Cell Line (OVCAR-3/DDP) a1 Isolate CD133+ Cancer Stem-Like Cells (CSCs/DDP) start->a1 a2 In Vitro Treatment This compound (0-80 µM) + DDP a1->a2 a3 Assess Outcomes: - Apoptosis (Flow Cytometry) - Mitochondrial Membrane Potential - Clonogenic Formation a2->a3 a4 In Vivo Validation Tumor-bearing nude mice a2->a4 a5 Mechanism Investigation: - Flow Cytometry (CD133+/CD117+) - Transcriptome Sequencing - Western Blot (Notch Signaling) a3->a5

  • Cell Model: The study used a cisplatin (DDP)-resistant human ovarian cancer cell line (OVCAR-3/DDP). CD133+ cancer stem-like cells (CSCs/DDP) were isolated from this population using magnetic-activated cell sorting (MACS) [1].
  • Treatment: CSCs/DDP were treated with this compound (0, 10, 20, 40, and 80 µM) for 72 hours, both alone and in combination with DDP. Cell viability was assessed using CCK-8 assays to determine IC50 values [1].
  • Outcome Measures:
    • Apoptosis: Analyzed via flow cytometry.
    • Mitochondrial Membrane Potential: Measured using specific fluorescent probes.
    • Clonogenic Formation Assay: Used to assess the ability of single cells to form colonies.
    • In Vivo Validation: CSCs/DDP were inoculated into nude mice. Tumor-bearing mice were treated with this compound, which dose-dependently enhanced the chemotherapeutic effect of DDP [1].
  • Mechanistic Studies:
    • CSC Proportion: The ratio of CD133+/CD117+ cells was analyzed by flow cytometry.
    • Pathway Analysis: Transcriptome sequencing suggested involvement of the Notch and stem cell pathways, which was confirmed by Western blot analysis showing this compound inhibited Notch signaling protein expression [1].
ATRA in Breast Cancer Stem-like Cells [4]

The following workflow outlines the key procedures used to investigate ATRA's effects on therapy-resistant breast cancer cells:

G start Generate Radio-Resistant MCF7/C6 Cell Line b1 Characterize CSC Phenotype: Flow Cytometry (CD44+/CD24-/low) start->b1 b2 In Vitro Treatment ATRA (10 µM for 72 hours) b1->b2 b3 Assess Differentiation & Aggression: - Immunoblot (Differentiation Markers) - Invasion/Migration Assays - Wound Healing Assay b2->b3 b4 Chemosensitivity Test Clonogenic survival with Epirubicin b3->b4

  • Cell Model: A radio-resistant breast cancer cell line (MCF7/C6) was derived from parental MCF-7 cells by exposure to fractionated ionizing radiation. These cells are enriched with CD44+/CD24-/low cancer stem-like cells [4].
  • Treatment: MCF7/C6 cells were treated with 10 µM ATRA for 72 hours. For chemosensitivity tests, cells were pretreated with ATRA, then re-plated and treated with the chemotherapeutic drug Epirubicin [4].
  • Outcome Measures:
    • Differentiation: Evaluated by immunoblot analysis for differentiation markers like Involucrin and Syndecan-3.
    • Invasion and Migration: Assessed using BME-coated chamber inserts.
    • Wound Healing: Monitored cell migration into a scraped "wound" area.
    • Clonogenic Survival Assay: Cells were treated and allowed to grow for 10-14 days to form colonies, testing sensitivity to Epirubicin [4].

Signaling Pathway Diagrams

The mechanisms of action for this compound and ATRA involve distinct signaling pathways, as visualized below.

This compound and Notch Signaling Inhibition

G This compound This compound NotchSig Active Notch Signaling This compound->NotchSig Inhibits CSCPheno CSC Phenotype (Self-renewal, Drug Resistance) NotchSig->CSCPheno

Summary: Research indicates this compound reduces cisplatin resistance in ovarian CSCs by inhibiting the Notch signaling pathway, promoting differentiation [1].

ATRA and Genomic Signaling

G ATRA ATRA RAR RAR/RXR Heterodimer ATRA->RAR Binds CoRepressor Co-Repressor Complex RAR->CoRepressor Releases CoActivator Co-Activator Complex RAR->CoActivator Recruits TargetGenes Differentiation & Apoptosis Target Gene Transcription CoActivator->TargetGenes

Summary: ATRA binds to Retinoic Acid Receptors (RARs), which heterodimerize with RXRs. This ligand-receptor complex releases co-repressors and recruits co-activators to regulate the transcription of genes responsible for differentiation and apoptosis [2] [3].

Interpretation for Research and Development

  • Target Indications: this compound presents a compelling candidate for ovarian cancer, specifically for targeting cisplatin-resistant cancer stem-like cells via Notch pathway inhibition [1]. ATRA has well-established efficacy in APL and shows promise in pre-clinical models for breast cancer, particularly in reversing the aggressive, therapy-resistant phenotype associated with CSCs [5] [4].
  • Combination Therapy Potential: Both compounds demonstrate strong potential as combination agents. This compound synergizes with cisplatin [1], while ATRA sensitizes resistant breast cancer cells to Epirubicin [4]. This highlights a strategic approach of using differentiation inducers to enhance the efficacy of conventional chemotherapeutics.
  • Considerations for Drug Development: A key challenge for oral ATRA is its rapid metabolism and decline in plasma concentrations upon continuous dosing, which can be mitigated by novel formulations like intravenous liposomal ATRA [5]. Similar pharmacokinetic studies would be needed for this compound.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.09602564 Da

Monoisotopic Mass

256.09602564 Da

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

320.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4M2669414M

Other CAS

1088-56-8

Wikipedia

Lumiflavin

Dates

Last modified: 08-15-2023
1: Ahmad I, Anwar Z, Sheraz MA, Ahmed S, Khattak SU. Stability-indicating spectrofluorimetric method for the assay of riboflavin and photoproducts: Kinetic applications. Luminescence. 2018 Sep;33(6):1070-1080. doi: 10.1002/bio.3510. Epub 2018 Jul 8. PubMed PMID: 29984449.
2: Ahmad I, Mirza T, Anwar Z, Ejaz MA, Sheraz MA, Ahmed S. Multicomponent spectrofluorimetric method for the assay of formylmethylflavin and its hydrolytic products: Kinetic applications. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Dec 5;205:540-550. doi: 10.1016/j.saa.2018.07.066. Epub 2018 Jul 25. PubMed PMID: 30075434.
3: Scheurer M, Herbst MF, Reinholdt P, Olsen JMH, Dreuw A, Kongsted J. Polarizable Embedding Combined with the Algebraic Diagrammatic Construction: Tackling Excited States in Biomolecular Systems. J Chem Theory Comput. 2018 Sep 11;14(9):4870-4883. doi: 10.1021/acs.jctc.8b00576. Epub 2018 Aug 22. PubMed PMID: 30086234.
4: Kar RK, Borin V, Ding Y, Matysik J, Schapiro I. Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochem Photobiol. 2018 Sep 26. doi: 10.1111/php.13023. [Epub ahead of print] PubMed PMID: 30257038.
5: Monteverde D, Sylvan J, Suffridge C, Baronas JJ, Fichot E, Fuhrman J, Berelson WM, Sanudo-Wilhelmy S. Distribution of extracellular flavins in a coastal marine basin and their relationship to redox gradients and microbial community members. Environ Sci Technol. 2018 Sep 27. doi: 10.1021/acs.est.8b02822. [Epub ahead of print] PubMed PMID: 30257556.
6: Mirza T, Anwar Z, Ejaz MA, Ahmed S, Sheraz MA, Ahmad I. Multicomponent spectrofluorimetric method for the assay of carboxymethylflavin and its hydrolytic products: kinetic applications. Luminescence. 2018 Sep 27. doi: 10.1002/bio.3549. [Epub ahead of print] PubMed PMID: 30259653.

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